(4-Aminopyridin-2-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(4-aminopyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKQGIUTVRMJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-95-6 | |
| Record name | (4-aminopyridin-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of (4-Aminopyridin-2-yl)methanol Hydrochloride for Research and Development Professionals
Abstract
This technical guide provides an in-depth analysis of (4-Aminopyridin-2-yl)methanol hydrochloride, a pivotal chemical intermediate for drug discovery and development. Leveraging the established pharmacological profile of its parent scaffold, 4-aminopyridine, this molecule presents a strategic starting point for creating novel chemical entities. This document delineates its core physicochemical properties, provides validated protocols for its synthesis and characterization, explores its application as a versatile building block in medicinal chemistry, and outlines critical safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to harness the potential of this compound in their research endeavors.
Introduction and Strategic Context
The 4-aminopyridine scaffold is a cornerstone in neuropharmacology. The parent compound, 4-Aminopyridine (also known as Dalfampridine), is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[1] By inhibiting these channels, it enhances neurotransmitter release at the neuromuscular junction, a mechanism that has been successfully translated into a therapeutic for improving motor function in patients with multiple sclerosis.[1]
This compound emerges as a strategically significant derivative. The introduction of a hydroxymethyl group at the 2-position of the pyridine ring provides a crucial synthetic handle. This functional group opens a gateway for a multitude of chemical modifications, allowing researchers to systematically explore the structure-activity relationship (SAR) of new analogues. The hydrochloride salt form enhances stability and often improves aqueous solubility, making it more amenable to handling and formulation studies. This guide positions the compound not merely as a chemical but as a tool for innovation in the design of next-generation neurological therapeutics.
Figure 1: Strategic positioning of (4-Aminopyridin-2-yl)methanol HCl.
Core Chemical and Physical Properties
A comprehensive understanding of the compound's fundamental properties is essential for its effective use in experimental design. The data presented below has been aggregated from various chemical suppliers and databases.
Table 1: Compound Identification and Key Properties
| Property | Value | Reference(s) |
| CAS Number | 1354940-95-6 | [2][3] |
| Molecular Formula | C₆H₉ClN₂O | [2][3] |
| Molecular Weight | 160.60 g/mol | [2][3] |
| Synonyms | (4-amino-2-pyridyl)methanol hydrochloride | [2][4] |
| Typical Purity | ≥95% | [2][4] |
| SMILES | OCC1=NC=CC(N)=C1.[H]Cl | [2] |
| Storage Conditions | Room Temperature, Dry, Well-Ventilated | [2][5][6] |
Table 2: Computationally Predicted Properties
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | [2] |
| logP (Octanol-Water Partition) | 0.5779 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Solubility and Stability
While specific solubility data for the hydrochloride salt is not extensively published, the parent compound 4-aminopyridine is known to be soluble in water and various organic solvents like DMSO and ethanol.[7] The hydrochloride salt form is anticipated to exhibit enhanced solubility in aqueous and protic solvents compared to its free base, a critical advantage for biological assays and formulation development. The compound is stable under recommended storage conditions, but like many amine-containing molecules, it should be protected from strong oxidizing agents and prolonged exposure to light.
Synthesis and Purification: A Validated Approach
The synthesis of this compound is logically approached in two distinct stages: the synthesis of the free base followed by its conversion to the hydrochloride salt. This methodology ensures high purity and allows for characterization of the intermediate.
Protocol 1: Synthesis of (4-Aminopyridin-2-yl)methanol (Free Base)
This protocol is adapted from established literature procedures for the reduction of pyridine-carboxylic acid esters.[8] The core of this synthesis is the reduction of a carbonyl group (ester) to a primary alcohol.
Causality: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent, unhindered reducing agent capable of efficiently reducing esters to alcohols without affecting the aromatic pyridine ring. Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the reactants and its inertness to the strong reducing conditions.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Preparation: Suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF (approx. 15 mL per gram of LiAlH₄).
-
Addition of Precursor: Dissolve methyl 4-amino-2-pyridinecarboxylate (1.0 eq.) in anhydrous THF (approx. 10 mL per gram of ester) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is critical for safely neutralizing the excess reagent and precipitating aluminum salts.
-
Workup: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (4-Aminopyridin-2-yl)methanol as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene or an ethyl acetate/hexane mixture.[8]
Protocol 2: Formation of the Hydrochloride Salt
Causality: Converting the free base to its hydrochloride salt is a standard method to improve the compound's stability, crystallinity, and handling properties. The process involves a simple acid-base reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified (4-Aminopyridin-2-yl)methanol free base in a minimal amount of a suitable solvent like isopropanol or anhydrous diethyl ether.
-
Acidification: To the stirred solution, add a stoichiometric amount (1.0-1.1 eq.) of hydrochloric acid. This is typically added as a solution in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid. Stir the resulting suspension at room temperature for 1-2 hours to ensure complete formation.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry it under vacuum.
Figure 2: General workflow for the synthesis of the target compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and integrity of the synthesized compound. Each technique provides a unique piece of structural evidence.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. The spectrum should confirm the presence of all expected protons with appropriate chemical shifts, multiplicities, and integrations. Key expected signals include two distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons adjacent to the alcohol, and signals for the amine (-NH₂) and hydroxyl (-OH) protons.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule. Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A properly developed method should show a single major peak for the target compound, allowing for quantification of purity (e.g., >95%).
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic absorption bands for O-H (alcohol) and N-H (amine) stretches (typically broad, ~3200-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), and aromatic C=C/C=N stretches (~1500-1650 cm⁻¹).
Figure 3: A representative analytical workflow for quality control.
Applications in Medicinal Chemistry and Drug Development
The primary application of this compound is as a versatile scaffold for the synthesis of new drug candidates.[9] Its utility is rooted in the proven pharmacology of the 4-aminopyridine core and the synthetic versatility of the hydroxymethyl group.
Target: Voltage-Gated Potassium (Kᵥ) Channels
The 4-aminopyridine core is a known, albeit non-selective, blocker of Kᵥ channels. By modifying the scaffold at the 2-position, medicinal chemists can aim to:
-
Improve Potency: Design molecules that bind with higher affinity to the channel's pore.
-
Enhance Selectivity: Engineer derivatives that preferentially block specific Kᵥ channel subtypes (e.g., Kᵥ1.1, Kᵥ1.2), which could lead to improved therapeutic windows and reduced side effects.
-
Modulate Pharmacokinetics: Alter properties like absorption, distribution, metabolism, and excretion (ADME) by attaching different chemical moieties.
Synthetic Derivatization Pathways
The -CH₂OH group is a launchpad for numerous chemical transformations, enabling the exploration of a wide chemical space.
Figure 4: Potential synthetic modifications of the methanol group.
Safety, Handling, and Storage
CRITICAL NOTE: Specific toxicity data for this compound is not widely available. Therefore, all safety precautions must be based on the hazardous profile of the parent compound, 4-Aminopyridine, which is classified as highly toxic.[6][10][11] Treat this compound with extreme caution.
Table 3: GHS Hazard Classifications (based on 4-Aminopyridine)
| Hazard Statement | GHS Classification | Reference(s) |
| H300: Fatal if swallowed | Acute Toxicity, Oral (Cat. 2) | [6][11] |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Cat. 3) | [10][11] |
| H314: Causes severe skin burns and eye damage | Skin Corrosion (Cat. 1) | [10][11] |
| H335: May cause respiratory irritation | STOT SE 3 | [6][11] |
| H411: Toxic to aquatic life with long lasting effects | Aquatic Chronic (Cat. 2) | [6][11] |
Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A buttoned lab coat is mandatory.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands, face, and any exposed skin thoroughly after handling.[5]
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure.
-
Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup, wearing full PPE. Avoid generating dust.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately.[5][10]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Consider storing in a locked cabinet due to high toxicity.[5][10]
-
Disposal: Dispose of waste materials and containers at an approved waste disposal plant, following all local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategic asset for medicinal chemists. By providing a functionalized version of the pharmacologically validated 4-aminopyridine core, it enables the rapid and systematic development of novel compounds targeting voltage-gated potassium channels and other potential biological targets. Its well-defined structure, accessible synthesis, and versatile reactivity make it a valuable building block for any research program focused on neurotherapeutics. Adherence to the stringent safety protocols outlined in this guide is paramount to ensuring its safe and effective use in the laboratory.
References
-
PubChem. 4-Aminopyridine Compound Summary. [Link]
-
Pharmaffiliates. (4-Aminopyridin-2-yl)methanol. [Link]
-
Semantic Scholar. Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine. [Link]
-
PubMed. Machine learning approaches and their applications in drug discovery and design. [Link]
-
PubChem. (2-Aminopyridin-4-yl)methanol Compound Summary. [Link]
Sources
- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. appchemical.com [appchemical.com]
- 4. labsolu.ca [labsolu.ca]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4-Aminopyridine ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. (4-Aminopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to (4-Aminopyridin-2-yl)methanol hydrochloride (CAS: 1354940-95-6)
Abstract
This technical guide provides a comprehensive overview of (4-Aminopyridin-2-yl)methanol hydrochloride (CAS No. 1354940-95-6), a key heterocyclic building block relevant to pharmaceutical research and development. This document details its physicochemical properties, outlines a robust synthetic pathway from commercially available starting materials, and presents a full suite of analytical methodologies for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the compound's potential applications, drawing from the established pharmacology of the 4-aminopyridine scaffold, and provides essential safety and handling protocols. The information herein is intended to empower researchers with the technical knowledge required for the effective synthesis, purification, analysis, and application of this versatile intermediate in drug discovery programs.
Introduction and Molecular Overview
This compound is a substituted pyridinemethanol derivative. The core structure features a pyridine ring, a primary amine group at the C4 position, and a hydroxymethyl group at the C2 position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of experimental conditions.
The 4-aminopyridine scaffold is of significant interest in medicinal chemistry. The parent compound, 4-aminopyridine (fampridine), is a potassium (K+) channel blocker approved for the symptomatic treatment of walking disability in patients with multiple sclerosis. By blocking voltage-gated potassium channels, 4-aminopyridine enhances signal transduction along demyelinated axons[1]. The presence of the hydroxymethyl group in the title compound offers a reactive handle for further chemical modification, enabling its use as a versatile intermediate for the synthesis of more complex molecules and new chemical entities (NCEs) targeting a range of biological pathways.
Table 1: Compound Identification and Key Properties
| Parameter | Value | Reference(s) |
| Compound Name | This compound | [2][3][4] |
| Synonyms | (4-amino-2-pyridyl)methanol hydrochloride; 4-amino-2-(hydroxymethyl)pyridine HCl | [5] |
| CAS Number | 1354940-95-6 | [2][3][4] |
| Molecular Formula | C₆H₉ClN₂O | [2][3][4] |
| Molecular Weight | 160.60 g/mol | [2][3] |
| Chemical Structure | ![]() | N/A |
| Purity (Typical) | ≥95% | [2][3] |
| Physical Form | Solid powder | [6] |
Synthesis and Purification
The synthesis of this compound is a two-step process involving the reduction of a commercially available ester followed by the formation of the hydrochloride salt. This pathway is efficient and scalable for laboratory settings.
Synthetic Pathway Overview
The logical and field-proven approach for synthesizing the target compound is via the reduction of Methyl 4-aminopicolinate. This method is analogous to the high-yield synthesis of its isomer, (2-Aminopyridin-4-yl)-methanol, from the corresponding methyl ester. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice due to its efficacy in reducing esters to primary alcohols[7]. The resulting free base is then converted to its hydrochloride salt to improve handling and solubility.
Step-by-Step Experimental Protocols
Protocol 2.2.1: Synthesis of (4-Aminopyridin-2-yl)methanol (Free Base)
Causality: This protocol details the reduction of the ester functional group to a primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water[8]. The "inverse addition" method, where the ester solution is added to the LiAlH₄ suspension, ensures the reducing agent is always in excess, driving the reaction to completion and preventing the formation of aldehyde intermediates. The Fieser workup is a standardized and safe method for quenching the reactive LiAlH₄ and precipitating aluminum salts, which can then be easily filtered off[9].
-
Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and assembled under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the reaction flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: Dissolve Methyl 4-aminopicolinate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams used[9].
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (4-Aminopyridin-2-yl)methanol as a solid.
Protocol 2.2.2: Formation of this compound
Causality: The basic nitrogen of the pyridine ring and the primary amino group can be protonated to form a hydrochloride salt. This process significantly increases the compound's polarity and often induces crystallization, providing an effective final purification step. Using an anhydrous solution of HCl in an organic solvent prevents the incorporation of water into the final product, which is crucial for obtaining an anhydrous salt form[10][11][12].
-
Dissolution: Dissolve the purified (4-Aminopyridin-2-yl)methanol free base (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.0-1.1 equivalents).
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white or off-white solid.
-
Isolation: Continue stirring for 30 minutes at room temperature or 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry the product under vacuum to a constant weight.
Analytical Characterization
A robust analytical workflow is essential for confirming the identity, purity, and structural integrity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary technique for assessing the purity of the final compound. A reversed-phase method is suitable for this polar, ionizable molecule. The inclusion of an acid modifier (formic acid or trifluoroacetic acid) in the mobile phase ensures good peak shape by suppressing the ionization of the amine groups.
Table 2: Representative HPLC Method
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific C18 column, but expected to be in the early to mid-eluting region due to polarity. |
This method is based on standard protocols for analyzing aminopyridine derivatives[11][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are definitive methods for structural elucidation. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from closely related structural isomers and the parent 4-aminopyridine molecule[14][15][16][17]. The hydrochloride salt is typically analyzed in D₂O or DMSO-d₆.
Table 3: Predicted ¹H and ¹³C NMR Data for (4-Aminopyridin-2-yl)methanol (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Proton | ~7.8-8.0 | d | 1H | H-6 (Pyridine) |
| Proton | ~6.5-6.7 | d | 1H | H-5 (Pyridine) |
| Proton | ~6.3-6.5 | s | 1H | H-3 (Pyridine) |
| Proton | ~5.5-6.0 | br s | 2H | -NH₂ |
| Proton | ~5.0-5.5 | t | 1H | -OH |
| Proton | ~4.4-4.6 | d | 2H | -CH₂OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbon | ~160-162 | C-2 (Pyridine, C-CH₂OH) |
| Carbon | ~155-157 | C-4 (Pyridine, C-NH₂) |
| Carbon | ~148-150 | C-6 (Pyridine, CH) |
| Carbon | ~106-108 | C-5 (Pyridine, CH) |
| Carbon | ~104-106 | C-3 (Pyridine, CH) |
| Carbon | ~62-64 | -CH₂OH |
Note: Chemical shifts are estimates. The presence of the hydrochloride salt may cause shifts, particularly for protons and carbons near the nitrogen atoms.
Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this polar molecule and will show the molecular ion of the free base. The fragmentation pattern can provide additional structural confirmation.
-
Expected Ion (ESI+): [M+H]⁺ = 125.07 m/z for the free base (C₆H₈N₂O).
-
Predicted Fragmentation Pattern: Based on the fragmentation of benzyl alcohols, key fragments would arise from:
-
Loss of water ([M+H - H₂O]⁺) from the protonated molecule.
-
Loss of a hydroxyl radical.
-
Cleavage of the C-C bond to lose the hydroxymethyl group (•CH₂OH).
-
Subsequent ring rearrangements and fragmentation characteristic of the pyridine core[13].
-
Physicochemical Properties
Table 4: Physicochemical Data
| Property | Value / Description | Rationale / Reference |
| Melting Point (Free Base) | 114-115 °C | |
| Melting Point (HCl Salt) | Estimated 140-160 °C. Higher than the free base due to ionic character and crystal lattice energy. | Based on related structures like pyridine hydrochloride (144-147 °C)[6][18]. |
| Solubility | HCl Salt: Highly soluble in water; soluble in methanol. Free Base: Soluble in polar organic solvents (Ethanol, DMSO, DMF); sparingly soluble in water. | Hydrochloride salts of amines are designed for aqueous solubility[19]. Solubility of aminopyridines in organic solvents is well-documented[20]. |
| pKa | Estimated ~9.2 for the pyridinium ion. | Based on the pKa of the parent 4-aminopyridinium ion, which is 9.17[21]. Substituents at the 2-position have a minor effect. |
| Appearance | White to off-white crystalline solid. | General property for aminopyridine salts. |
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in synthetic and medicinal chemistry. Its value lies in the combination of the pharmacologically relevant 4-aminopyridine core with a functionalizable hydroxymethyl group.
-
Scaffold for Library Synthesis: The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a tosylate or halide). This allows for the introduction of a wide variety of substituents and the construction of chemical libraries for high-throughput screening.
-
Development of Novel K⁺ Channel Blockers: As a derivative of 4-aminopyridine, this compound is an excellent starting point for developing novel potassium channel blockers with modified pharmacokinetic or pharmacodynamic properties. Modifications at the 2-position can be used to alter potency, selectivity, or metabolic stability[22][23].
-
Intermediate for Complex Heterocycles: The dual functionality of the amino and hydroxymethyl groups allows for its use in the synthesis of fused heterocyclic systems, which are common motifs in biologically active compounds.
Safety, Handling, and Storage
6.1. Hazard Identification
This compound should be handled with care, assuming the hazards associated with the parent 4-aminopyridine.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][24].
-
Signal Word: Warning[1].
6.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
6.3. First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
6.4. Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Recommended Storage: Store at room temperature, protected from light and moisture.
Conclusion
This compound is a valuable and versatile building block for chemical and pharmaceutical research. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. The established biological activity of the 4-aminopyridine scaffold provides a strong rationale for its use in drug discovery programs, particularly those targeting neurological disorders via potassium channel modulation. By adhering to the synthetic, analytical, and safety protocols outlined in this guide, researchers can confidently and effectively utilize this compound to advance their scientific objectives.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
- Cayman Chemical. (n.d.). 4-Aminopyridine Product Information. Retrieved from a relevant product page detailing its biological activity.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Aminopyridine.
- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from a relevant educational resource on experimental chemistry.
- Pharmaco-Chemical and Information Center. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.
- Google Patents. (n.d.). AU760286B2 - 4-aminopicolinates and their use as herbicides.
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 100114-58-7| Chemical Name : (4-Aminopyridin-2-yl)methanol. Retrieved from [Link]
-
PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]
- Autech Scientific. (n.d.). (4-amino-2-pyridyl)methanol hydrochloride.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
PubChemLite. (n.d.). (4-aminopyridin-2-yl)methanol (C6H8N2O). Retrieved from [Link]
-
PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152) - Product Information Sheet.
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Convenient Replacement of the Hydroxy by an Amino Group in 4 Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Retrieved from [Link]
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [https://www.acdlabs.com/download/app_notes/2016/ Argyropoulos_Using_Predicted_13C_NMR_Spectra_with_Open_Resources_for_Structure_Dereplication.pdf]([Link] Argyropoulos_Using_Predicted_13C_NMR_Spectra_with_Open_Resources_for_Structure_Dereplication.pdf)
-
PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol - Literature. Retrieved from [Link]
- PMC - NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
- Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Pharmaceutical Technology. (2024). Acorda Therapeutics Files Patent for 4-Aminopyridine Tablets. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Patent 8,163,904. Retrieved from [Link]
- Zhishang Chemical. (n.d.). Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7.
- PMC - NIH. (n.d.). Dissociation Constant of 4-Aminopyridinium Ion in Water.
- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Workup [chem.rochester.edu]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Aminopyridine(504-24-5) 1H NMR [m.chemicalbook.com]
- 17. 4-Aminopyridine(504-24-5) 13C NMR [m.chemicalbook.com]
- 18. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 19. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Dissociation Constant of 4-Aminopyridinium Ion in Water From 0 to 50 °C and Related Thermodynamic Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 23. Meta Title: "Acorda Therapeutics Files Patent for 4-Aminopyridine Tablets [pharmaceutical-technology.com]
- 24. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of (4-Aminopyridin-2-yl)methanol Hydrochloride
Introduction: The Significance of the Aminopyridine Methanol Scaffold in Modern Drug Discovery
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[1][2][3] Its ability to participate in hydrogen bonding and its tunable electronic properties make it a cornerstone in the design of molecules that interact with biological targets.[3] Within this class, functionalized aminopyridines are of particular interest. The (4-Aminopyridin-2-yl)methanol moiety, in particular, serves as a versatile building block, incorporating a nucleophilic amino group, a reactive primary alcohol, and a heteroaromatic core. This trifecta of functionality allows for diverse synthetic elaborations, making it a valuable intermediate in the synthesis of complex bioactive molecules, notably in the development of kinase inhibitors.[4][5][6]
This technical guide provides a comprehensive, in-depth exploration of the synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the chemical principles and experimental considerations that underpin this important synthetic transformation. We will delve into the synthesis of the key precursor, 4-aminopicolinic acid, the subsequent reduction to the desired alcohol, and the final conversion to the stable hydrochloride salt.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached in a three-stage process. This strategy begins with the synthesis of the key intermediate, 4-aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid). The carboxylic acid is then esterified and subsequently reduced to the primary alcohol. The final step involves the conversion of the free base to its more stable and handleable hydrochloride salt.
Caption: Overall synthetic strategy for this compound.
Part I: Synthesis of the Key Precursor: 4-Aminopyridine-2-carboxylic Acid
The synthesis of 4-aminopyridine-2-carboxylic acid is a critical first step. A highly efficient method involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram), a readily available herbicide.[7] This method is advantageous due to its high yield and relatively clean reaction profile.
Causality Behind Experimental Choices
The choice of palladium on carbon (Pd/C) as the catalyst is driven by its high efficacy in promoting the hydrogenolysis of aryl chlorides. The reaction is carried out under a hydrogen atmosphere, which provides the reducing equivalents. The use of lithium hydroxide (LiOH) as a base is crucial to deprotonate the carboxylic acid, enhancing its solubility in the aqueous medium and facilitating the reaction. The reaction is initially run at a moderate temperature to control the initial rate of this exothermic reaction and then heated to drive the reaction to completion. Acidification with hydrochloric acid (HCl) at the end of the reaction protonates the amino group and the carboxylate, causing the product to precipitate out of the aqueous solution.
Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid
Materials:
-
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
-
10% Palladium on carbon (Pd/C)
-
10% aqueous Lithium Hydroxide (LiOH) solution
-
Hydrogen gas
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared.
-
The vessel is sealed and purged with hydrogen gas twice to ensure an inert atmosphere.
-
The mixture is then stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.
-
Following this, the reaction temperature is increased to 70°C, and the reaction is continued for an additional 12 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The suspension is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is then acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), which induces the precipitation of the product.
-
The solid precipitate is collected by filtration and dried overnight under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[7]
| Parameter | Value | Reference |
| Starting Material | Picloram | [7] |
| Yield | 99% | [7] |
| Appearance | Beige solid | [7] |
| LCMS (m/z) | 139.1 (M+H)⁺ | [7] |
Part II: Synthesis of (4-Aminopyridin-2-yl)methanol
The core of this synthesis lies in the reduction of the carboxylic acid functionality to a primary alcohol. To achieve this, the carboxylic acid is first converted to its methyl ester, which is then reduced using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[8]
Esterification of 4-Aminopyridine-2-carboxylic Acid
The esterification of 4-aminopyridine-2-carboxylic acid can be achieved under standard Fischer esterification conditions.
Experimental Protocol:
-
Suspend 4-aminopyridine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 4-aminopyridine-2-carboxylate.
Reduction of Methyl 4-aminopyridine-2-carboxylate
Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.[9] The reaction is highly exothermic and requires careful control of the reaction conditions.
The choice of LiAlH₄ is dictated by its high reactivity, which is necessary for the reduction of the relatively stable ester group.[2] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[2] The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents like water or alcohols.[9] The reaction is typically performed at reflux to ensure it proceeds to completion. The workup procedure involves the careful quenching of the excess LiAlH₄ with water, followed by filtration to remove the aluminum salts.
Caption: Mechanism of LiAlH₄ reduction of the ester to the primary alcohol.
Materials:
-
Methyl 4-aminopyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Benzene
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve lithium aluminum hydride (26 g) in anhydrous THF (800 mL).
-
In a separate flask, dissolve methyl 4-aminopyridine-2-carboxylate (103 g) in anhydrous THF (600 mL).
-
Slowly add the solution of the ester to the stirred suspension of LiAlH₄. An exothermic reaction will be observed.
-
Once the addition is complete, heat the resulting slurry to reflux for 3 hours.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of water. This should be done with extreme caution as the reaction is highly exothermic and generates hydrogen gas.
-
The resulting precipitate (aluminum salts) is removed by filtration and washed with THF (300 mL).
-
The combined filtrates are concentrated under reduced pressure.
-
The residue is recrystallized from benzene to yield (4-Aminopyridin-2-yl)methanol as a solid.[8]
| Parameter | Value | Reference |
| Yield | 73% | [8] |
| Appearance | Solid | [8] |
| Melting Point | 80-81.5 °C | [8] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H) | [8] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 160.3, 152.7, 147.7, 110.3, 105.2, 62.3 | [8] |
Part III: Synthesis of this compound
For ease of handling, purification, and storage, the free base is typically converted to its hydrochloride salt. This is a standard acid-base reaction where the basic amino group and the pyridine nitrogen are protonated by hydrochloric acid.
Causality Behind Experimental Choices
The formation of the hydrochloride salt increases the compound's stability and often improves its crystallinity, which is beneficial for purification and long-term storage. The choice of solvent for this procedure is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal, as this allows for the direct precipitation of the product. Anhydrous diethyl ether or a mixture of isopropanol and diethyl ether are commonly used for this purpose. The HCl source can be a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas.
Experimental Protocol: Formation of the Hydrochloride Salt
Materials:
-
(4-Aminopyridin-2-yl)methanol
-
Anhydrous diethyl ether (or isopropanol)
-
2M solution of HCl in diethyl ether (or anhydrous HCl gas)
Procedure:
-
Dissolve the crude (4-Aminopyridin-2-yl)methanol in a minimal amount of anhydrous isopropanol or a larger volume of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. If using HCl gas, bubble it through the solution.
-
A white precipitate of the hydrochloride salt will form.
-
Continue the addition of the HCl solution until no further precipitation is observed.
-
Stir the suspension in the ice bath for an additional 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to afford this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂O | [10][11] |
| Molecular Weight | 160.60 g/mol | [10][11] |
| Appearance | White to off-white solid | |
| CAS Number | 1354940-95-6 | [10][11] |
Expected Spectroscopic Data:
-
¹H NMR: Upon protonation, the chemical shifts of the pyridine ring protons are expected to shift downfield due to the increased electron-withdrawing nature of the protonated ring. The protons of the aminomethyl group will also experience a downfield shift.
-
¹³C NMR: Similar to the proton NMR, the carbon signals of the pyridine ring will shift downfield upon protonation.
-
IR Spectroscopy: The IR spectrum will show a broad absorption in the 2500-3000 cm⁻¹ region, which is characteristic of an ammonium salt. The N-H stretching vibrations of the primary amine will also be present.
Applications in Drug Development
This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The presence of the amino and hydroxyl groups allows for derivatization at two points, enabling the construction of diverse chemical libraries for drug screening. The aminopyridine scaffold is a known hinge-binding motif for many kinases, and as such, derivatives of this compound have been explored as potential kinase inhibitors for the treatment of cancer and other diseases.[4][5][6]
Conclusion
This technical guide has provided a detailed and scientifically grounded overview of the synthesis of this compound. By understanding the underlying chemical principles and carefully following the outlined protocols, researchers can reliably produce this valuable synthetic intermediate. The strategic approach, beginning with the synthesis of 4-aminopicolinic acid and proceeding through a robust reduction and salt formation, offers an efficient pathway to this important building block for drug discovery and development.
References
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis.
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
- Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.
-
Pharmaffiliates. (n.d.). CAS No : 100114-58-7| Chemical Name : (4-Aminopyridin-2-yl)methanol. Retrieved from [Link]
- PubMed. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102.
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
- PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
- Ali, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides.
- ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- ECHEMI. (n.d.). I have problems with the reduction using LiAlH4.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
- Benchchem. (n.d.).
- ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine.
-
PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. adichemistry.com [adichemistry.com]
- 10. chemscene.com [chemscene.com]
- 11. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]
A Technical Guide to (4-Aminopyridin-2-yl)methanol Hydrochloride: Properties, Synthesis, and Applications
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on (4-Aminopyridin-2-yl)methanol hydrochloride. It covers the core physicochemical properties, validated synthesis and characterization protocols, and the compound's emerging role in medicinal chemistry.
Compound Overview
This compound is a heterocyclic organic compound belonging to the aminopyridine class. Aminopyridine scaffolds are recognized as "privileged pharmacophores" in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[1][2] The structure combines a pyridine ring, a primary amine, and a hydroxymethyl group, offering multiple points for chemical modification. This versatility makes it a valuable building block for synthesizing complex molecular architectures aimed at various biological targets.[3][4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and for certain reaction conditions.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="transparent";
// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.04,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.04,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.04,0.6!", fontcolor="#202124"];
// Substituent nodes C_methanol [label="C", pos="-2.08,1.2!", fontcolor="#202124"]; H2_methanol1 [label="H", pos="-2.4,1.8!", fontcolor="#202124"]; H2_methanol2 [label="H", pos="-2.7,0.8!", fontcolor="#202124"]; O_methanol [label="O", pos="-1.7,2.0!", fontcolor="#EA4335"]; H_hydroxyl [label="H", pos="-1.3,2.5!", fontcolor="#202124"];
N_amine [label="N", pos="0,-2.4!", fontcolor="#4285F4"]; H_amine1 [label="H", pos="-0.5,-2.9!", fontcolor="#202124"]; H_amine2 [label="H", pos="0.5,-2.9!", fontcolor="#202124"];
HCl [label="• HCl", pos="2.5,0!", fontcolor="#34A853", fontsize=14];
// Ring bonds C2 -- N1 [len=1.2]; N1 -- C6 [len=1.2]; C6 -- C5 [len=1.2]; C5 -- C4 [len=1.2]; C4 -- C3 [len=1.2]; C3 -- C2 [len=1.2];
// Substituent bonds C2 -- C_methanol [len=1.2]; C_methanol -- O_methanol [len=1.2, style=invis]; // for positioning C4 -- N_amine [len=1.2];
// Double bonds (drawn as two parallel lines) edge [style=solid]; node [shape=none, label=""]; p1 [pos="-0.52,0.9!"]; p2 [pos="-0.52,-0.9!"]; p1 -- p2 [len=1.8]; p3 [pos="0.52,0.9!"]; p4 [pos="0.52,-0.9!"]; p3 -- p4 [len=1.8, style=invis]; p5 [pos="1.04,0!"]; p6 [pos="0.52,-0.9!"]; p5 -- p6 [style=invis];
// Aromatic circle approximation node [shape=circle, style=dotted, label="", fixedsize=true, width=1.5, height=1.5, pos="0,0!"]; aromatic_circle; } end_dot Figure 1: Structure of this compound
Physicochemical and Structural Data
Accurate identification of a chemical entity is foundational for all research and development activities. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉ClN₂O | [5][6] |
| Molecular Weight | 160.60 g/mol | [5][7] |
| CAS Number | 1354940-95-6 | [5][6][8] |
| MDL Number | MFCD16988749 | [6][9] |
| Appearance | White to off-white solid (typical) | General chemical data |
| SMILES | OCC1=NC=CC(N)=C1.[H]Cl | [5] |
Synthesis and Mechanistic Considerations
The synthesis of aminopyridine alcohols often involves the reduction of a corresponding ester or carboxylic acid precursor. A common and robust laboratory-scale method for preparing the free base, (4-aminopyridin-2-yl)methanol, is the reduction of a methyl 4-aminopyridine-2-carboxylate precursor using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Synthesis Protocol: Reduction of Methyl 4-aminopyridine-2-carboxylate
This protocol describes the synthesis of the free base, which is the immediate precursor to the hydrochloride salt.
Causality: Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents (e.g., sodium borohydride, NaBH₄) because of its high reactivity, which is necessary to reduce the electron-deficient ester group on the pyridine ring. Tetrahydrofuran (THF) is the preferred solvent due to its ability to dissolve the reactants and its stability in the presence of strong reducing agents. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent LiAlH₄ from reacting with atmospheric moisture.
Experimental Protocol:
-
Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, suspend a stoichiometric amount of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of methyl 4-aminopyridine-2-carboxylate dissolved in anhydrous THF to the stirred LiAlH₄ suspension dropwise. The slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safety and results in a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (4-aminopyridin-2-yl)methanol free base. Further purification can be achieved by recrystallization or column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in ether (or concentrated aqueous HCl) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain this compound.
Analytical Characterization Workflow
Trustworthiness: Each analytical step provides a piece of the structural puzzle. ¹H NMR confirms the proton environment and ratio, Mass Spectrometry validates the molecular weight, and HPLC assesses the purity. Agreement across these methods provides high confidence in the sample's quality.
Protocol for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Expected signals include distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the alcohol, and exchangeable peaks for the amine (-NH₂) and hydroxyl (-OH) protons.
-
¹³C NMR: Provides information on the carbon skeleton, confirming the number and type of carbon atoms.
-
-
Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion. For the free base (C₆H₈N₂O), the expected [M+H]⁺ peak would be approximately 125.07 m/z.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the compound by separating it from any unreacted starting materials or byproducts. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). Purity is determined by the area percentage of the main peak.
-
Applications in Drug Discovery and Development
The aminopyridine scaffold is a cornerstone in medicinal chemistry.[2] this compound serves as a versatile intermediate for creating more elaborate molecules. The primary amine can be functionalized via acylation, alkylation, or used in coupling reactions, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.
These modifications allow for the exploration of chemical space to optimize a compound's activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] Derivatives of aminopyridines have shown a vast range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][11]
Safety, Handling, and Storage
Authoritative Grounding: Safety protocols are derived from standard Safety Data Sheets (SDS) for aminopyridine derivatives. While specific data for this exact compound is limited, the parent compound, 4-Aminopyridine, is known to be highly toxic.[12][13][14]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust and prevent contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents and incompatible materials.[12]
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air. If ingested, rinse mouth but do not induce vomiting.[12]
References
-
Appchem. This compound. Available at: [Link]
-
Blaze Interchem. (4-amino-2-pyridyl)methanol hydrochloride. Available at: [Link]
-
Chemsrc.com. (4-AMINOPYRIDIN-2-YL)METHANOL HYDROCHLORIIDE Price. Available at: [Link]
-
PMC (PubMed Central). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
PubChem. 4-Aminopyridine. Available at: [Link]
- Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
PubChemLite. (4-aminopyridin-2-yl)methanol (C6H8N2O). Available at: [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]
-
PubChem. 4-Aminopyridine-3-methanol. Available at: [Link]
-
PubChem. (2-Aminopyridin-4-yl)methanol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. appchemical.com [appchemical.com]
- 7. (4-AMINOPYRIDIN-2-YL)METHANOL HYDROCHLORIIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 8. This compound | 1354940-95-6 [sigmaaldrich.com]
- 9. labsolu.ca [labsolu.ca]
- 10. PubChemLite - (4-aminopyridin-2-yl)methanol (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Aminopyridin-2-yl)methanol Hydrochloride
This technical guide provides a comprehensive overview of the core spectroscopic methodologies for the characterization of (4-Aminopyridin-2-yl)methanol hydrochloride (CAS No: 1354940-95-6).[1][2] Designed for researchers, scientists, and drug development professionals, this document details the theoretical basis for the expected spectral features and provides field-proven, step-by-step protocols for acquiring high-quality data.
Introduction and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyridine core substituted with an amino group and a hydroxymethyl group.[1][2] Its hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of analytical techniques. Understanding its spectroscopic signature is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1354940-95-6 | [1][2] |
| Molecular Formula | C₆H₉ClN₂O | [2] |
| Molecular Weight | 160.60 g/mol | [2] |
| SMILES | OCC1=NC=CC(N)=C1.[H]Cl | [2] |
| Purity (Typical) | ≥95% | [2] |
| Physical Form | Solid/Powder | |
| Storage | Room Temperature, Inert Atmosphere |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons from the amino, hydroxyl, and ammonium groups. The protonation of the pyridine nitrogen by HCl will cause a significant downfield shift of the ring protons compared to the free base, due to the increased electron-withdrawing effect.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the hydrochloride salt and its residual water peak does not typically obscure key signals. Deuterated methanol (CD₃OD) or water (D₂O) are also viable options, though they will cause the exchange and disappearance of signals from -NH₂, -OH, and the pyridinium N-H protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridinium N-H | > 10.0 | Broad Singlet | 1H | Exchangeable with D₂O. Position is concentration-dependent. |
| Aromatic H (H-6) | ~8.0 - 8.2 | Doublet | 1H | Adjacent to the protonated nitrogen. |
| Aromatic H (H-5) | ~7.0 - 7.2 | Doublet | 1H | Coupled to H-6. |
| Aromatic H (H-3) | ~6.5 - 6.7 | Singlet | 1H | Isolated aromatic proton. |
| Amino (-NH₂) | ~6.0 - 6.5 | Broad Singlet | 2H | Exchangeable with D₂O. |
| Methylene (-CH₂) | ~4.5 - 4.7 | Singlet | 2H | Adjacent to the hydroxyl group and the aromatic ring. |
| Hydroxyl (-OH) | ~5.0 - 5.5 | Broad Singlet | 1H | Exchangeable with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The electron-withdrawing effect of the protonated nitrogen will deshield the adjacent carbon atoms (C-2 and C-6), shifting them downfield.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (C-COH) | ~160 - 165 | Quaternary carbon, attached to the hydroxymethyl group and nitrogen. |
| C-4 (C-NH₂) | ~150 - 155 | Quaternary carbon, attached to the amino group. |
| C-6 | ~145 - 150 | Aromatic CH carbon, adjacent to the protonated nitrogen. |
| C-5 | ~110 - 115 | Aromatic CH carbon. |
| C-3 | ~105 - 110 | Aromatic CH carbon. |
| C-7 (-CH₂OH) | ~60 - 65 | Methylene carbon. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (to establish H-H couplings) and HSQC (to correlate directly bonded H-C pairs) to confirm assignments.[3]
-
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For solid samples, the KBr pellet method is a standard and reliable technique.[4]
Predicted IR Absorption Bands
The IR spectrum of this compound will be complex, but key functional groups will give rise to identifiable absorption bands.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands (symmetric and asymmetric). May be broad. |
| 3300 - 3100 | O-H Stretch | Hydroxyl (-OH) | Broad band, may overlap with N-H stretches. |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridinium) | |
| 2800 - 2500 | N-H Stretch | Pyridinium Hydrochloride | Broad absorption characteristic of amine salts. |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration. |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring (Pyridine) | Multiple bands characteristic of the pyridine ring. |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | |
| 1050 - 1000 | C-O Stretch | Primary Alcohol |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
This protocol ensures the preparation of a high-quality, transparent KBr pellet for optimal spectral acquisition.[5][6]
-
Preparation:
-
Gently heat the agate mortar, pestle, and die set in an oven to remove any adsorbed moisture. Allow them to cool in a desiccator before use.
-
Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried.
-
-
Sample Grinding and Mixing:
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Grind the sample to a very fine powder.
-
Add approximately 200 mg of dry KBr powder to the mortar (a sample-to-KBr ratio of about 1:100 is ideal).[5]
-
Mix gently but thoroughly with the pestle until a homogenous mixture is obtained. Avoid excessive grinding, which can increase moisture absorption.[5]
-
-
Pellet Formation:
-
Transfer the powder mixture into the collar of the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure gradually up to 8-10 tons and hold for 1-2 minutes.[6]
-
Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet. A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using an empty sample holder or a pure KBr pellet.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for KBr pellet preparation and FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound.[7][8]
Predicted Mass Spectrum (Positive Ion ESI)
In positive ion mode ESI-MS, the molecule is expected to be detected primarily as the protonated free base, following the loss of the HCl adduct in the gas phase.
Table 5: Predicted m/z Values in Positive Ion ESI-MS
| m/z Value (Predicted) | Ion Species | Notes |
| 125.07 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₈N₂O). This is expected to be the base peak. |
| 107.06 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |
| 147.05 | [M+Na]⁺ | Sodium adduct of the free base, common if sodium salts are present as trace impurities. |
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of one of these with water.[9]
-
A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal intensity of the ion of interest ([M+H]⁺ at m/z 125.07).
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).
-
(Optional) Perform tandem MS (MS/MS) on the parent ion (m/z 125.07) to induce fragmentation and obtain further structural information.
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. NMR spectroscopy serves as the primary tool for structural elucidation, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. The protocols and predicted data within this guide offer a robust framework for researchers to validate the identity and purity of this compound, ensuring data integrity for subsequent applications in drug discovery and chemical research.
References
- Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from Kintek Press. [https://www.kintek-press.com/news/what-is-the-step-by-step-procedure-for-making-a-kbr-pellet-for-ftir-master-precise-spectroscopy-samples]
- Shimadzu. KBr Pellet Method. Retrieved from Shimadzu Corporation. [https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/ftir/kbr.html]
- Olori, A., Di Pietro, P., & Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research. [https://www.ijsar.net/ijsar-vol-1-issue-1-2020-p-101-105/]
- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Pellet Press Die Sets. [https://www.pelletpressdiesets.com/post/making-kbr-pellets-for-ftir-step-by-step-guide]
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press. [https://www.kintek-press.com/news/what-are-the-key-steps-for-making-kbr-pellets-master-ftir-spectroscopy-with-perfect-transparency]
- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [https://www.mdpi.com/1420-3049/27/23/8423]
- TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [https://www.tsijournals.
- PMC. (2021). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576400/]
- PMC. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6158102/]
- Royal Society of Chemistry. (2016). Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4. DOI. [https://doi.org/10.1039/C6AY01201A]
- Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [https://sciforum.net/paper/view/11059]
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [https://www.mdpi.com/1422-0067/19/11/3534]
- PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912534/]
- ACS Publications. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.analchem.8b02222]
- BLD Pharm. 1354940-95-6|this compound. Retrieved from BLD Pharm. [https://www.bldpharm.com/products/1354940-95-6.html]
- AIP Publishing. (1976). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). AIP Publishing. [https://pubs.aip.org/aip/jcp/article-abstract/65/7/2911/529732/NMR-study-of-proton-transfer-interactions-in-the]
- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [https://phys.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barstis_and_Woolf)/06%3A_Mass_Spectrometry/6.
- YouTube. (2021, March 11). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. Retrieved from YouTube. [https://www.youtube.
- LabSolu. (4-amino-2-pyridyl)methanol hydrochloride. Retrieved from LabSolu. [https://labsolu.ca/product/4-amino-2-pyridylmethanol-hydrochloride/]
- ChemicalBook. 4-Aminopyridine(504-24-5) 1H NMR spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrum/504-24-5_1hnmr.htm]
- PubChem. 4-Aminopyridine. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/1727]
- ChemScene. 1354940-95-6 | this compound. Retrieved from ChemScene. [https://www.chemscene.com/products/CS-0127821.html]
- Polish Chemical Society. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Chemical Society. [https://bibliotekanauki.pl/articles/188739.pdf]
- BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from BenchChem. [https://www.benchchem.
- ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. Retrieved from ChemicalBook. [https://www.chemicalbook.com/synthesis/105250-17-7.htm]
- AIP Publishing. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics. [https://aip.
- Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from Human Metabolome Database. [https://hmdb.ca/spectra/nmr_one_d/HMDB0246362]
- PubChemLite. (4-aminopyridin-2-yl)methanol (C6H8N2O). Retrieved from PubChemLite. [https://pubchemlite.cheminfo.org/compounds/CID23564158]
- ChemicalBook. (4-amino-pyridin-3-yl)-methanol(138116-34-4) 1 h nmr. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrum/138116-34-4_1hnmr.htm]
- ChemicalBook. 4-Aminopyridine(504-24-5) 13C NMR spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrum/504-24-5_13cnmr.htm]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). Retrieved from Human Metabolome Database. [https://hmdb.ca/spectra/nmr_one_d/HMDB0035289]
- ChemicalBook. Pyridine hydrochloride(628-13-7) 1H NMR spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrum/628-13-7_1hnmr.htm]
- Sigma-Aldrich. (4-Aminopyridin-2-yl)methanol | 100114-58-7. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987f10b5]
- Pharmaffiliates. CAS No : 100114-58-7| Chemical Name : (4-Aminopyridin-2-yl)methanol. Retrieved from Pharmaffiliates. [https://www.
- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol. Retrieved from BenchChem. [https://www.benchchem.
- ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from ResearchGate. [https://www.researchgate.net/publication/228727824_A_reducing-difference_IR-spectral_study_of_4-aminopyridine]
- PMC. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437415/]
- National Institute of Standards and Technology. 4-Aminopyridine. Retrieved from NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C504245&Type=IR-SPEC&Index=1]
- ChemicalBook. 4-Aminopyridine(504-24-5) IR Spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrum/504-24-5_ir.htm]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. kinteksolution.com [kinteksolution.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structural Elucidation of (4-Aminopyridin-2-yl)methanol hydrochloride: An NMR and Mass Spectrometry Analysis
Introduction
(4-Aminopyridin-2-yl)methanol hydrochloride is a substituted pyridine derivative of interest in pharmaceutical research and drug development. As with any compound intended for therapeutic use, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the characterization of this compound, focusing on the application of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the underlying scientific principles that guide experimental design and data interpretation.
The hydrochloride salt form of this molecule introduces specific considerations in its analytical characterization, particularly influencing the electronic environment of the pyridine ring. This guide will delve into these effects, providing a comprehensive understanding of the spectral data. The molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Experimental Protocol: NMR Data Acquisition
A rigorous and well-documented experimental setup is the foundation of reliable NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydrochloride salts as it readily dissolves the sample and the acidic N-H proton is often observable.[1] Deuterium oxide (D₂O) can also be used, but will result in the exchange of labile protons (OH, NH₂, and N⁺-H) with deuterium, leading to their disappearance from the ¹H NMR spectrum.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
- Acquire the spectrum at 25 °C.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Use a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
¹³C NMR:
- Acquire the spectrum with proton decoupling.
- A higher sample concentration (20-50 mg) is advisable due to the lower natural abundance of ¹³C.
- Increase the number of scans significantly (e.g., 1024 or more) to obtain adequate signal intensity.
- Set the spectral width to encompass all expected carbon resonances (e.g., 0-170 ppm).
¹H NMR Spectral Interpretation: Predicted Data
The protonation of the pyridine nitrogen has a significant deshielding effect on the ring protons, causing their signals to shift downfield compared to the free base.[2][3] The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Justification |
| H-6 | ~8.2 | d | 1H | J = 5-6 | Adjacent to the protonated nitrogen, experiencing strong deshielding. |
| H-5 | ~7.0 | d | 1H | J = 5-6 | Coupled to H-6. |
| H-3 | ~6.8 | s | 1H | - | Isolated proton on the pyridine ring. |
| -CH₂OH | ~4.5 | s | 2H | - | Methylene protons adjacent to an oxygen and the aromatic ring. |
| -CH₂OH | ~5.5 | t | 1H | J = 5-6 | Labile hydroxyl proton, likely to be a broad triplet due to coupling with the methylene protons. |
| -NH₂ | ~6.5 | br s | 2H | - | Amino protons, often a broad singlet due to quadrupole broadening and potential exchange. |
| N⁺-H | >10 | br s | 1H | - | Acidic proton on the pyridinium nitrogen, expected to be a broad signal at a very downfield chemical shift. |
¹³C NMR Spectral Interpretation: Predicted Data
Similar to the protons, the carbon atoms of the pyridine ring are also influenced by the protonation of the nitrogen, leading to downfield shifts.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-2 | ~160 | Bearing the methanol substituent and adjacent to the protonated nitrogen. |
| C-4 | ~155 | Attached to the amino group. |
| C-6 | ~145 | Adjacent to the protonated nitrogen. |
| C-5 | ~110 | Aromatic CH. |
| C-3 | ~108 | Aromatic CH. |
| -CH₂OH | ~63 | Methylene carbon. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol: MS Data Acquisition
The choice of ionization technique is critical for the analysis of a thermally labile and polar molecule like this compound.
1. Ionization Method:
-
Electrospray Ionization (ESI): This is the preferred method for this compound. ESI is a soft ionization technique that is well-suited for polar and non-volatile molecules, minimizing fragmentation and typically producing a prominent protonated molecular ion [M+H]⁺.[4][5]
-
Electron Impact (EI): EI is a hard ionization technique that would likely cause extensive fragmentation of the molecule, potentially making the molecular ion peak difficult to observe.
2. Mass Analyzer:
-
Quadrupole: A common and robust mass analyzer suitable for routine analysis.[6][7]
-
Time-of-Flight (TOF): Offers high resolution and mass accuracy, which is beneficial for confirming the elemental composition.[8]
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR): Provides the highest resolution and mass accuracy, ideal for complex samples or when precise mass determination is crucial.
3. Tandem Mass Spectrometry (MS/MS):
-
To gain further structural information, MS/MS can be performed. The protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Caption: A generalized workflow for tandem mass spectrometry (MS/MS) analysis.
Mass Spectrum Interpretation: Predicted Data
The mass spectrum of this compound will be dominated by the cation, (4-Aminopyridin-2-yl)methanol, which has a molecular weight of 124.14 g/mol .
Expected Molecular Ion:
-
In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 125.07.
Predicted Fragmentation Pattern (from MS/MS of m/z 125.07):
Caption: Predicted major fragmentation pathways for the protonated molecular ion of (4-Aminopyridin-2-yl)methanol.
Justification of Fragmentation:
-
Loss of Water (H₂O): The elimination of a water molecule from the methanol group is a common fragmentation pathway for alcohols, leading to a fragment at m/z 107.06.
-
Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond between the pyridine ring and the methanol group can result in the loss of formaldehyde, producing a fragment at m/z 95.06.
-
Loss of Ammonia (NH₃): The amino group can be lost as ammonia, resulting in a fragment at m/z 108.06.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity and electronic environment of the molecule, with the hydrochloride salt causing characteristic downfield shifts in the pyridine ring signals. High-resolution mass spectrometry, particularly with electrospray ionization, confirms the molecular weight and elemental composition. Tandem mass spectrometry further corroborates the structure by providing predictable fragmentation patterns. The methodologies and data interpretation principles outlined in this guide serve as a self-validating system for the unambiguous characterization of this and similar pharmaceutical compounds, ensuring scientific integrity and supporting drug development endeavors.
References
- (No specific reference used in this section)
-
Principles of Fourier transform ion cyclotron resonance mass spectrometry and its application in structural biology. PubMed. Retrieved from [Link]
-
Time-of-Flight Mass Spectrometry (TOF MS): speed, sensitivity & resolution. TOFWERK. Retrieved from [Link]
-
Types of mass analysers – Time of flight (ToF). Bio-Analysis Centre. (2023-08-16). Retrieved from [Link]
-
Time of flight mass analyzer(TOF): Easy working principle, advantages and application. Microbe Notes. (2022-10-17). Retrieved from [Link]
- (No specific reference used in this section)
-
Principles of Fourier transform ion cyclotron resonance mass spectrometry and its application in structural biology. RSC Publishing. (2004-08-24). Retrieved from [Link]
- (No specific reference used in this section)
-
Quadrupole mass analyzer. Wikipedia. Retrieved from [Link]
-
How a Quadrupole Mass Spectrometer Works. Hiden Analytical. (2024-10-15). Retrieved from [Link]
- (No specific reference used in this section)
- (No specific reference used in this section)
- (No specific reference used in this section)
-
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Johnson Lab. Retrieved from [Link]
- (No specific reference used in this section)
-
Tandem mass spectrometry for organic trace analysis. IUPAC. Retrieved from [Link]
- (No specific reference used in this section)
- (No specific reference used in this section)
- (No specific reference used in this section)
-
Can the salt form of my organic compound be determined using NMR?. ResearchGate. (2018-04-11). Retrieved from [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA POLONAISE DES SCIENCES. Retrieved from [Link]
- (No specific reference used in this section)
- (No specific reference used in this section)
- (No specific reference used in this section)
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. (2012-04-25). Retrieved from [Link]
- (No specific reference used in this section)
- (No specific reference used in this section)
- (No specific reference used in this section)
- (No specific reference used in this section)
-
Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]
- (No specific reference used in this section)
- (No specific reference used in this section)
- (No specific reference used in this section)
-
Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. (2021-08-07). Retrieved from [Link]
- (No specific reference used in this section)
-
Ionization techniques (EI, CI, ESI, MALDI). Fiveable. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminopyridine [webbook.nist.gov]
- 3. PubChemLite - (4-aminopyridin-2-yl)methanol (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR spectrum [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. rsc.org [rsc.org]
- 7. (4-Aminopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 8. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Crystal Structure of (4-Aminopyridin-2-yl)methanol Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed analysis of the predicted crystal structure of (4-Aminopyridin-2-yl)methanol hydrochloride (CAS No. 1354940-95-6).[1][2][3][4] To date, the experimentally determined crystal structure has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).[5] Consequently, this document leverages established principles of crystallography and the known structures of analogous compounds, particularly 4-aminopyridine, to construct a robust predictive model of the solid-state architecture of this compound. This approach offers valuable insights for researchers in fields such as medicinal chemistry and materials science, where understanding intermolecular interactions is paramount for predicting physicochemical properties like solubility, stability, and bioavailability.
Introduction and Significance
This compound is a substituted pyridine derivative. The parent molecule, 4-aminopyridine, is a potassium channel blocker used in the treatment of multiple sclerosis.[6][7] The introduction of a methanol group at the 2-position and its formulation as a hydrochloride salt are expected to significantly influence its solid-state properties. The hydrochloride salt form is a common strategy in drug development to enhance the solubility and stability of active pharmaceutical ingredients.
A thorough understanding of the crystal structure is critical for several reasons:
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied physical properties. A predictive analysis of the crystal packing and hydrogen bonding can help anticipate potential polymorphic forms.
-
Hygroscopicity: The arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions will dictate the material's tendency to absorb atmospheric moisture.
-
Mechanical Properties: Crystal structure influences the mechanical behavior of the bulk powder, which is crucial for formulation and manufacturing processes.
Synthesis and Crystallization: A Proposed Methodology
While a specific synthesis for (4-Aminopyridin-2-yl)methanol is not detailed in the readily available literature, a plausible synthetic route can be adapted from established methods for related compounds, such as the synthesis of (2-Amino-pyridin-4-yl)-methanol.
Experimental Protocol: Synthesis of (4-Aminopyridin-2-yl)methanol
-
Reduction of 4-Amino-2-pyridinecarboxylic acid: The synthesis would likely commence with the reduction of 4-amino-2-pyridinecarboxylic acid or its corresponding ester. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF), would be employed.
-
Reaction Setup: The reaction would be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture. The carboxylic acid or ester, dissolved in THF, would be added dropwise to a suspension of LiAlH₄ in THF at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Progression and Quenching: Following the addition, the reaction mixture would be allowed to warm to room temperature and then refluxed to ensure complete reduction. Upon completion, the reaction would be carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.
-
Workup and Purification: The resulting slurry would be filtered, and the filter cake washed with additional THF. The combined organic filtrates would then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude (4-Aminopyridin-2-yl)methanol. Purification could be achieved by recrystallization from a suitable solvent system.
Experimental Protocol: Formation and Crystallization of the Hydrochloride Salt
-
Salt Formation: The purified (4-Aminopyridin-2-yl)methanol would be dissolved in a suitable solvent, such as isopropanol or ethanol. A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) would be added dropwise with stirring.
-
Crystallization: The hydrochloride salt is expected to precipitate from the solution. To obtain single crystals suitable for X-ray diffraction, slow cooling of the saturated solution or vapor diffusion of an anti-solvent (e.g., diethyl ether) into the alcoholic solution of the salt would be appropriate crystallization techniques.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data for this compound, we can infer its structural characteristics by examining the crystal structure of 4-aminopyridine and considering the influence of the additional functional groups and the chloride counter-ion.
The Cation: 4-Amino-2-(hydroxymethyl)pyridinium
Upon protonation by hydrochloric acid, the pyridine ring nitrogen, being the most basic site, will be protonated to form the 4-amino-2-(hydroxymethyl)pyridinium cation. This protonation will have a significant impact on the electronic distribution and hydrogen bonding potential of the molecule.
Predicted Hydrogen Bonding Network
The crystal structure will be dominated by a network of strong hydrogen bonds. The key hydrogen bond donors are the protonated pyridine nitrogen (N-H⁺), the amino group (-NH₂), and the hydroxyl group (-OH). The primary hydrogen bond acceptors are the chloride anion (Cl⁻) and, potentially, the nitrogen and oxygen atoms of neighboring cations.
A plausible hydrogen bonding scheme is depicted in the following diagram:
Caption: Predicted hydrogen bonding network in crystalline this compound.
This network is anticipated to form a robust three-dimensional supramolecular assembly. The chloride ion will likely be a central hub for multiple hydrogen bonds from the pyridinium, amino, and hydroxyl groups. Additionally, cation-cation interactions, such as O-H···O or N-H···N hydrogen bonds, may further stabilize the crystal lattice.
Predicted Crystallographic Parameters
While the precise unit cell dimensions and space group cannot be determined without experimental data, we can anticipate a relatively dense packing arrangement due to the strong and directional hydrogen bonds. The presence of the flexible hydroxymethyl group may lead to conformational polymorphism.
Table 1: Predicted Molecular and Crystallographic Properties
| Parameter | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₉ClN₂O | Based on chemical structure.[1][3][4] |
| Molecular Weight | 160.60 g/mol | Calculated from the molecular formula.[1][3][4] |
| Crystal System | Monoclinic or Orthorhombic | Common for organic salts with multiple hydrogen bonding sites. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Statistically favored for chiral molecules crystallizing as a racemate. |
| Key H-Bonds | N⁺-H···Cl⁻, N-H···Cl⁻, O-H···Cl⁻ | Strong charge-assisted hydrogen bonds are expected to dominate the packing. |
| Potential for Polymorphism | High | Due to the conformational flexibility of the hydroxymethyl group and multiple H-bonding possibilities. |
Recommended Analytical Characterization
To validate the predictions made in this guide, a comprehensive experimental characterization of this compound is recommended.
Single-Crystal X-ray Diffraction (SCXRD)
This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal, grown as described in Section 2, would be selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and details of the hydrogen bonding network.
Powder X-ray Diffraction (PXRD)
PXRD is essential for phase identification and for confirming the bulk purity of the synthesized material. It is also a primary tool for screening for polymorphism.
Spectroscopic and Thermal Analysis
-
FTIR and Raman Spectroscopy: These techniques can provide information about the functional groups and the hydrogen bonding environment in the solid state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of atomic nuclei, providing complementary information to diffraction methods.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal methods are crucial for identifying melting points, phase transitions, and decomposition temperatures, which are important for assessing the thermal stability of the crystalline material.
Conclusion
This technical guide has presented a predictive analysis of the crystal structure of this compound, a compound of interest in medicinal chemistry. In the absence of experimental data, this guide provides a framework for understanding the likely solid-state conformation, hydrogen bonding network, and overall crystal packing. The proposed synthetic and analytical protocols offer a clear path for the experimental determination and validation of these predictions. A definitive understanding of the crystal structure will be invaluable for the rational design of formulation strategies and for ensuring the quality and performance of any potential drug product based on this molecule.
References
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]
-
PubChem. 4-Aminopyridine. [Link]
-
Appchem. This compound. [Link]
-
Taylor & Francis Online. 4-aminopyridine – Knowledge and References. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of (4-Aminopyridin-2-yl)methanol hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of (4-Aminopyridin-2-yl)methanol hydrochloride (CAS 1354940-95-6)[1][2][3]. This document is intended for researchers, formulation scientists, and professionals in drug development. In the absence of extensive published data for this specific salt, this guide synthesizes foundational principles of physical chemistry, insights from the known properties of the parent molecule, 4-aminopyridine, and established pharmaceutical industry best practices for compound characterization. Detailed, field-proven experimental protocols are provided to enable a thorough assessment of the compound's suitability for further development.
Introduction and Molecular Overview
This compound is a hydrochloride salt of the parent compound (4-Aminopyridin-2-yl)methanol. The molecule possesses a pyridine ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 2-position. The hydrochloride salt form is anticipated to enhance aqueous solubility and stability compared to the free base, a common strategy in pharmaceutical development.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O | [1][3] |
| Molecular Weight | 160.60 g/mol | [3] |
| CAS Number | 1354940-95-6 | [1][2][3] |
The structural features—an aromatic amine, a primary alcohol, and a pyridine nitrogen—are key determinants of the molecule's physicochemical properties, including its pKa, lipophilicity, and susceptibility to degradation. The parent compound, 4-aminopyridine, is a potassium channel blocker, and its derivatives are of interest in medicinal chemistry[4][5]. A thorough understanding of the solubility and stability of this hydrochloride salt is a critical first step in its evaluation as a potential drug candidate.
Solubility Profile: A Proactive Investigational Approach
A comprehensive understanding of a compound's solubility in various media is fundamental to its development. It dictates the feasibility of formulation strategies, impacts bioavailability, and is crucial for designing relevant in vitro and in vivo studies.
Theoretical Considerations and Predictions
The presence of the amino and hydroxyl groups, along with the pyridine nitrogen, suggests that the molecule's solubility will be highly pH-dependent. As a hydrochloride salt, it is expected to be more soluble in acidic to neutral aqueous solutions. In organic solvents, its solubility will be governed by the polarity of the solvent and its ability to form hydrogen bonds.
Experimental Determination of Solubility
A tiered approach to solubility assessment is recommended, starting with kinetic solubility for rapid screening, followed by thermodynamic (equilibrium) solubility for definitive characterization.
Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics. A common method involves the addition of a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) to an aqueous buffer and monitoring for precipitation.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). This rapid solvent shift induces precipitation of compounds with low aqueous solubility.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the "gold standard" for solubility measurement. The shake-flask method is the most common approach.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (see table below).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Proposed Solvents for Thermodynamic Solubility Determination:
| Solvent System | Rationale |
| Water (pH 7.0) | Baseline aqueous solubility. |
| 0.1 M HCl (pH ~1) | Represents acidic conditions (e.g., stomach). |
| Phosphate Buffer (pH 7.4) | Simulates physiological pH. |
| Ethanol | A common co-solvent in formulations. |
| Propylene Glycol | Another frequently used pharmaceutical vehicle. |
| DMSO | A universal solvent for in vitro assays. |
Data Presentation: Predicted Thermodynamic Solubility Profile
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |
| Water (pH 7.0) | 25 | Moderate to High |
| 0.1 M HCl | 25 | High |
| Phosphate Buffer (pH 7.4) | 25 | Moderate to High |
| Ethanol | 25 | Moderate |
| Propylene Glycol | 25 | Moderate |
| DMSO | 25 | High |
Stability Profile: Ensuring Compound Integrity
Assessing the chemical stability of a new chemical entity is mandated by regulatory bodies and is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could have toxicological implications[6][7][8]. A forced degradation (stress testing) study is the cornerstone of this evaluation.
Forced Degradation Studies
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition. The goal is to achieve a modest level of degradation (typically 5-20%) to identify the likely degradation pathways and to develop a stability-indicating analytical method[8].
Experimental Protocol: Forced Degradation of this compound
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Diagram: Forced Degradation Study Design
Caption: Overview of a forced degradation study.
Potential Degradation Pathways
Based on the structure of (4-Aminopyridin-2-yl)methanol, several degradation pathways can be hypothesized:
-
Oxidation: The amino group and the pyridine ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. Studies on the related compound 3,4-diaminopyridine have shown that oxidation by hydrogen peroxide is a significant degradation pathway, leading to the formation of nitro and N-oxide derivatives[9].
-
Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light[10].
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to reactions involving the methanol group, although this is less likely.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Key Attributes of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the main peak of this compound from all potential degradation products and impurities. This is confirmed by analyzing the stressed samples and ensuring baseline separation of all peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Proposed Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Summary and Recommendations
Key Recommendations:
-
Prioritize Experimental Determination: The solubility and stability profiles should be determined experimentally using the detailed protocols provided.
-
Develop a Validated SIM: The development and validation of a stability-indicating HPLC method is critical for accurate quantification and impurity profiling.
-
Characterize Degradation Products: Any significant degradation products observed during forced degradation studies should be characterized using techniques such as LC-MS to elucidate their structures.
-
Leverage Analogue Data: In the absence of direct data, information on the parent compound, 4-aminopyridine, can be used to guide experimental design and data interpretation. Studies on 4-aminopyridine capsules have demonstrated good stability of the solid form at room temperature and under refrigeration for extended periods[10][11][12][13].
By following the methodologies outlined in this guide, researchers and drug developers can generate the robust data package required to make informed decisions about the future development of this compound.
References
-
UV photolysis for accelerating pyridine biodegradation. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
- Forced Degradation – A Review. (2022, November 30).
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 15, 2026, from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) Chemical stability of 4-aminopyridine capsules. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved January 15, 2026, from [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). Appchem. Retrieved January 15, 2026, from [Link]
-
4-AMINOPYRIDINE FOR SYNTHESIS MSDS. (2013, August 2). Loba Chemie. Retrieved January 15, 2026, from [Link]
-
(4-amino-2-pyridyl)methanol hydrochloride. (n.d.). Retrieved January 15, 2026, from [Link]
-
4-Aminopyridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
(4-aminopyridin-2-yl)methanol (C6H8N2O). (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
-
CAS No : 100114-58-7| Chemical Name : (4-Aminopyridin-2-yl)methanol. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
(2-Aminopyridin-4-yl)methanol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chemscene.com [chemscene.com]
- 4. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. longdom.org [longdom.org]
- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sefh.es [sefh.es]
- 11. cjhp-online.ca [cjhp-online.ca]
- 12. researchgate.net [researchgate.net]
- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Aminopyridine Compounds
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyridine compounds, a class of monoamino and diamino derivatives of pyridine, represent a significant therapeutic modality for certain neurological disorders. Their clinical efficacy is rooted in a well-defined mechanism of action: the blockade of voltage-gated potassium (Kv) channels. This guide provides a comprehensive technical overview of this mechanism, synthesizing current understanding of the molecular interactions, physiological consequences, and structure-activity relationships that govern the function of these compounds. Furthermore, it offers detailed protocols for key experimental methodologies used to investigate their effects, aiming to equip researchers and drug development professionals with the foundational knowledge required for advancing the study and application of aminopyridines.
Introduction: The Therapeutic Significance of Aminopyridines
Aminopyridine-based therapies have emerged as valuable tools in the management of neurological conditions characterized by compromised neuronal signaling. The two most clinically prominent aminopyridines are 4-aminopyridine (4-AP), also known as dalfampridine, and 3,4-diaminopyridine (3,4-DAP), or amifampridine.[1] Dalfampridine is approved for improving walking in patients with multiple sclerosis (MS), a demyelinating disease of the central nervous system.[2][3] Amifampridine is the first-line symptomatic treatment for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting the neuromuscular junction.[4] The therapeutic success of these compounds is directly attributable to their primary pharmacological action as inhibitors of voltage-gated potassium channels.[5]
Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels
The principal mechanism of action for aminopyridine compounds is the dose-dependent blockade of voltage-gated potassium channels.[5] These channels are critical for repolarizing the cell membrane following an action potential. By inhibiting the efflux of potassium ions (K+), aminopyridines effectively prolong the duration of the action potential.[6]
This prolongation has two major downstream consequences that underpin their therapeutic effects:
-
Restoration of Conduction in Demyelinated Axons: In diseases like multiple sclerosis, the loss of the myelin sheath exposes Kv channels along the axon that are normally covered.[7] The resulting leakage of potassium ions can shunt the axonal current, leading to conduction failure. By blocking these exposed channels, 4-AP reduces this leakage, thereby allowing the action potential to propagate across the demyelinated segment and restoring nerve impulse conduction.[8][9]
-
Enhancement of Neurotransmitter Release: At the presynaptic nerve terminal, the prolonged depolarization caused by Kv channel blockade leads to an extended opening of voltage-gated calcium channels (CaV).[4] The subsequent increase in calcium influx enhances the release of neurotransmitters into the synaptic cleft. In LEMS, where acetylcholine release is impaired, this enhanced release from motor nerve endings can overcome the neuromuscular transmission deficit.[10][11]
Molecular Interaction with the Kv Channel
Current evidence indicates that aminopyridines act from the intracellular side of the potassium channel.[1][12] The prevailing model suggests that the uncharged form of the aminopyridine molecule crosses the cell membrane. Once in the cytoplasm, it exists in an equilibrium between its charged (protonated) and uncharged forms. It is the charged form that is believed to be the active species, entering and blocking the channel's inner pore.[13]
The blockade is state-dependent, with aminopyridines showing a higher affinity for the open state of the channel.[1][14] This means the drug enters and binds more readily when the channel is activated during depolarization. Once bound, the drug can become "trapped" within the channel when it closes, contributing to a use-dependent effect where the level of block increases with repetitive stimulation.[15]
Caption: Mechanism of 4-Aminopyridine (4-AP) action on a voltage-gated potassium (Kv) channel.
Structure-Activity Relationship (SAR) and Subtype Selectivity
Aminopyridines are considered broad-spectrum or non-selective Kv channel blockers, though they exhibit varying potencies across different channel subtypes.[16] The structure of the aminopyridine molecule significantly influences its potency and pharmacokinetic properties.
-
Position of the Amino Group: The position of the amino group on the pyridine ring is critical. 4-aminopyridine is generally more potent than 3-aminopyridine in blocking Kv1.1 channels.[15]
-
Substitutions on the Pyridine Ring: Adding functional groups to the pyridine ring can dramatically alter the compound's activity. For example, adding a methyl group at the 3-position (3-methyl-4-aminopyridine) increases potency approximately 7-fold compared to 4-AP, while adding a methoxy or trifluoromethyl group at the same position reduces potency.[17][18]
-
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: 4-AP is lipid-soluble and readily crosses the BBB, allowing it to act on the central nervous system, which is essential for its efficacy in MS.[2] In contrast, 3,4-DAP is more water-soluble and has limited BBB penetration, confining its primary effects to the peripheral nervous system, which is advantageous for treating LEMS.[2]
Quantitative Data on Kv Channel Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 4-aminopyridine against various Kv channel subtypes, illustrating its broad but varied activity.
| Compound | Kv Channel Subtype | IC50 (µM) | Source |
| 4-Aminopyridine | Kv1.1 | 147 - 290 | [13][19] |
| 4-Aminopyridine | Kv1.2 | 399 - 590 | [19][20] |
| 4-Aminopyridine | Kv1.3 | 195 | [19] |
| 4-Aminopyridine | Kv1.4 | 13 - 399 | [19][20] |
| 4-Aminopyridine | Kv3.1 | 29 | [19] |
| 4-Aminopyridine | Kv3.2 | 100 | [19] |
| 3,4-Diaminopyridine | Kv3.3 | 2.5 (high affinity) / 151 (low affinity) | [21] |
| 3,4-Diaminopyridine | Kv3.4 | 10.3 (high affinity) / 231 (low affinity) | [21] |
Note: IC50 values can vary depending on the expression system and experimental conditions.
Caption: Key structure-activity relationships of aminopyridine analogs.
Experimental Protocols for Studying Aminopyridine Effects
Investigating the mechanism of aminopyridines requires precise electrophysiological and neurochemical techniques. The following sections provide detailed methodologies for core experiments.
Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure Kv Current Inhibition
This protocol allows for the direct measurement of the effect of an aminopyridine compound on Kv currents in a cultured cell line expressing a specific Kv channel subtype.
Objective: To determine the IC50 of an aminopyridine compound for a specific Kv channel.
Materials:
-
HEK293 cells stably transfected with the gene for the target Kv channel (e.g., KCN A1 for Kv1.1).
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier, digitizer, and data acquisition software (e.g., pCLAMP).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Micromanipulator.
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate K+ currents, CoCl2 (2 mM) and Tetrodotoxin (TTX, 20 µM) can be added to block Ca2+ and Na+ channels, respectively.[22]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg2ATP, 0.1 NaGTP. Adjust pH to 7.2 with KOH.[22]
-
Aminopyridine compound stock solution.
Methodology:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells into the recording chamber and perfuse with the external solution.
-
Obtaining a Gigaseal: Under visual control (microscope), approach a single, healthy-looking cell with the patch pipette. Apply gentle positive pressure. Upon touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Achieving Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +70 mV in 10 mV increments for 400 ms) to elicit Kv currents.[23]
-
Record the resulting outward K+ currents.
-
-
Drug Application:
-
Establish a stable baseline recording of Kv currents in the external solution.
-
Perfuse the chamber with the external solution containing a known concentration of the aminopyridine compound.
-
Allow several minutes for the drug effect to reach a steady state.
-
Record the Kv currents again using the same voltage-clamp protocol.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after drug application.
-
Calculate the percentage of current inhibition for each drug concentration.
-
Repeat for a range of concentrations (e.g., from 1 µM to 10 mM).
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
Caption: Experimental workflow for whole-cell patch-clamp recording.
Protocol Principles: Measuring Acetylcholine (ACh) Release from Nerve Terminals
This section outlines the principles for an assay to demonstrate the effect of aminopyridines on neurotransmitter release, a key consequence of their mechanism of action.
Objective: To quantify the increase in evoked acetylcholine release from a neuromuscular preparation in the presence of an aminopyridine.
Experimental Model: A neuromuscular junction preparation, such as the frog cutaneous pectoris or rodent phrenic nerve-hemidiaphragm.
Core Principles:
-
Stimulation: The motor nerve is stimulated electrically to evoke action potentials and subsequent ACh release at the nerve terminals.
-
Sample Collection: The bathing solution (e.g., Ringer's solution) surrounding the preparation is collected before and after stimulation, both in the absence and presence of the aminopyridine compound.
-
ACh Quantification: The concentration of ACh in the collected samples is measured. Several methods can be employed:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): A highly sensitive and specific method for quantifying ACh.
-
Enzymatic Assays: Commercially available kits use acetylcholinesterase to break down ACh into choline and acetate. The choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected colorimetrically or fluorometrically.[24]
-
Microdialysis: A probe can be inserted near the neuromuscular junction to sample ACh from the extracellular space in real-time.[25]
-
-
Causality and Controls:
-
Calcium Dependence: The experiment should be repeated in a low-calcium or calcium-free external solution to demonstrate that the aminopyridine-enhanced release is dependent on calcium influx.
-
Spontaneous vs. Evoked Release: Measure ACh levels without nerve stimulation to assess the effect on spontaneous (quantal) release versus evoked release.
-
Dose-Response: Use a range of aminopyridine concentrations to establish a dose-dependent effect on ACh release.
-
Conclusion: A Unifying Mechanism with Diverse Applications
The therapeutic efficacy of aminopyridine compounds is a direct result of their fundamental mechanism of action: the blockade of voltage-gated potassium channels. This single action initiates a cascade of events—prolonging the action potential, restoring nerve conduction in demyelinated axons, and enhancing neurotransmitter release—that effectively counteracts the pathophysiology of diseases like multiple sclerosis and Lambert-Eaton myasthenic syndrome. A thorough understanding of this mechanism, from the molecular interaction at the channel pore to the resulting physiological changes, is paramount for the rational design of new, more selective, and potent aminopyridine-based therapeutics. The experimental frameworks provided herein serve as a guide for researchers to further probe these interactions and unlock the full potential of this important class of drugs.
References
- Rodríguez-Rangel, S., Bravin, A. D., Ramos-Torres, K. M., Brugarolas, P., & Sanchez-Rodriguez, J. E. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. Scientific Reports.
-
Rodriguez-Rangel, S., Bravin, A. D., Ramos-Torres, K. M., Brugarolas, P., & Sánchez-Rodríguez, J. E. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52. [Link]
- Murray, N. M. F. (1982). 4-aminopyridine-a review. Anaesthesia.
- Smith, K. J., & McDonald, W. I. (1991). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain.
- Kirsch, G. E., & Drewe, J. A. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology.
- Targ, E. F., & Kocsis, J. D. (1986).
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
- Sun, W., Smith, D., Fu, Y., Cheng, J. X., Bryn, S., Borgens, R., & Shi, R. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology.
- Reeves, T. M., & Povlishock, J. T. (2021). Acute axon damage and demyelination are mitigated by 4-aminopyridine (4-AP) therapy after experimental traumatic brain injury.
- Grolleau, A., Viollet, S., Verhaeghe, P., & Mouray, E. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
-
Khammy, M. M., Kim, S., Bentzen, B. H., Lee, S., Choi, I., Aalkjær, C., & Jepps, T. A. (2018). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British journal of pharmacology. [Link]
- Egbujor, M. C., Ibezim, A., & Olowu, R. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
- Kirsch, G. E., & Drewe, J. A. (1993). Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels. The Journal of general physiology.
- Caggiano, A., Blight, A., & Parry, T. J. (2013). Concentrations of 4-aminopyridine and its two major metabolites that result in 50% inhibition of peak current of the recombinant potassium channels K v 1.1, K v 1.2, and K v 1.4.
- Pinto, B. J. (2025).
- Caggiano, A., Blight, A., & Parry, T. J. (2013). Concentration–response curves of 4-aminopyridine for the potassium channels K v 1.1 (A), K v 1.2 (B), and K v 1.4 (C).
- Gijbels, D., D'hooghe, M. B., Nagels, G., De Keyser, J., & Eijnde, B. O. (2013). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. CNS Neuroscience & Therapeutics.
- Tseng, P. H., & Pan, Y. C. (2015). Peripheral nerve injury and myelination: potential therapeutic strategies.
- Kirsch, G. E., & Drewe, J. A. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology.
- Tseng, G. N. (1996). Molecular mechanisms of K+ channel blockade: 4-Aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel. Journal of Molecular and Cellular Cardiology.
- Rodríguez-Rangel, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.
-
Pinto, B. J. (2024). Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. bioRxiv. [Link]
- Bravin, A. D., et al. (2022). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Frontiers in Pharmacology.
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]
- Redman, P. T., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of biological chemistry.
- McCormack, T., & McCormack, K. (1999). Inactivation Gating and 4-AP Sensitivity in Human Brain Kv1.4 Potassium Channel. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Cang, C. L., et al. (2012). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. The Journal of biological chemistry.
- Illes, P., & Thesleff, S. (1978). 4-Aminopyridine and evoked transmitter release from motor nerve endings. British journal of pharmacology.
- Kodirov, S. A., et al. (2023). Whole cell patch-clamp recording and parameters. Biophysics and Bioengineering Letters.
- Russell, S. N., et al. (1994). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. The Journal of pharmacology and experimental therapeutics.
-
Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Axol Bioscience. [Link]
- Witchalls, J., et al. (1996). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. British journal of pharmacology.
-
Lim, R., et al. (2023). Whole-cell patch-clamping of cultured human neurons. Protocols.io. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
- Petrov, K. A., et al. (2020). Autoregulation of Acetylcholine Release and Micro-Pharmacodynamic Mechanisms at Neuromuscular Junction: Selective Acetylcholinesterase Inhibitors for Therapy of Myasthenic Syndromes. Frontiers in Pharmacology.
-
Cell Biolabs, Inc. (n.d.). Acetylcholine Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]
- Vaca, K., & Pilar, G. (1988).
- Wąsowicz, M., & Głowacka, J. (2023). Spectroscopic Determination of Acetylcholine (ACh): A Representative Review.
Sources
- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. Peripheral nerve injury and myelination: potential therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute axon damage and demyelination are mitigated by 4-aminopyridine (4-AP) therapy after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyridine leads to restoration of conduction in demyelinated rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Aminopyridine and evoked transmitter release from motor nerve endings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole-cell patch-clamping of cultured human neurons [protocols.io]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Investigational Protocol for (4-Aminopyridin-2-yl)methanol hydrochloride: A Putative Modulator of Voltage-Gated Potassium Channels
Introduction: Unveiling a Novel Aminopyridine Derivative
The family of aminopyridines has been a cornerstone in neuroscience research, primarily due to the well-established role of compounds like 4-aminopyridine (4-AP) as potent blockers of voltage-gated potassium (Kv) channels.[1][2] By inhibiting these channels, 4-AP prolongs the action potential duration, thereby enhancing neurotransmitter release and restoring conduction in demyelinated axons.[1][3] This mechanism of action has led to its therapeutic use in conditions such as multiple sclerosis.[1]
This application note introduces (4-Aminopyridin-2-yl)methanol hydrochloride , a structural isomer of the extensively studied 4-aminopyridine and its derivative, 4-aminopyridine-3-methanol. While the biological activities of this compound are not yet characterized in published literature, its structural similarity to known Kv channel blockers suggests it may possess similar modulatory effects.
This document provides a comprehensive, investigational protocol for researchers to systematically evaluate the electrophysiological effects of this compound on specific voltage-gated potassium channels, namely Kv1.1 and Kv1.2, which are critical regulators of neuronal excitability.[2] The following protocols are designed to be a self-validating system, guiding the user from initial compound handling to detailed electrophysiological analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1354940-95-6 | ChemScene[4] |
| Molecular Formula | C₆H₉ClN₂O | ChemScene[4] |
| Molecular Weight | 160.60 g/mol | ChemScene[4] |
| Appearance | Crystalline solid | Assumed based on related compounds |
| Purity | ≥95% | ChemScene[4] |
| Storage | Room temperature, inert atmosphere | Generic supplier information |
Hypothesized Mechanism of Action
Based on the structure of this compound, it is hypothesized to function as a blocker of voltage-gated potassium channels. The aminopyridine core is the key pharmacophore responsible for this activity in related molecules. The introduction of a methanol group at the 2-position may influence its potency, selectivity, and pharmacokinetic properties compared to 4-AP.
The proposed mechanism involves the compound entering the potassium channel pore from the intracellular side when the channel is in its open state, physically occluding the passage of potassium ions.[5] This leads to a reduction in the outward potassium current during membrane depolarization, thereby prolonging the action potential.
Caption: Hypothesized mechanism of this compound as a Kv channel blocker.
Safety and Handling Precautions
Aminopyridine compounds are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7][8] Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
-
Skin contact: Immediately wash with soap and plenty of water.[6][9]
-
Eye contact: Rinse cautiously with water for several minutes.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6][9]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[10]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol: Electrophysiological Characterization
This protocol details the use of whole-cell patch-clamp electrophysiology to investigate the effects of this compound on human Kv1.1 and Kv1.2 channels heterologously expressed in a suitable mammalian cell line (e.g., HEK293 or CHO cells).[11][12]
Materials and Reagents
-
This compound
-
HEK293 or CHO cells stably expressing human Kv1.1 or Kv1.2 channels[12][13]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Poly-L-lysine coated coverslips
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[14]
-
Boricilicate glass capillaries for patch pipettes
-
Patch-clamp amplifier, data acquisition system, and microscope
Preparation of Stock Solution
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
Vortex until fully dissolved.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Cell Preparation
-
Culture HEK293 or CHO cells expressing the desired Kv channel subunit according to standard protocols.
-
Plate cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.
-
Ensure cells are at a low confluency to allow for easy patching of individual cells.
Electrophysiology Protocol
Caption: Workflow for whole-cell patch-clamp electrophysiology.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Cell Recording: a. Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution. b. Approach a selected cell with the patch pipette and apply gentle positive pressure. c. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ). d. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: a. Hold the cell at a membrane potential of -80 mV. b. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents. c. Record baseline currents in the control external solution. d. Perfuse the chamber with the external solution containing the desired concentration of this compound. Allow 2-3 minutes for the solution to equilibrate. e. Record the currents in the presence of the compound. f. To test for reversibility, perfuse with the control external solution to wash out the compound and record the currents again.
-
Dose-Response Analysis: a. Repeat the recording procedure with a range of compound concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM) to determine the concentration-dependent inhibition. b. Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration. c. Calculate the percentage of current inhibition for each concentration relative to the baseline current. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.
Expected Results and Data Presentation
It is anticipated that this compound will block Kv1.1 and Kv1.2 channels in a concentration-dependent manner. The results can be summarized in a dose-response table.
Table 2: Hypothetical Dose-Response of this compound on Kv1.1 Channels
| Concentration (µM) | Peak Current (pA) at +40 mV (Mean ± SEM) | % Inhibition |
| Control | 1500 ± 75 | 0 |
| 1 | 1425 ± 70 | 5 |
| 10 | 1125 ± 60 | 25 |
| 100 | 750 ± 50 | 50 |
| 1000 | 300 ± 30 | 80 |
| 10000 | 150 ± 20 | 90 |
Conclusion
This application note provides a detailed investigational protocol for the initial characterization of this compound. By leveraging established electrophysiological techniques, researchers can elucidate the potential of this novel compound as a modulator of voltage-gated potassium channels. The data generated from these experiments will be crucial in determining its pharmacological profile and potential for further development in neuroscience research and drug discovery.
References
- Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(6), 1123–1150.
- Đorđević, J., Stojanović, I., & Prostran, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmaca, 57(1-2), 29-37.
- Kirsch, G. E., & Drewe, J. A. (1993). A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of general physiology, 102(6), 1025–1038.
- Jubilant Ingrevia Limited. (2021).
- Meves, H. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology.
- ECHEMI. (2023).
- Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS.
- Biochem Chemopharma. (n.d.).
- Biocompare. (2014). Cell Lines for Ion-Channel Screening.
- Sun, W., Smith, P., & Shi, R. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental neurology, 227(1), 232–235.
- Smith, C., Kongsamut, S., Wang, H., Ji, J., Kang, J., & Rampe, D. (2009). In vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and experimental pharmacology & physiology, 36(11), 1104–1109.
- CDH Fine Chemical. (n.d.).
- Jiang, Y., Ye, L., Zhu, D., & Li, M. (2018). The expression of endogenous voltage-gated potassium channels in HEK293 cells is affected by culture conditions. Physiological reports, 6(8), e13685.
- Sun, W., Smith, P., Fu, Y., Cheng, J. X., Bryn, S. R., Borgens, R. B., & Shi, R. (2010). Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. Journal of neurophysiology, 103(1), 469–478.
- Leung, G., Sun, W., Brookes, S., Prodan, D., Cheng, J. X., & Shi, R. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental neurology, 227(1), 232–235.
- Yu, S. P., & Kerchner, G. A. (1998). Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells. Journal of neuroscience research, 52(5), 612–617.
- Aragen Life Sciences. (n.d.).
- Protocols.io. (2018).
- Aivar, P., Fernández-García, P., de la Prida, L. M., & Herreras, O. (2022). Interneuron-Driven Ictogenesis in the 4-Aminopyridine Model: Depolarization Block and Potassium Accumulation Initiate Seizure-like Activity. International journal of molecular sciences, 23(19), 11849.
- Golovko, V. A., & Gonotkov, M. A. (2015). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Physiological reports, 3(7), e12467.
- ResearchGate. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis.
- Smith, D. T., Tysnes, O. B., & Shi, R. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European journal of medicinal chemistry, 40(10), 1033–1039.
- Sophion. (n.d.). Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.
- Mayflower Bioscience. (n.d.).
- Chen, X. L., Kang, J., & Rampe, D. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in molecular biology (Clifton, N.J.), 691, 151–163.
- Dietrich, M., & Ziemssen, T. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis.
- Vacher, H., Moha ou Maati, H., & Trézéguet, V. (2021). Voltage-Gated Potassium Channels as Regulators of Cell Death. Frontiers in cell and developmental biology, 9, 650337.
- ResearchGate. (n.d.). Comparison of the electrophysiological characteristics of the Kv(1.1-1.2)
- Chen, X. L., Kang, J., & Rampe, D. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in molecular biology (Clifton, N.J.), 691, 151–163.
- Shi, R., & Blight, A. R. (1996). Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. Neuroscience, 73(1), 239–246.
- Wu, Z. Z., Chen, S. R., & Pan, H. L. (2012). Aminopyridines potentiate synaptic and neuromuscular transmission by targeting the voltage-activated calcium channel β subunit. The Journal of biological chemistry, 287(6), 3829–3838.
- Feraboli-Lohnherr, D., Orsal, D., & Cabelguen, J. M. (1999). Electrophysiological effects of 4-aminopyridine on fictive locomotor activity of the rat spinal cord in vitro. Journal of neurophysiology, 82(3), 1338–1349.
- Deal, K. K., England, S. K., & Tamkun, M. M. (1994). The brain Kv1.1 potassium channel: in vitro and in vivo studies on subunit assembly and posttranslational processing. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(3 Pt 2), 1665–1676.
- Glazebrook, P. A., Chae, M. H., & Kunze, D. L. (2002). Potassium channels Kv1.1, Kv1.2 and Kv1.6 influence excitability of rat visceral sensory neurons. The Journal of physiology, 541(Pt 2), 467–480.
- ResearchGate. (2015). Effects of 4‐aminopyridine on action potentials generation in mouse sinoauricular node strips.
- ResearchGate. (n.d.). Kv1.1 and Kv1.2: Similar channels, different seizure models.
- Channelpedia - EPFL. (n.d.). Kv1.2.
- Ting, J. T., Daigle, T. L., Chen, C. C., & Feng, G. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-Glucamine (NMDG) Protective Recovery Method. Current protocols in neuroscience, 82(1), e40.
Sources
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. neurology.org [neurology.org]
- 3. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. digitalcommons.providence.org [digitalcommons.providence.org]
The Versatile Building Block: (4-Aminopyridin-2-yl)methanol Hydrochloride in Modern Organic Synthesis
(4-Aminopyridin-2-yl)methanol hydrochloride is a versatile bifunctional building block that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive hydroxymethyl group, and a basic pyridine core, offers a multitude of possibilities for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective utilization in synthesis. The hydrochloride salt form of (4-Aminopyridin-2-yl)methanol enhances its stability and shelf-life, while also influencing its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.60 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
| Storage | Store at 2-8°C |
Note on Handling: As a hydrochloride salt, the compound is acidic and may be corrosive. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. The free base, (4-Aminopyridin-2-yl)methanol, has a molecular weight of 124.14 g/mol .[2][3]
Core Synthetic Applications: A Gateway to Novel Heterocycles
The strategic placement of the amino and hydroxymethyl groups on the pyridine ring allows for a diverse range of chemical transformations. This section will delve into key applications, providing both the rationale behind the synthetic strategy and detailed experimental procedures.
Synthesis of Fused Pyridine Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. The amino and hydroxymethyl groups can participate in cyclization reactions with appropriate dielectrophilic partners to construct novel ring systems.
Conceptual Workflow for Fused Heterocycle Synthesis:
Sources
The Strategic Utility of (4-Aminopyridin-2-yl)methanol Hydrochloride in Synthetic Chemistry: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of chemical intermediates is paramount to the success of a synthetic campaign. (4-Aminopyridin-2-yl)methanol hydrochloride emerges as a versatile building block, offering two distinct points for chemical modification: a nucleophilic amino group and a primary alcohol. This guide provides a comprehensive overview of its applications, supported by detailed protocols and the underlying chemical principles that govern its reactivity.
Introduction: A Bifunctional Intermediate with Therapeutic Potential
This compound, with the chemical formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol , is a pyridinyl compound featuring both an amino and a hydroxymethyl substituent.[1][2] The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient starting material for various chemical transformations. Its structural similarity to 4-aminopyridine, a known potassium channel blocker used in the treatment of multiple sclerosis, positions this intermediate as a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[3][4][5]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis. The following table summarizes key computed data for the parent compound, (4-aminopyridin-2-yl)methanol.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [6][7] |
| Molecular Weight | 124.14 g/mol | [6][7] |
| XlogP | -0.7 | [8] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| TPSA | 59.14 Ų | [1] |
¹H NMR (DMSO-d₆, δ, ppm): 4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H).[9] ¹³C NMR (DMSO-d₆, δ, ppm): 62.3, 105.2, 110.3, 147.7, 152.7, 160.3.[9]
Strategic Applications as a Chemical Intermediate
The presence of both a primary amine and a primary alcohol on the pyridine scaffold allows for selective functionalization, making (4-Aminopyridin-2-yl)methanol a versatile intermediate. The chemoselectivity of its reactions is a key consideration in synthetic planning.
Application Note 1: N-Functionalization via Acylation and Sulfonylation
The amino group at the 4-position of the pyridine ring is a primary site for nucleophilic attack. This reactivity can be harnessed to introduce a variety of functional groups, including amides and sulfonamides, which are common moieties in biologically active molecules.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the amino group, forming an amide linkage.
Rationale: The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. The use of a non-nucleophilic base is crucial to neutralize the HCl salt and deprotonate the amino group, enhancing its nucleophilicity.
Workflow Diagram:
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or THF (10 mL/mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 - 1.5 eq) dropwise and stir for 15 minutes.
-
Slowly add the acyl chloride or anhydride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 2: O-Functionalization via Alkylation and Esterification
The primary alcohol at the 2-position provides another handle for synthetic modification. O-alkylation to form ethers or esterification to form esters can be achieved under appropriate conditions.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol outlines a method for the formation of an ether linkage at the hydroxymethyl group.
Rationale: This reaction follows the principles of the Williamson ether synthesis. A strong base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an S_N2 reaction. The amino group is generally less reactive under these conditions, especially if a bulky base is used, allowing for selective O-alkylation.
Workflow Diagram:
Caption: Workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong, non-nucleophilic base
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Carefully add sodium hydride (1.1 eq) to anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) and a proton scavenger like triethylamine (1.1 eq) in anhydrous DMF or THF. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 3: Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, which are often privileged scaffolds in medicinal chemistry.
Protocol 3: Pictet-Spengler Type Reaction for the Synthesis of Pyrido[4,3-b]azepine Derivatives (Hypothetical)
This proposed protocol illustrates a potential application in the synthesis of a fused ring system, a transformation that would require further optimization.
Rationale: A Pictet-Spengler type reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. In this hypothetical scenario, the amino group of our intermediate could react with a suitable dielectrophile, and the hydroxymethyl group could be transformed into a leaving group to facilitate cyclization.
Conceptual Reaction Scheme:
Caption: Conceptual pathway for the synthesis of a fused heterocycle.
Due to the speculative nature of this transformation with the specified starting material, a detailed, validated protocol is not provided. However, researchers can explore this avenue by drawing parallels from established Pictet-Spengler reactions and adapting the conditions. Key steps would likely involve:
-
Protection of the hydroxyl group: To prevent side reactions, the hydroxymethyl group could be protected with a suitable protecting group (e.g., silyl ether).
-
Condensation: Reaction of the amino group with a suitable dicarbonyl compound or its equivalent.
-
Cyclization: Deprotection of the alcohol, conversion to a good leaving group (e.g., tosylate or halide), followed by intramolecular nucleophilic substitution by a nucleophilic center generated in the condensation step.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound. It is classified as a hazardous material.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[10][11]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[10][11]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex molecules, particularly for applications in drug discovery. Its bifunctional nature allows for a range of selective transformations at both the amino and hydroxyl groups. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic utility of this promising building block. As with any synthetic endeavor, careful planning, optimization, and adherence to safety protocols are essential for successful outcomes.
References
- Google Patents.
- Google Patents.
- Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. WO2012170976A2.
-
PubChem. (2-Aminopyridin-4-yl)methanol. [Link]
-
PubChem. (4-aminopyridin-2-yl)methanol. [Link]
-
Appchem. This compound. [Link]
-
Pharmaffiliates. (4-Aminopyridin-2-yl)methanol. [Link]
-
Hille, T., Irrgang, T., & Kempe, R. (2017). Synthesis of meta-Functionalized Pyridines by Selective Dehydrogenative Heterocondensation of β- and γ-Amino Alcohols. Angewandte Chemie International Edition, 56(1), 371-374. [Link]
-
Charles River Laboratories. Drug Discovery Patents. [Link]
- Google Patents. Protein kinase B inhibitors. US10059714B2.
- Google Patents. Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol. EP1660498B1.
-
Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). CN113474332A. [Link]
-
PubChem. 6-aminopurin-2-yl}pyrazol-4-yl)-N-methylcarboxamide. US-8524883-B2. [Link]
-
PubChem. GPCR binding proteins and synthesis thereof. US-11407837-B2. [Link]
-
ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... [Link]
-
American Chemical Society. 4-selective functionalization of pyridine. [Link]
-
National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
Lappin, G. R. (1948). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Journal of the American Chemical Society, 70(10), 3348-3350. [Link]
-
National Center for Biotechnology Information. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. [Link]
-
ResearchGate. Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. [Link]
-
ResearchGate. Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. [Link]
-
American Chemical Society. Selective Oxidation of a Single Primary Alcohol Function in Oligopyridine Frameworks. [Link]
-
Semantic Scholar. Bifunctional N-Aminopyridinium Reagents Enable C–H Amination, Olefin Carboamination Cascades. [Link]
-
Cambridge Open Engage. Bifunctional N-Aminopyridinium Reagents Enable C–H Amination, Olefin Carboamination Cascades. [Link]1233851d6a88494d4)
Sources
- 1. chemscene.com [chemscene.com]
- 2. appchemical.com [appchemical.com]
- 3. WO2006113557A2 - Gpcr modulators - Google Patents [patents.google.com]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - (4-aminopyridin-2-yl)methanol (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 9. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Strategic Role of (4-Aminopyridin-2-yl)methanol Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-Aminopyridin-2-yl)methanol hydrochloride is a bifunctional heterocyclic building block that has gained significant traction in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique structural arrangement, featuring a nucleophilic aminopyridine core and a versatile hydroxymethyl group, makes it an ideal synthon for constructing complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling properties, rendering it a reliable reagent for multi-step synthetic campaigns.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into its pivotal role as a key intermediate in the synthesis of potent and selective kinase inhibitors, with a specific focus on the development of c-Met inhibitors for oncology applications. A detailed, field-proven protocol for its incorporation into a pyrazolone-based inhibitor scaffold will be presented, underscoring the causality behind the experimental choices and ensuring a reproducible and self-validating methodology.
Core Application: A Linchpin in the Synthesis of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is a critical driver in the progression of numerous human cancers, making it a high-value target for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP-binding site of c-Met have emerged as a promising class of anticancer agents.
(4-Aminopyridin-2-yl)methanol serves as a crucial building block in the synthesis of complex c-Met inhibitors. A prime example is its use in the construction of 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458), a potent and selective c-Met inhibitor. In this synthesis, the 4-amino group of the pyridine ring acts as a nucleophile to form a critical amide bond with a pyrazolone carboxylic acid core, while the 2-hydroxymethyl group can be a precursor to other functionalities or, in this case, is part of an intermediate that is further elaborated.
The overall synthetic strategy involves a convergent approach where the pyrazolone-carboxamide fragment is first assembled and then coupled with a quinoline moiety. The this compound is a key component of the precursor to the aminopyridine portion of the final molecule.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1354940-95-6 | ChemScene[5] |
| Molecular Formula | C₆H₉ClN₂O | ChemScene[5] |
| Molecular Weight | 160.60 g/mol | ChemScene[5] |
| Appearance | Solid | N/A |
| Purity | ≥95% | ChemScene[5] |
Signaling Pathway: The c-Met Cascade in Oncology
The HGF/c-Met signaling pathway, when aberrantly activated in cancer, triggers a cascade of downstream events that promote tumor growth, angiogenesis, and metastasis. Understanding this pathway is crucial for appreciating the therapeutic rationale behind the development of inhibitors like AMG 458.
Caption: The HGF/c-Met signaling pathway in cancer.
Synthetic Workflow: From Building Block to Potent Inhibitor
The synthesis of a complex kinase inhibitor like AMG 458 is a multi-step process that beautifully illustrates the utility of (4-Aminopyridin-2-yl)methanol as a key intermediate. The overall workflow involves the initial synthesis of the pyrazolone carboxylic acid core, followed by amide coupling with an aminopyridine derivative, and finally, a Williamson ether synthesis to attach the quinoline moiety.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminopyridine Derivatives in Neurodegenerative Disease Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating Neuronal Conduction in the Face of Degeneration
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions, particularly demyelinating diseases like Multiple Sclerosis (MS), is the impairment of action potential conduction along axons.[1][2][3] This disruption of neuronal communication leads to a cascade of debilitating neurological symptoms. Aminopyridine derivatives, a class of potassium (K+) channel blockers, have emerged as a significant therapeutic strategy to address this conduction failure.[1][4][5]
This guide provides an in-depth exploration of the application of aminopyridine derivatives in neurodegenerative disease research. It moves beyond a simple recitation of facts to explain the underlying mechanisms, providing field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics. The primary focus will be on two key compounds: 4-aminopyridine (4-AP, dalfampridine) and 3,4-diaminopyridine (3,4-DAP, amifampridine) , which have paved the way for our understanding of this drug class.[4]
Core Mechanism of Action: A Closer Look at Potassium Channel Blockade
The principal mechanism of action for aminopyridines is the dose-dependent blockade of voltage-gated potassium channels.[4] In healthy myelinated axons, these channels are concentrated at the nodes of Ranvier and are crucial for the repolarization phase of the action potential. However, in demyelinated axons, these channels become exposed along the internodal membrane.[1][2] This exposure leads to a leakage of potassium ions during the action potential, which can short-circuit the nerve impulse and cause conduction block.[1]
4-AP and its derivatives counteract this by blocking these exposed K+ channels.[1][2] This action prolongs the duration of the action potential, allowing the nerve impulse to be sustained and propagated through the demyelinated segment, thereby restoring neuronal conduction.[6][7]
Diagram: Mechanism of Action of 4-Aminopyridine in Demyelinated Axons
Caption: Mechanism of 4-Aminopyridine in restoring conduction in demyelinated axons.
Key Applications in Neurodegenerative Disease Models
Multiple Sclerosis (MS)
The most well-established application of aminopyridine derivatives is in the symptomatic treatment of MS.[2][6] Dalfampridine (a sustained-release formulation of 4-AP) is approved to improve walking in patients with MS.[2][4][6]
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most widely used animal model for MS.[8] Studies using the EAE model have shown that 4-AP can improve mobility and coordination in affected animals, supporting its clinical use.[9] While it may not alter the underlying disease course or inflammation, its ability to restore conduction in demyelinated axons leads to significant functional improvement.[9][10]
Lambert-Eaton Myasthenic Syndrome (LEMS)
LEMS is an autoimmune disorder that affects the neuromuscular junction, leading to muscle weakness.[11][12][13] 3,4-DAP (amifampridine) is the standard therapy for LEMS.[4][14] In LEMS, antibodies target voltage-gated calcium channels on the presynaptic nerve terminal, reducing the release of acetylcholine.[11] By blocking potassium channels, 3,4-DAP prolongs the depolarization of the nerve terminal, which in turn increases the influx of calcium and enhances the release of acetylcholine, thereby improving muscle strength.[11][15]
Alzheimer's Disease (AD)
The role of aminopyridine derivatives in AD is more exploratory. The rationale stems from the cholinergic hypothesis of AD, which posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. By enhancing acetylcholine release, 4-AP and its derivatives have been investigated for their potential to improve cognitive function.[16][17]
While some early clinical studies with 4-AP in AD did not show significant cognitive improvement, newer derivatives are being designed to have better central nervous system penetration and more targeted effects.[18][19] Research is ongoing to explore the potential of these compounds to not only enhance cholinergic transmission but also to potentially inhibit the aggregation of amyloid-beta peptides.[20]
Protocols for Preclinical Evaluation
Protocol 1: In Vitro Evaluation of Potassium Channel Blockade using Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of an aminopyridine derivative in blocking specific voltage-gated potassium channels (e.g., Kv1.1, Kv1.2, Kv1.5) expressed in a cellular model.
Materials:
-
Cell line expressing the target potassium channel (e.g., CHO or HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: (in mM) 120 K-gluconate, 20 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)[21]
-
Aminopyridine derivative stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Culture: Culture the cells expressing the target potassium channel according to standard protocols.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Patching: Establish a whole-cell patch-clamp configuration on a selected cell.[21]
-
Voltage Protocol: Apply a voltage-clamp protocol to elicit the potassium currents of interest. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps from -60 mV to +60 mV in 10 mV increments.[22]
-
Baseline Recording: Record baseline potassium currents in the absence of the compound.
-
Compound Application: Perfuse the bath with the extracellular solution containing the aminopyridine derivative at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Data Acquisition: Record the potassium currents at each concentration after the effect has stabilized.
-
Data Analysis: Measure the peak current amplitude at each voltage step. Calculate the percentage of current inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Patch-Clamp Experimental Workflow
Caption: Workflow for patch-clamp analysis of aminopyridine derivatives.
Protocol 2: In Vivo Efficacy Testing in the EAE Mouse Model of MS
Objective: To assess the ability of an aminopyridine derivative to improve motor function in an EAE model.
Materials:
-
C57BL/6 mice
-
MOG35-55 peptide and Complete Freund's Adjuvant (CFA) for EAE induction
-
Pertussis toxin
-
Aminopyridine derivative formulated for administration (e.g., in drinking water or for oral gavage)
-
Rotarod apparatus
-
Clinical scoring system for EAE severity (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death)
Procedure:
-
EAE Induction: Induce EAE in mice by immunization with MOG35-55 peptide emulsified in CFA, followed by injections of pertussis toxin.[9]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them according to the established scale.
-
Treatment: Once mice develop clinical signs of EAE (e.g., a score of 1 or 2), randomize them into treatment and vehicle control groups. Administer the aminopyridine derivative or vehicle daily.
-
Rotarod Test: At regular intervals during the treatment period, assess motor coordination and balance using a rotarod apparatus. Record the latency to fall for each mouse.[9]
-
Data Analysis: Compare the clinical scores and rotarod performance between the treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, t-test or ANOVA for rotarod data).
Expected Outcome: Mice treated with an effective aminopyridine derivative are expected to show improved motor performance on the rotarod and potentially a less severe clinical disease course compared to vehicle-treated controls.[9]
Protocol 3: Quantification of Aminopyridine Derivatives in Plasma using HPLC
Objective: To determine the pharmacokinetic profile of an aminopyridine derivative in a preclinical model.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)
-
C18 analytical column
-
Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer)[23][24][25]
-
Plasma samples from animals treated with the aminopyridine derivative
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction)[23][24]
Procedure:
-
Sample Preparation: Extract the aminopyridine derivative from the plasma samples. A common method is protein precipitation with acetonitrile followed by centrifugation.[26] Alternatively, liquid-liquid extraction can be used.[23][24]
-
Chromatographic Separation: Inject the extracted sample onto the HPLC system. The aminopyridine derivative is separated from other plasma components on the C18 column using an isocratic or gradient elution with the mobile phase.[23][26]
-
Detection: Detect the compound as it elutes from the column using the appropriate detector. For some aminopyridines, derivatization with a fluorescent tag prior to injection can enhance sensitivity.[23][24]
-
Quantification: Create a standard curve using known concentrations of the aminopyridine derivative. Quantify the concentration in the plasma samples by comparing their peak areas to the standard curve.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data to determine key pharmacokinetic parameters such as Cmax, tmax, AUC, and half-life.[23][24]
Data Presentation: Quantitative Effects of Key Aminopyridine Derivatives
| Compound | Disease Model | Key Finding | Efficacy Metric | Reference |
| Dalfampridine (4-AP SR) | Multiple Sclerosis (Phase III Trials) | Improved walking speed | ~25% increase in walking speed in ~35-40% of patients | [6] |
| Amifampridine (3,4-DAP) | Lambert-Eaton Myasthenic Syndrome | Increased muscle strength and compound muscle action potential (CMAP) | Significant improvement in Quantitative Myasthenia Gravis (QMG) score; CMAP amplitudes nearly doubled | [12][13][14][15] |
| 4-Aminopyridine | EAE Mouse Model | Improved mobility despite no change in disease severity score | Significant improvement in rotarod performance | [9] |
| 4-AP Derivatives | Alzheimer's Disease (Preclinical) | Antiamnesic and cognition-enhancing effects | Reversal of scopolamine-induced amnesia in animal models | [16][17] |
Trustworthiness and Self-Validation in Protocols
The protocols outlined above are designed to be self-validating. For instance, in the patch-clamp protocol, the use of a specific channel blocker known to inhibit the target channel can serve as a positive control, confirming the identity of the recorded currents. In the in vivo EAE protocol, the progressive increase in clinical scores in the vehicle group validates the disease model induction. For the HPLC method, the inclusion of quality control samples at low, medium, and high concentrations within each analytical run ensures the accuracy and precision of the measurements.
Future Directions and Novel Derivatives
Research in the field of aminopyridine derivatives is continuously evolving. Current efforts are focused on:
-
Developing more selective K+ channel blockers: To reduce off-target effects and improve the safety profile.[7]
-
Designing derivatives with enhanced blood-brain barrier penetration: To improve efficacy in CNS disorders like Alzheimer's disease.[2]
-
Exploring neuroprotective properties: Investigating whether these compounds can do more than just provide symptomatic relief and actually slow disease progression.[2][27]
-
Creating novel formulations: Such as peptide-drug conjugates to reduce toxicity and improve targeting.[28]
Conclusion
Aminopyridine derivatives represent a cornerstone in the symptomatic management of certain neurological conditions and hold promise for broader applications in neurodegenerative disease research. By understanding their core mechanism of action and applying rigorous preclinical testing protocols, researchers can continue to unlock the full therapeutic potential of this important class of molecules. This guide provides a framework for such investigations, grounded in established scientific principles and methodologies.
References
-
Keam, S. J. (2020). The use of aminopyridines in neurological disorders. PubMed. Available at: [Link]
-
Conti, P., et al. (1998). 4-Aminopyridine derivatives with antiamnesic activity. PubMed. Available at: [Link]
-
Sanders, D. (n.d.). 3,4 Diaminopyridine in Lambert Eaton Myasthenic Syndrome. Grantome. Available at: [Link]
-
Strupp, M., et al. (2014). Aminopyridines for the treatment of neurologic disorders. PubMed Central. Available at: [Link]
-
Sanders, D. B., et al. (2000). A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome. Neurology. Available at: [Link]
-
Taylor & Francis Online. (n.d.). 4 aminopyridine – Knowledge and References. Available at: [Link]
-
Keogh, M., et al. (2010). 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome. PubMed. Available at: [Link]
-
McEvoy, K. M., et al. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. PubMed. Available at: [Link]
-
McEvoy, K. M., et al. (1989). 3,4-Diaminopyridine in the Treatment of Lambert–Eaton Myasthenic Syndrome. Mayo Clinic Proceedings. Available at: [Link]
-
Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]
-
Große-Kreul, J., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]
-
Davis, F. A., et al. (1995). Mechanism of action of 4-aminopyridine in the symptomatic treatment of multiple sclerosis. Annals of Neurology. Available at: [Link]
-
ResearchGate. (2014). Aminopyridines for the treatment of neurologic disorders. Available at: [Link]
-
Goebel, K., et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental Neurology. Available at: [Link]
-
Srr-Fys. (2011). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. PubMed Central. Available at: [Link]
-
Semantic Scholar. (n.d.). Exploring the Versatility of 4-Aminopyridine and Its Analogues in Managing Demyelinating Diseases (A Review). Available at: [Link]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]
-
ResearchGate. (2012). Synthesis and evaluation of some new 4-aminopyridine derivatives as a potent antiamnesic and cognition enhancing drugs. Available at: [Link]
-
Khan, H., et al. (2019). Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. PubMed Central. Available at: [Link]
-
Davidson, M., et al. (1988). 4-Aminopyridine in the treatment of Alzheimer's disease. PubMed. Available at: [Link]
-
Guo, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. Available at: [Link]
-
Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. Available at: [Link]
-
ResearchGate. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Available at: [Link]
-
Tel Aviv University. (1988). 4-Aminopyridine in the treatment of alzheimer's disease. Available at: [Link]
-
Maastricht University. (n.d.). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). development of an hplc method for the determination of fampridine (dalfampridine) in human plasma. Available at: [Link]
-
Springer Protocols. (2005). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel. Available at: [Link]
-
NIH. (n.d.). Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans. Available at: [Link]
-
Acta Neurobiologiae Experimentalis. (2023). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Available at: [Link]
-
ResearchGate. (2022). Development of an HPLC method for the determination of fampridine (dalfampridine) in human plasma by fluorimetric derivatization and application to a prototype pharmacokinetic study. Available at: [Link]
-
Indo American Journal of Pharmaceutical Sciences. (n.d.). stability indicating rp hplc method development and validation for estimation of dalfampridine in. Available at: [Link]
-
Acta Pharmaceutica. (2019). HPLC method development for fampridine using Analytical Quality by Design approach. Available at: [Link]
-
ResearchGate. (2010). Patch Clamp Protocols to Study Ion Channel Activity in Microglia. Available at: [Link]
-
Filli, L., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. PubMed. Available at: [Link]
-
ResearchGate. (2013). (PDF) VALIDATED SPECTROFLUORIMETRIC DETERMINATION OF DALFAMPRIDINE IN ITS SYNTHETIC MIXTURE AND SPIKED HUMAN PLASMA THROUGH DERIVATIZATION WITH FLUORESCAMINE. Available at: [Link]
-
Palumbo, S., & Pellegrini, S. (2017). Experimental In Vivo Models of Multiple Sclerosis: State of the Art. Exon Publications. Available at: [Link]
Sources
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. neurology.org [neurology.org]
- 3. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. View of Experimental In Vivo Models of Multiple Sclerosis: State of the Art | Exon Publications [exonpublications.com]
- 9. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. 3,4 Diaminopyridine in Lambert Eaton Myasthenic Syndrome - Donald Sanders [grantome.com]
- 15. neurology.org [neurology.org]
- 16. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-Aminopyridine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.tau.ac.il [cris.tau.ac.il]
- 20. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. revroum.lew.ro [revroum.lew.ro]
- 24. researchgate.net [researchgate.net]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. iajps.com [iajps.com]
- 27. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-Aminopyridin-2-yl)methanol hydrochloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Catalytic Innovation
(4-Aminopyridin-2-yl)methanol hydrochloride is a functionalized pyridine derivative with significant potential in the field of catalysis. Its unique molecular architecture, featuring a nucleophilic 4-amino group, a coordinating pyridine nitrogen atom, and a reactive 2-methanol group, positions it as a versatile building block for the development of novel catalytic systems. The hydrochloride salt form ensures stability and allows for controlled release of the active free base under specific reaction conditions.
This document provides detailed insights into the prospective catalytic applications of (4-Aminopyridin-2-yl)methanol, focusing on its role as a ligand in transition metal-catalyzed cross-coupling reactions and as a potential organocatalyst. The protocols provided herein are representative and based on well-established methodologies for structurally similar compounds, serving as a robust starting point for experimental design and optimization.
Part 1: (4-Aminopyridin-2-yl)methanol as a Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions
The aminopyridine moiety is a well-established and powerful ligand scaffold in transition metal catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating ligand, stabilizing the metal center and modulating its electronic and steric properties. This, in turn, influences the efficiency and selectivity of the catalytic process. The presence of the 2-methanol group in (4-Aminopyridin-2-yl)methanol introduces a third potential coordination site, opening the possibility for tridentate coordination, which can further enhance catalyst stability and performance.
Application Focus 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The choice of ligand is critical for the success of this reaction, particularly when employing challenging substrates. (4-Aminopyridin-2-yl)methanol is a promising ligand candidate for this transformation.
Application Notes and Protocols for (4-Aminopyridin-2-yl)methanol hydrochloride
Introduction
(4-Aminopyridin-2-yl)methanol hydrochloride is a pyridinyl-methanol derivative belonging to the broader class of aminopyridines. Its structural similarity to known potassium channel blockers, such as 4-Aminopyridine (4-AP), suggests its primary utility in neuropharmacology and ion channel research.[1] 4-AP itself is an established therapeutic agent for improving motor function in patients with multiple sclerosis by blocking potassium channels and enhancing axonal conduction.[2] This hydrochloride salt form of (4-Aminopyridin-2-yl)methanol offers improved solubility and stability, making it a valuable tool for researchers investigating neural pathways, demyelinating diseases, and the development of novel ion channel modulators.
This document provides a comprehensive guide for the safe handling, storage, and preliminary application of this compound, grounded in established laboratory safety protocols and the specific chemical properties of the compound. The procedures outlined herein are designed to ensure experimental integrity and user safety.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to its proper use. The hydrochloride salt is typically a crystalline powder.[3] Key identifying and physical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1354940-95-6 | [3][4][5] |
| Molecular Formula | C₆H₉ClN₂O | [4][5][6] |
| Molecular Weight | 160.60 g/mol | [3][4] |
| Appearance | White to off-white powder/crystalline solid | [3][7] |
| Purity | Typically ≥95% | [3][4] |
| Common Synonyms | (4-amino-2-pyridyl)methanol hydrochloride | [8] |
| SMILES | OCC1=NC=CC(N)=C1.[H]Cl | [4] |
Environmental Health & Safety (EHS) Protocol
This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The following protocols are mandatory for all personnel.
Hazard Identification and Analysis
The compound presents several hazards as defined by the Globally Harmonized System (GHS).[3][6] Understanding the causality of these hazards is key to safe handling.
| GHS Hazard Code | Statement | Mechanistic Implication & Rationale for Caution |
| H302 | Harmful if swallowed | Ingestion can lead to systemic toxicity. Aminopyridines are known to affect the central nervous system.[9] |
| H315 | Causes skin irritation | The compound can cause local inflammation upon dermal contact. Prolonged exposure should be avoided. |
| H319 | Causes serious eye irritation | Direct contact with eyes can cause significant irritation or damage. Eye protection is non-negotiable. |
| H335 | May cause respiratory irritation | Inhalation of the fine powder can irritate the mucous membranes and respiratory tract.[3] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential.
-
Engineering Controls: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[10][11]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[11]
-
Skin Protection: Wear nitrile or neoprene gloves. A standard lab coat must be worn and kept fully buttoned. Ensure gloves are inspected before use and changed immediately if contaminated.[12]
-
Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with a particulate filter is necessary.[11]
First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[9] |
Storage and Stability Protocol
The long-term integrity of this compound is contingent upon proper storage. As a hydrochloride salt, it is potentially hygroscopic, and its aminopyridine core can be sensitive to oxidation.
Recommended Storage Conditions
-
Temperature: Store at controlled room temperature (20-25°C).[3][6] While some related compounds benefit from refrigeration, supplier data confirms room temperature storage for this specific salt.[3][4]
-
Atmosphere: Keep the container tightly sealed and store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.[6] This minimizes exposure to moisture and oxygen.
-
Location: Store in a dry, well-ventilated area designated for chemical storage.[10][12] The storage area should be locked and accessible only to authorized personnel.
Logical Framework for Storage
The following diagram illustrates the key relationships governing the compound's stability.
Caption: Logical relationships for maintaining compound stability.
Incompatible Materials and Stability
-
Incompatible Substances: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][11] Reactions with these substances can be vigorous and may compromise the integrity of the compound.
-
Stability: The compound is generally stable under the recommended storage conditions. A related compound, 4-aminopyridine, has shown excellent stability in capsule form for at least 6 months at room temperature.[7] However, for solutions, it is recommended to prepare them fresh or conduct solution-state stability studies for extended storage.
Handling and Dispensing Protocol
This section provides a step-by-step workflow for safely handling the solid compound and preparing solutions.
Standard Handling Workflow Diagram
Sources
- 1. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1354940-95-6 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. appchemical.com [appchemical.com]
- 6. qcc.edu [qcc.edu]
- 7. sefh.es [sefh.es]
- 8. labsolu.ca [labsolu.ca]
- 9. alkalimetals.com [alkalimetals.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for (4-Aminopyridin-2-yl)methanol hydrochloride
A Comprehensive Guide for Safe Handling and Laboratory Use
Section 1: Introduction and Scientific Context
(4-Aminopyridin-2-yl)methanol hydrochloride is a specialized organic compound with significant potential in neuroscience research and drug development. Structurally, it is a derivative of 4-aminopyridine (4-AP), a well-known potassium channel blocker.[1][2][3] The introduction of a methanol group at the 2-position of the pyridine ring modifies its pharmacological profile, making it a subject of interest for investigating and potentially treating conditions characterized by compromised neuronal conduction, such as spinal cord injury and multiple sclerosis.[1][2][4]
These application notes provide a detailed framework for the safe and effective handling of this compound in a research environment. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Section 2: Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not extensively documented, its structural similarity to 4-aminopyridine and other aminopyridine derivatives necessitates a cautious approach. Aminopyridines are known to be highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5] They are known to cause irritation to the eyes, skin, and respiratory tract.[6][7]
2.1 Known Hazards of Structurally Similar Compounds:
-
Acute Toxicity: Aminopyridines are toxic if swallowed or in contact with skin.[7] Overexposure can lead to symptoms such as headache, dizziness, nausea, high blood pressure, respiratory distress, convulsions, and in severe cases, death.[6]
-
Irritation: Causes skin and serious eye irritation.[7][8] May also cause respiratory irritation.[7][8]
-
Target Organs: The central nervous system and respiratory system are primary target organs.[6]
2.2 Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1354940-95-6 | [9][10][11][12][13][14] |
| Molecular Formula | C₆H₉ClN₂O | [9][10][11] |
| Molecular Weight | 160.60 g/mol | [9][10][11] |
| Appearance | Powder | [13] |
| Storage Temperature | Room Temperature, under inert atmosphere | [10][13] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
3.1 Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]
-
Ventilation: Ensure the laboratory is well-ventilated.[16]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[16][17]
3.2 Personal Protective Equipment (PPE):
The following diagram outlines the minimum required PPE for handling this compound.
Caption: Personal Protective Equipment (PPE) Workflow.
Section 4: Standard Operating Procedures (SOPs)
4.1 General Handling and Hygiene:
-
Avoid all contact with skin, eyes, and clothing.[15]
-
Do not breathe dust or vapors.[16]
-
Wash hands thoroughly with soap and water immediately after handling the compound and before breaks or leaving the laboratory.[15][18]
-
Contaminated clothing should be removed immediately and laundered before reuse.[16][18]
4.2 Weighing and Solution Preparation Protocol:
-
Preparation: Don all required PPE as outlined in Section 3.2. Ensure the chemical fume hood is operational.
-
Weighing: Carefully weigh the desired amount of this compound powder in the fume hood. Use a tared, sealed container to minimize dust generation.
-
Dissolution: Add the solvent to the container with the powder. Cap the container and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4.3 Storage:
-
Store the compound in its original, tightly sealed container in a dry, well-ventilated area.[18]
-
Keep away from incompatible materials such as strong acids and oxidizing agents.[17][19]
-
Store in a locked cabinet or a designated area with restricted access.[17][18]
4.4 Waste Disposal:
-
All waste materials contaminated with this compound must be treated as hazardous waste.[15]
-
Collect waste in properly labeled, sealed containers.[15]
-
Dispose of hazardous waste through your institution's environmental health and safety (EH&S) office.[15]
Section 5: Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Caption: Emergency Response Protocol.
5.1 Spill Response:
-
Small Spills (<1 Liter):
-
Evacuate the immediate area and alert others.[15]
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.[15]
-
A dilute solution of acetic acid can be used to neutralize the residue.[15]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[15]
-
Clean the spill area thoroughly.
-
-
Large Spills (>1 Liter):
Section 6: Application in Research Protocols
This compound and its derivatives are primarily utilized in electrophysiological and in vivo studies to investigate their effects on neuronal function.
6.1 In Vitro Electrophysiology Protocol (Example: Brain Slice Recordings):
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO) at a concentration of 10-100 mM. Store aliquots at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution into artificial cerebrospinal fluid (aCSF) to the desired final concentration (typically in the low micromolar range).
-
Slice Preparation: Prepare acute brain slices from the region of interest according to standard laboratory protocols.
-
Recording: Obtain baseline electrophysiological recordings (e.g., field potentials, whole-cell patch-clamp) from the brain slice.
-
Drug Application: Perfuse the brain slice with aCSF containing this compound.
-
Data Acquisition: Record changes in neuronal activity in response to the compound.
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effects are reversible.
6.2 In Vivo Microdialysis Protocol (Example: Rodent Studies):
-
Animal Preparation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
-
Baseline Collection: Perfuse the probe with artificial CSF and collect baseline dialysate samples.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dialysate samples for changes in neurotransmitter levels (e.g., using HPLC).
Section 7: Conclusion
This compound is a valuable research tool with the potential to advance our understanding of neuronal function and dysfunction. However, its structural relationship to highly toxic aminopyridines demands stringent adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in these application notes, researchers can safely and effectively utilize this compound in their studies.
References
-
4-Aminopyridine SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
SAFETY DATA SHEET - Chem Service. (2017, October 31). Chem Service. Retrieved from [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved from [Link]
-
2-AMINO PYRIDINE For Synthesis. (n.d.). Alpha Chemika. Retrieved from [Link]
-
safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved from [Link]
-
4 - SAFETY DATA SHEET. (2009, September 26). Fisher Scientific. Retrieved from [Link]
-
(2-Aminopyridin-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
-
(4-Aminopyridin-2-yl)methanol. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Aminopyridines. (n.d.). National Cancer Institute. Retrieved from [Link]
- Shi, R., & White, F. A. (2005). Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. Journal of neurophysiology, 93(3), 1619–1626.
-
Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. (2006, February 27). U.S. Environmental Protection Agency. Retrieved from [Link]
- Wu, Y., Duan, Y., Li, L., & Shi, R. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental neurology, 227(1), 232–235.
-
Wu, Y., Duan, Y., Li, L., & Shi, R. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. ResearchGate. Retrieved from [Link]
- King, A. M., & Aaron, C. K. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 292–296.
Sources
- 1. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. chemscene.com [chemscene.com]
- 10. qcc.edu [qcc.edu]
- 11. appchemical.com [appchemical.com]
- 12. labsolu.ca [labsolu.ca]
- 13. This compound | 1354940-95-6 [sigmaaldrich.com]
- 14. 1354940-95-6|this compound|BLD Pharm [bldpharm.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. geneseo.edu [geneseo.edu]
- 18. cdn.chemservice.com [cdn.chemservice.com]
- 19. biochemopharma.fr [biochemopharma.fr]
Biological activity of substituted aminopyridines
Substituted aminopyridines and related heterocyclic structures are being actively investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease (AD). [17] Mechanism of Action: Cholinesterase Inhibition One of the primary strategies for treating the symptoms of AD is to enhance cholinergic neurotransmission. This is achieved by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for breaking down the neurotransmitter acetylcholine. [18]Novel aryl-substituted 2-aminopyridine derivatives have been synthesized and shown to be effective inhibitors of both AChE and BChE, suggesting their potential to improve cognitive function in AD patients. [18]Some pyrimidine derivatives have also been designed as multi-target agents, inhibiting cholinesterases as well as β-secretase (BACE-1) and amyloid-β aggregation. [19]
Protocol: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition
Objective: To determine the in vitro AChE inhibitory activity of substituted aminopyridine derivatives.
Principle: Ellman's method is a colorimetric assay that measures the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Materials and Reagents:
-
Substituted aminopyridine compounds
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader (412 nm)
-
Positive control (e.g., Donepezil, Galantamine) [13][14] Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the following in order:
-
20 µL of various concentrations of the test compound (dissolved in buffer, with minimal DMSO).
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
-
Pre-incubation: Add 20 µL of the AChE solution to the wells. Mix and pre-incubate at 37°C for 15 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
Controls: Include wells for a 100% activity control (no inhibitor) and a blank (no enzyme).
Data Analysis and Interpretation:
-
Calculate the rate of reaction (V) for each concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration using the formula:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
-
Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Potassium (K⁺) Channel Blockade
Application Note: Modulating Neuronal Excitability
Aminopyridines, particularly 4-aminopyridine (4-AP), are well-known as non-selective blockers of voltage-gated potassium (K⁺) channels. [1]This activity has significant physiological consequences and therapeutic applications.
Mechanism of Action: Voltage-gated K⁺ channels are crucial for repolarizing the cell membrane after an action potential. By blocking these channels, aminopyridines prolong the duration of the action potential. [15]In neurons, this prolonged depolarization can enhance the influx of calcium (Ca²⁺) through voltage-gated calcium channels at the presynaptic terminal, thereby increasing the release of neurotransmitters. [16]This mechanism underlies the use of 4-aminopyridine (fampridine) in treating multiple sclerosis, where it helps improve nerve signal conduction. [15]4-AP is known to inhibit a variety of K⁺ channels, including Kᵥ1.1 and Kᵥ1.2, with IC₅₀ values in the micromolar range. [17] Logical Relationship: K⁺ Channel Blockade and Neurotransmitter Release
Caption: Mechanism of 4-AP enhancing neurotransmitter release.
References
-
Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Scientific Research Publishing. [Link]
-
Substituted (pyrroloamino)pyridines: Potential Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Semantic Scholar. [Link]
-
Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. PubMed. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC - NIH. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]
-
Synthesis and antimicrobial activities of some newly 2,4,6-tri-substituted pyridine derivatives. ResearchGate. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Springer. [Link]
-
Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. [Link]
-
Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. ResearchGate. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Africa Journals Online. [Link]
-
Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. PubMed. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. PubMed. [Link]
-
Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link]
-
The synthesis and biological activity of substituted 2,6-diaminopyridines. ACS Publications. [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - PubMed Central. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices. PubMed. [Link]
-
Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. PubMed. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]
-
Potassium channel blocker. Wikipedia. [Link]
-
Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
-
Molecular mechanisms of K+ channel blockade: 4-Aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel. Johns Hopkins University. [Link]
-
Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. PubMed. [Link]
-
Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. PMC - PubMed Central. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 16. The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of (4-Aminopyyridin-2-yl)methanol hydrochloride
Welcome to the technical support center for the synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride (CAS: 1354940-95-6)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Synthetic Strategies Overview
The synthesis of (4-Aminopyridin-2-yl)methanol and its hydrochloride salt typically involves the reduction of a suitable precursor at the 2-position of the pyridine ring. Common starting materials include 4-aminopyridine-2-carboxylic acid or its esters, and 4-aminopyridine-2-carboxaldehyde. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Below is a diagram illustrating common synthetic pathways.
Caption: Common synthetic routes to this compound.
II. Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction to reduce 4-aminopyridine-2-carboxylic acid methyl ester with lithium aluminum hydride (LiAlH4) resulted in a very low yield of (4-Aminopyridin-2-yl)methanol. What are the potential causes?
Answer: Low yields in this reduction are a common problem and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of your 4-aminopyridine-2-carboxylic acid methyl ester is critical. Impurities can react with the LiAlH4, consuming the reducing agent and leading to side reactions.
-
Recommendation: Ensure the starting ester is of high purity. Recrystallize or purify it via column chromatography if necessary. Verify purity by NMR and melting point.
-
-
Reactivity of Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a powerful reducing agent but is also extremely sensitive to moisture.
-
Causality: Any water present in the reaction solvent (typically THF) or on the glassware will quench the LiAlH4, reducing its effective concentration.
-
Protocol: Always use freshly distilled, anhydrous THF. Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Add the LiAlH4 portion-wise to the reaction mixture at 0 °C to control the initial exothermic reaction.
-
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reaction or degradation of the product.[2][3]
-
Recommendation: After the initial addition of LiAlH4 at 0 °C, allow the reaction to warm to room temperature and then reflux for a few hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up Procedure: The work-up for LiAlH4 reactions is crucial for isolating the product. Improper quenching can lead to the formation of aluminum hydroxides that can trap the product, making extraction difficult.
-
Fieser Work-up (Recommended): After cooling the reaction mixture, cautiously add water dropwise, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off. For every 'x' grams of LiAlH4 used, add 'x' mL of water, followed by 'x' mL of 15% NaOH, and finally '3x' mL of water.
-
Caption: Troubleshooting workflow for low yield in LiAlH4 reduction.
Issue 2: Difficulty in Product Purification
Question: I have successfully synthesized the free base, (4-Aminopyridin-2-yl)methanol, but I am struggling to purify it. Column chromatography on silica gel gives poor recovery. What should I do?
Answer: The purification of aminopyridine derivatives can be challenging due to their basicity and polarity.[3]
-
Interaction with Silica Gel: The amino group on the pyridine ring is basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation. In some cases, the product may not elute from the column at all.
-
Recommendation 1: Neutralize the Silica: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% in the eluent). This will neutralize the acidic sites on the silica and reduce product adsorption.
-
Recommendation 2: Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina.
-
Recommendation 3: Cation-Exchange Chromatography: For more challenging purifications, cation-exchange chromatography can be a powerful technique for separating basic compounds like aminopyridines.[4]
-
-
Solvent System Selection: The polarity of the eluent is crucial for successful separation.
-
Systematic Approach: Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent like methanol. A common gradient might be from 100% DCM to 90:10 DCM:MeOH.
-
-
Purification via Hydrochloride Salt Formation: Often, it is easier to purify the product as its hydrochloride salt.
-
Protocol: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete. The resulting solid can then be collected by filtration and washed with a non-polar solvent to remove impurities. Recrystallization of the hydrochloride salt can further enhance purity.
-
Issue 3: Formation of the Hydrochloride Salt
Question: I am trying to form the hydrochloride salt of (4-Aminopyridin-2-yl)methanol, but I am getting an oil instead of a crystalline solid. How can I induce crystallization?
Answer: Oiling out during salt formation is a common issue, especially if the product or starting material contains impurities.
-
Solvent Choice: The choice of solvent is critical. The free base should be soluble, while the hydrochloride salt should be sparingly soluble to promote precipitation.
-
Recommendation: Solvents like isopropanol, ethanol, or methanol are often good choices for dissolving the free base. The HCl is typically added as a solution in a less polar solvent like diethyl ether or dioxane to decrease the overall polarity and induce precipitation.
-
-
Purity of the Free Base: Impurities can inhibit crystallization.
-
Recommendation: If possible, try to purify the free base before salt formation, even if it's just a simple filtration through a plug of silica (neutralized with triethylamine) to remove baseline impurities.
-
-
Crystallization Techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the solution to initiate crystallization.
-
Trituration: If an oil forms, try removing the solvent under reduced pressure and then adding a non-polar solvent (e.g., diethyl ether or hexanes). Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce the oil to solidify.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of 4-aminopyridine-2-carboxylic acid?
A common precursor for 4-aminopyridine-2-carboxylic acid is 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[5] The chloro-substituents can be removed by catalytic hydrogenation.[5]
Q2: Are there alternative reducing agents to LiAlH4 for the reduction of the ester or carboxylic acid?
While LiAlH4 is very effective, other reducing agents can be used, although they may require harsher conditions or offer lower yields. For the reduction of the corresponding aldehyde, milder reducing agents like sodium borohydride (NaBH4) are typically used.
Q3: How can I confirm the identity and purity of my final product, this compound?
Standard analytical techniques should be employed:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Elemental Analysis: This provides the elemental composition of the compound.
Q4: What are the storage and stability considerations for (4-Aminopyridin-2-yl)methanol and its hydrochloride salt?
Aminopyridine derivatives can be sensitive to light and air. It is recommended to store the compound in a well-sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Studies on similar compounds like 4-aminopyridine suggest good chemical stability when stored properly.[6][7]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of (4-Aminopyridin-2-yl)methanol from Methyl 4-aminopyridine-2-carboxylate
Materials:
-
Methyl 4-aminopyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, suspend LiAlH4 (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 4-aminopyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH4 suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
Quench the reaction by the slow, dropwise addition of water, followed by 15% NaOH solution, and then water again (Fieser work-up).
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude (4-Aminopyridin-2-yl)methanol.
Protocol 2: Formation of this compound
Materials:
-
Crude (4-Aminopyridin-2-yl)methanol
-
Isopropanol
-
2M HCl in diethyl ether
-
Diethyl ether
Procedure:
-
Dissolve the crude (4-Aminopyridin-2-yl)methanol in a minimal amount of isopropanol.
-
While stirring, add 2M HCl in diethyl ether dropwise.
-
A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension at room temperature for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol, followed by a generous amount of diethyl ether to aid in drying.
-
Dry the product under high vacuum.
V. References
-
BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis. Retrieved from
-
ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis. Retrieved from
-
BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from
-
ChemScene. (n.d.). 1354940-95-6 | this compound. Retrieved from
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from
-
Appchem. (n.d.). This compound | 1354940-95-6 | C6H9ClN2O. Retrieved from
-
Labsolu. (n.d.). (4-amino-2-pyridyl)methanol hydrochloride. Retrieved from
-
Sigma-Aldrich. (n.d.). (4-Aminopyridin-2-yl)methanol | 100114-58-7. Retrieved from
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from
-
ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. sefh.es [sefh.es]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Aminopyridine Synthesis
Welcome to the Technical Support Center for Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of aminopyridines. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
I. Strategic Synthesis Selection: Which Path to Your Aminopyridine?
The optimal synthetic route to an aminopyridine is dictated by the desired isomer (2-, 3-, or 4-), the substitution pattern on the pyridine ring, and the available starting materials. The following decision tree provides a strategic framework for selecting the most appropriate method.
Caption: Decision tree for selecting an aminopyridine synthesis strategy.
II. Troubleshooting Common Synthesis Challenges
This section addresses specific issues encountered during aminopyridine synthesis in a question-and-answer format, providing probable causes and actionable solutions.
FAQ 1: My Chichibabin reaction for 2-aminopyridine has a very low yield. What's going wrong?
Low yield in a Chichibabin reaction is a frequent issue. The reaction is notoriously sensitive to conditions.[1][2]
Probable Causes & Solutions:
-
Poor Quality of Sodium Amide (NaNH₂): This is the most common culprit. Interestingly, overly pure sodium amide can be unreactive, while older or slightly impure (e.g., containing iron traces) reagent often performs better, suggesting a catalytic effect of certain impurities.[2]
-
Solution: If using high-purity NaNH₂, consider adding a catalytic amount of potassium salt or using commercially available, less pure NaNH₂. Always handle NaNH₂ under a strictly inert atmosphere (N₂ or Ar) as it reacts violently with moisture.[3]
-
-
Suboptimal Temperature: The reaction requires high temperatures (typically 110-150°C in toluene or xylene) to proceed.[1]
-
Solution: Ensure your reaction temperature is adequate. Monitor the reaction for the evolution of hydrogen gas and the formation of a red color, which indicates the formation of the intermediate σ-adduct.[1]
-
-
Electron-Donating Groups on the Ring: Substituents that increase the electron density of the pyridine ring deactivate it towards nucleophilic attack.[1]
-
Solution: For these substrates, the Chichibabin reaction may not be suitable. Consider an alternative route like a Buchwald-Hartwig amination.[4]
-
-
Formation of Side Products: Dimerization of the starting pyridine can be a significant side reaction, especially at atmospheric pressure.[1]
-
Solution: Running the reaction under moderate pressure (e.g., 350 psi of nitrogen) can significantly suppress dimerization and favor the desired amination product.[1]
-
FAQ 2: I'm attempting a Buchwald-Hartwig amination on a bromopyridine, but the reaction is stalled or giving byproducts. How can I optimize it?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like pyridines is highly dependent on the careful selection of reaction components.[5]
Probable Causes & Solutions:
-
Incorrect Ligand Choice: This is the most critical parameter. Pyridine nitrogen can act as a poison to the palladium catalyst. Ligands that are both bulky and electron-rich are required to promote the crucial reductive elimination step and prevent catalyst inhibition.
-
Inappropriate Base: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases are typically required.
-
Solvent Issues: The solvent must solubilize all components and be compatible with the reaction conditions.
-
Catalyst Inhibition: The aminopyridine product itself can coordinate to the palladium center and inhibit the catalyst, leading to incomplete conversion.
-
Solution: Using a higher catalyst loading (e.g., 1-2 mol %) or a more robust ligand (see above) can help overcome this product inhibition.
-
Comparison of Modern Amination Methods: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd)[10][7] | Copper (Cu)[10][11] |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)[5] | Simple diamines, amino acids (e.g., L-proline), or none[12] |
| Reaction Temperature | Milder (often 25-120°C)[10] | High (often >150°C, though modern ligands allow for milder conditions)[12][13] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)[10] | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)[14] |
| Substrate Scope | Very broad, including electron-rich and neutral aryl halides[9] | Traditionally favored for electron-poor aryl halides[10] |
| Cost | Higher (precious metal catalyst, specialized ligands)[10] | Generally lower (abundant copper catalyst)[10] |
| Functional Group Tolerance | Generally very high | Can be lower due to harsh temperatures in traditional protocols |
FAQ 3: How can I control the regioselectivity in the nucleophilic aromatic substitution (SNAr) of a dichloropyridine?
Controlling regioselectivity is a common challenge when multiple leaving groups are present. The outcome is a delicate balance of electronic and steric effects.
Probable Causes & Solutions:
-
Inherent Electronic Bias: In dichloropyridines, the positions ortho and para to the ring nitrogen (C2, C4, C6) are electronically activated for nucleophilic attack. For example, in 2,4-dichloropyridine, the C4 position is generally the most reactive site for SNAr.[15]
-
Solution: To override this inherent preference, you can employ a palladium-catalyzed Buchwald-Hartwig reaction. With the appropriate choice of ligand (e.g., Xantphos), amination can be directed with high selectivity to the C2 position.[16]
-
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. Conversely, a bulky substituent on the pyridine ring can direct an incoming nucleophile to a more accessible site.[17]
-
Solution: For 3-substituted 2,6-dichloropyridines, a bulky 3-substituent can direct the nucleophile to the C6 position.[17] Carefully consider the sterics of both your substrate and nucleophile.
-
-
Solvent Effects: The ability of the solvent to stabilize the charged Meisenheimer intermediate can influence the reaction rate and, in some cases, the regioselectivity.[17]
-
Solution: For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane favors C2 substitution, while DMSO favors C6 substitution.[17] Screening different solvents can be a powerful tool to tune selectivity.
-
FAQ 4: My Hofmann rearrangement of nicotinamide to 3-aminopyridine is giving a low yield. What are the key parameters to control?
The Hofmann rearrangement is a classic method for accessing 3-aminopyridines, but it requires careful control of stoichiometry and temperature.[18]
Probable Causes & Solutions:
-
Incorrect Stoichiometry of Bromine and Base: The reaction proceeds via an N-bromoamide and then an isocyanate intermediate.[18] Insufficient bromine or base will lead to incomplete reaction.
-
Solution: Typically, slightly more than one equivalent of bromine and at least two equivalents of strong base (like NaOH or KOH) are required.[19]
-
-
Temperature Control: The initial N-bromination is often performed at low temperatures (e.g., 0°C), while the rearrangement step requires heating (e.g., 70-75°C).[19]
-
Solution: Follow a strict temperature profile. Add the nicotinamide to a cold solution of alkaline hypobromite. After the initial reaction, carefully heat the mixture to induce the rearrangement. Overheating can lead to degradation.[19]
-
-
Workup and Product Isolation: 3-aminopyridine is water-soluble, which can lead to losses during extraction.
-
Solution: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product.[19] Use a continuous extractor or perform multiple extractions with a suitable organic solvent like ether.
-
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a robust starting point for the palladium-catalyzed amination of a 2-bromopyridine substrate.[5][20]
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)
-
RuPhos (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the 2-bromopyridine, Pd₂(dba)₃, RuPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Reagent Addition: Add the anhydrous toluene, followed by the amine.
-
Reaction: Seal the tube and heat the reaction mixture at 100-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 19. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (4-Aminopyridin-2-yl)methanol hydrochloride
Welcome to the technical support guide for the purification of (4-Aminopyridin-2-yl)methanol hydrochloride (CAS 1354940-95-6).[1][2][3][4] This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments. The guidance herein is formulated from established chemical principles and field experience with analogous aminopyridine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound.
Question 1: My isolated this compound is off-color (e.g., yellow, brown, or pink). What are the likely causes and how can I resolve this?
Answer:
Discoloration in the final product is a common issue that typically points to the presence of oxidized impurities or residual starting materials. Aminopyridines, in particular, can be susceptible to oxidation, which often results in colored byproducts.
Causality and Troubleshooting Steps:
-
Oxidation: The primary amino group on the pyridine ring can be sensitive to air and light, leading to the formation of colored impurities.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Use freshly distilled or de-gassed solvents to minimize dissolved oxygen.
-
-
Residual Starting Materials/Reagents: Incomplete reaction or inadequate removal of colored starting materials or reagents from the synthesis can lead to discoloration.
-
Solution: Review the synthetic route to identify any colored reagents. A charcoal treatment during recrystallization can be highly effective at adsorbing these types of impurities.
-
-
Inadequate Washing: Insufficient washing of the filtered product can leave behind colored mother liquor.
-
Solution: Ensure the filter cake is washed with a small amount of cold, appropriate solvent to displace the impure mother liquor without dissolving a significant amount of the product.
-
Question 2: I'm experiencing poor recovery or yield after recrystallization. What factors could be contributing to this, and how can I optimize the process?
Answer:
Low yield during recrystallization is a frequent problem that can often be attributed to the choice of solvent system or procedural missteps.
Causality and Troubleshooting Steps:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the chosen solvent at room temperature, recovery will be low.
-
Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. For a hydrochloride salt like this, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures with water, are good starting points.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep a significant portion of it in solution even after cooling, leading to poor recovery.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This will ensure a saturated solution upon cooling, maximizing crystal formation.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of fine, needle-like crystals that are difficult to filter and may trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystallization.
-
Question 3: My purified product shows multiple spots on TLC or peaks in HPLC analysis. How can I improve the purity?
Answer:
The presence of multiple signals in analytical checks indicates that the initial purification was not sufficient. This could be due to closely related impurities that co-crystallize with the product.
Causality and Troubleshooting Steps:
-
Co-precipitation of Impurities: If impurities have similar solubility profiles to the desired compound, they may crystallize out of solution along with it.
-
Solution 1 (Recrystallization): A second recrystallization can sometimes be effective.
-
Solution 2 (Chromatography): If recrystallization is ineffective, column chromatography is the next logical step. Given the polar nature of the compound, normal phase silica gel chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to suppress tailing) or reverse-phase chromatography could be employed.[5][6][7]
-
-
Decomposition: The compound may be degrading during the purification process, especially if excessive heat is applied.
-
Solution: Use a rotovap with a water bath at a moderate temperature (e.g., 40-50°C) for solvent removal. If heating for recrystallization, do not prolong the time at high temperatures.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Activated charcoal (optional)
-
Filter paper
-
Büchner funnel and flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound, adapted from methods for similar compounds.[5][6][7]
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 5% to 95% Acetonitrile over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of impurity peaks. The purity can be estimated by the relative peak area of the main product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical decision-making process when troubleshooting the purification of this compound.
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. chemscene.com [chemscene.com]
- 3. appchemical.com [appchemical.com]
- 4. labsolu.ca [labsolu.ca]
- 5. helixchrom.com [helixchrom.com]
- 6. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Aminopyridin-2-yl)methanol Hydrochloride
Welcome to the technical support center for the synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My final product yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several stages of the process, primarily during the reduction of the carbonyl group and the handling of the final product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reduction | The reduction of the starting material, such as methyl 4-aminopyridine-2-carboxylate, to the corresponding alcohol may be inefficient. This can be due to insufficiently reactive reducing agents or non-optimal reaction conditions. | Ensure the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) for complete conversion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. |
| Side Reactions of the Amino Group | The 4-amino group is nucleophilic and can react with certain reagents or intermediates, leading to the formation of byproducts.[2] | Consider protecting the amino group before the reduction step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under reducing conditions and can be removed later with acid.[3][4] |
| Product Loss During Workup and Purification | (4-Aminopyridin-2-yl)methanol is a polar compound and can be partially soluble in aqueous layers during extraction. It can also be sensitive to over-purification, leading to loss of material. | Carefully perform extractions with a suitable organic solvent. If the product remains in the aqueous layer, consider continuous extraction. For purification, use column chromatography with an appropriate solvent system and avoid unnecessarily prolonged exposure to silica gel. |
| Instability of the Free Base | The free base form, (4-Aminopyridin-2-yl)methanol, may be less stable than its hydrochloride salt, potentially leading to degradation over time or during purification. | Convert the free base to the hydrochloride salt immediately after isolation and purification. This is typically done by dissolving the free base in a suitable solvent (e.g., methanol or isopropanol) and adding a solution of HCl in the same solvent. |
Question 2: I am observing significant amounts of an impurity that I suspect is the corresponding carboxylic acid. Why is this happening and how can I prevent it?
Answer:
The presence of 4-aminopyridine-2-carboxylic acid as an impurity suggests incomplete reduction of the starting material or hydrolysis of the ester precursor.
Potential Causes and Solutions:
-
Incomplete Esterification of the Precursor: If your synthesis starts from 4-aminopyridine-2-carboxylic acid, the esterification to methyl 4-aminopyridine-2-carboxylate may not have gone to completion. Ensure your esterification conditions (e.g., using thionyl chloride and methanol) are optimized for a complete reaction.
-
Hydrolysis of the Ester: The methyl ester of 4-aminopyridine-2-carboxylic acid can be susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and either acid or base. Ensure all solvents and reagents used in the reduction step are anhydrous.
-
Insufficient Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reduction of the ester, and the unreacted starting material may be hydrolyzed during the workup. Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄) to ensure complete conversion.
Question 3: My final product is discolored, and I suspect the presence of oxidative byproducts. What could be the cause and how can I obtain a pure, colorless product?
Answer:
Discoloration in the final product often points to the presence of oxidized impurities. The aminopyridine ring system can be sensitive to oxidation, especially in the presence of air and light.
Potential Causes and Solutions:
-
Air Oxidation: The 4-amino group can make the pyridine ring more electron-rich and thus more susceptible to oxidation, which can lead to the formation of colored byproducts. Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Sensitivity: Some pyridine derivatives are known to be light-sensitive. Protect your reaction mixture and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil.
-
Trace Metal Catalysis: Trace amounts of metal impurities can catalyze oxidation reactions. Ensure your glassware is thoroughly cleaned and that your reagents are of high purity.
-
Purification Strategy: If discoloration persists, consider treating a solution of your crude product with a small amount of activated carbon to adsorb colored impurities before the final crystallization or precipitation of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct synthetic route involves the reduction of a suitable precursor at the 2-position of the 4-aminopyridine ring. A typical sequence is the reduction of methyl 4-aminopyridine-2-carboxylate using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). The resulting (4-Aminopyridin-2-yl)methanol free base is then converted to its hydrochloride salt for improved stability and handling.
Caption: Common synthetic route to this compound.
Q2: What are the primary side reactions to be aware of during the reduction step?
The primary side reactions during the reduction of methyl 4-aminopyridine-2-carboxylate with a hydride-based reducing agent are related to the reactivity of the amino group and potential over-reduction.
Caption: Main reaction vs. potential side reactions during reduction.
-
Reaction at the Amino Group: The acidic proton of the amino group can react with the hydride reagent, consuming an equivalent of the reducing agent. This is generally not a major issue if an excess of the reducing agent is used.
-
Complex Formation: The amino group can coordinate with the aluminum species generated from LiAlH₄, which can sometimes complicate the workup. A careful aqueous workup is necessary to break up these complexes and release the product.
-
Over-reduction: While less common for the conversion of an ester to an alcohol, under very harsh conditions (prolonged reaction times at high temperatures), there is a remote possibility of further reduction of the pyridine ring, though this is generally not observed under standard conditions.
Q3: Is it necessary to protect the amino group during this synthesis?
While not always strictly necessary, protecting the 4-amino group can lead to a cleaner reaction and higher yields, especially if you are experiencing issues with side reactions.
-
When to Protect: If you observe multiple byproducts, low yields, or a difficult purification, protecting the amino group is a good strategy to consider.
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is a good choice as it is easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the hydride reduction conditions. It can be readily removed at the end of the synthesis by treatment with an acid, such as HCl, which will also form the desired hydrochloride salt of the final product.
Q4: How should I purify the final product, this compound?
The purification of the final product typically involves the following steps:
-
Purification of the Free Base: After the reduction and workup, the crude (4-Aminopyridin-2-yl)methanol free base should be purified. Column chromatography on silica gel is a common method. A polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking on the column, is often effective.
-
Conversion to the Hydrochloride Salt: Once the pure free base is obtained (as confirmed by techniques like NMR and LC-MS), it should be dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Precipitation of the Salt: To this solution, a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation and Drying: The precipitated solid is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum to yield the pure this compound.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The spectra should show the correct number of protons and carbons with the expected chemical shifts and coupling patterns for the aminopyridine ring, the methylene group of the alcohol, and the exchangeable protons of the amino and hydroxyl groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. You should observe the molecular ion peak corresponding to the free base.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an excellent tool for assessing the purity of the sample and identifying any impurities.
-
Melting Point: A sharp melting point range for the hydrochloride salt is a good indicator of high purity.
-
Elemental Analysis: For a final confirmation of purity and composition, elemental analysis (CHN analysis) can be performed to ensure the experimental percentages of carbon, hydrogen, and nitrogen match the theoretical values.
References
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
-
YouTube. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. Retrieved from [Link]
Sources
Improving yield and purity of (4-Aminopyridin-2-yl)methanol hydrochloride
Welcome to the technical support center for (4-Aminopyridin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, experience-driven advice to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Optimization
Q1: My yield of (4-Aminopyridin-2-yl)methanol is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of (4-Aminopyridin-2-yl)methanol, typically prepared by the reduction of a 4-aminopyridine-2-carboxylic acid derivative, can often be attributed to several critical factors. A common synthetic route involves the reduction of methyl 2-aminoisonicotinate using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).[1]
Troubleshooting Low Yield:
-
Moisture Contamination: LAH reacts violently with water. Ensure all glassware is oven-dried and the THF is anhydrous. Even trace amounts of moisture can significantly reduce the effective concentration of LAH, leading to incomplete reduction.
-
Incomplete Reaction: The reduction of the ester to the alcohol may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period.
-
Degradation of Starting Material or Product: Aminopyridine derivatives can be sensitive to prolonged exposure to harsh conditions. While the reduction with LAH is typically robust, side reactions can occur.
-
Suboptimal Work-up Procedure: The quenching and extraction steps are critical for maximizing yield. After the reaction, the careful addition of water to quench the excess LAH is crucial. The resulting aluminum salts can sometimes trap the product. Ensure thorough washing of the precipitate with THF to recover as much product as possible.[1]
dot
Caption: Troubleshooting workflow for low yield.
Q2: I am forming significant byproducts during the synthesis. What are the common impurities and how can I minimize their formation?
A2: The primary impurities in the synthesis of aminopyridine derivatives often arise from side reactions or incomplete reactions. In the context of reducing a 4-nitropyridine-N-oxide precursor, potential byproducts include 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.[2] While the direct reduction of a 4-amino-2-ester is more common for this specific target, analogous side reactions can occur.
Minimizing Impurity Formation:
-
Control of Reaction Temperature: For exothermic reactions like LAH reductions, slow and controlled addition of the starting material to the LAH slurry at a low temperature (e.g., 0 °C) before refluxing is crucial to prevent side reactions.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the initial ester can lead to a range of byproducts.
-
Inert Atmosphere: While not always strictly necessary for this specific transformation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
Purification & Isolation
Q3: I'm having difficulty with the crystallization of this compound. What is an effective protocol?
A3: The hydrochloride salt of (4-Aminopyridin-2-yl)methanol is often more stable and easier to handle than the free base.[3][4] A common and effective method for its preparation and crystallization involves dissolving the free base in a suitable solvent and then adding hydrochloric acid.
Recommended Crystallization Protocol:
-
Dissolve the Free Base: Dissolve the crude (4-Aminopyridin-2-yl)methanol free base in a minimal amount of a suitable solvent. Methanol or ethanol are often good starting points.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether or a concentrated aqueous solution) to the stirred solution of the free base. Monitor the pH to ensure it is acidic.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, you can try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of a cold, non-polar solvent like diethyl ether or hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Parameter | Recommendation | Rationale |
| Crystallization Solvent | Methanol, Ethanol | Good solubility for the free base. |
| Precipitating Agent | HCl in Diethyl Ether | Controlled precipitation of the hydrochloride salt. |
| Temperature | 0-5 °C (for precipitation) | Can improve crystal formation and yield. |
| Washing Solvent | Cold Diethyl Ether | Removes non-polar impurities without dissolving the salt. |
Q4: My final product has a purity of less than 95% after crystallization. What further purification steps can I take?
A4: If a single crystallization does not yield a product of the desired purity, several other techniques can be employed:
-
Recrystallization: A second recrystallization is often the simplest and most effective next step. Ensure you are using a minimal amount of hot solvent to dissolve the compound and allowing it to cool slowly for optimal crystal formation.
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., methanol/diethyl ether, ethanol/ethyl acetate) can sometimes provide better separation from impurities.
-
Activated Carbon Treatment: If your product is colored, dissolving it in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering hot can remove colored impurities.
-
Column Chromatography: For difficult-to-remove impurities, column chromatography on silica gel can be effective. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking) is a good starting point.
Analytical & Characterization
Q5: What are the key analytical techniques I should use to confirm the identity and purity of my this compound?
A5: A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of the aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the amine protons. The integration of the signals should correspond to the number of protons in the structure.
-
¹³C NMR: This will show the expected number of carbon signals for the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A well-developed method will allow you to quantify any impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C=N and C=C stretches of the pyridine ring.
dot
Caption: Recommended analytical workflow.
References
-
Appchem. This compound. [Link]
-
PubChem. (2-Aminopyridin-4-yl)methanol. [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
Sources
Technical Support Center: (4-Aminopyridin-2-yl)methanol hydrochloride
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Aminopyridin-2-yl)methanol hydrochloride. Our goal is to provide a comprehensive resource that addresses common challenges and questions related to the stability and degradation of this compound. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability and Storage
Question 1: What are the optimal storage conditions for solid this compound?
Answer: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place. The ideal temperature range is 2-8°C. The compound should be kept in a tightly sealed, opaque container to protect it from moisture and light.
Question 2: I've noticed a discoloration of my solid this compound. What could be the cause?
Answer: Discoloration, typically to a yellow or brownish hue, is often an indicator of degradation. This can be caused by exposure to light, elevated temperatures, or ambient moisture. The aminopyridine ring is susceptible to photo-oxidation, and the presence of the hydrochloride salt can make the compound hygroscopic. It is crucial to re-evaluate your storage conditions and consider re-testing the purity of the material before use.
Question 3: How should I prepare and store solutions of this compound for short-term and long-term use?
Answer: For short-term use (up to 24 hours), solutions can be stored at 2-8°C in amber vials to protect from light. For long-term storage, it is advisable to aliquot the solution into tightly sealed vials and store them at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The choice of solvent can also impact stability; while soluble in water, using a buffered solution at a neutral pH may offer better stability compared to unbuffered aqueous solutions.
Section 2: Degradation Pathways and Mechanisms
Question 4: What are the primary degradation pathways for this compound?
Answer: Based on the structure of the molecule, there are two primary sites susceptible to degradation: the aminopyridine ring and the methanol group at the 2-position. The main degradation pathways are oxidation, photodegradation, and, to a lesser extent, hydrolysis under certain pH conditions.
Question 5: Can you elaborate on the oxidative degradation of this compound?
Answer: The aminopyridine moiety and the hydroxymethyl group are both prone to oxidation.
-
Oxidation of the Aminopyridine Ring: The amino group can be oxidized, potentially leading to the formation of nitro-substituted pyridines or N-oxides. This is a common degradation pathway for aminopyridine derivatives, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Oxidation of the Methanol Group: The primary alcohol (methanol group) at the 2-position can be oxidized first to an aldehyde ((4-Aminopyridin-2-yl)carbaldehyde) and then further to a carboxylic acid (4-Amino-2-pyridinecarboxylic acid).[1][2] This process can be facilitated by various oxidizing agents.
Question 6: My analytical results show unexpected peaks after my compound was exposed to light. What is happening?
Answer: this compound is expected to be photosensitive. Pyridine and its derivatives can undergo photodegradation upon exposure to UV or even visible light.[3][4] This can lead to a variety of degradation products through photoisomerization, photofragmentation (cleavage of the pyridine ring), or photosubstitution reactions.[3] It is imperative to handle the compound and its solutions with protection from light.
Question 7: How does pH affect the stability of this compound in aqueous solutions?
Answer: While the hydrochloride salt form generally offers better stability, the molecule can still be susceptible to pH-dependent degradation.
-
Acidic Conditions: In strongly acidic solutions, hydrolysis of the amino group is a possibility, though generally less common for aromatic amines.
-
Basic Conditions: Under basic conditions, the free base form of the aminopyridine is generated, which may be more susceptible to oxidation. Furthermore, if the methanol group were to be esterified (for example, in a formulation with carboxylic acid excipients), the resulting ester could undergo base-catalyzed hydrolysis.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Section 3: Analytical Troubleshooting
Question 8: I am developing a stability-indicating HPLC method. What should I consider?
Answer: A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.[5][6]
-
Column Choice: A reversed-phase C18 or C8 column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., phosphate or acetate buffer at a slightly acidic to neutral pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.
-
Detection: UV detection is suitable, as the pyridine ring is chromophoric. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of both the parent compound and its degradants.
-
Forced Degradation Samples: To validate your method, you will need to generate degradation products through forced degradation studies (see Protocol 1).[7][8][9][10]
Question 9: My chromatograms show broad peaks or poor peak shape. What can I do?
Answer: Poor peak shape for aminopyridines can be due to interactions with residual silanols on the HPLC column.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is controlled with a buffer. A pH between 3 and 7 is generally a good range to work within for silica-based columns.
-
Use a Modern Column: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
Check for Overloading: Injecting too high a concentration of your sample can lead to peak fronting or tailing. Try diluting your sample.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep a sample at room temperature and another at 60°C for 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep a sample at room temperature and another at 60°C for 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the sample at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C for 48 hours.
-
-
Photodegradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample of each wrapped in aluminum foil to serve as a dark control.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA method.
The following diagram illustrates the workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | RT & 60°C | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | RT & 60°C | Potential for increased oxidation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | N-oxides, nitro-pyridines, aldehyde, carboxylic acid |
| Thermal | - | 48 hours | 70°C | General decomposition |
| Photolytic | ICH Q1B | - | - | Photoisomers, ring-opened products |
References
-
ResearchGate. (n.d.). Oxidation of pyridine methanols to esters (2a-2i). Retrieved from [Link]
- Google Patents. (n.d.). CN105153019A - 2-pyridinemethanol and synthetic method thereof.
- Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
-
CORE. (2012). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
-
Vapour Phase Oxidation of 4-pyridinemethanol to 4-pyridine carboxaldehyde. (n.d.). Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Resolving solubility issues with (4-Aminopyridin-2-yl)methanol hydrochloride
Technical Support Center: (4-Aminopyridin-2-yl)methanol hydrochloride
Introduction
This compound (CAS No. 1354940-95-6) is a heterocyclic organic compound utilized as a building block in pharmaceutical and medicinal chemistry research.[1][2][3] As a hydrochloride salt, it is designed for enhanced aqueous solubility compared to its free base form. However, researchers frequently encounter challenges in achieving complete and stable dissolution, which can impact experimental reproducibility and outcomes.
This guide provides a comprehensive framework for understanding and resolving common solubility issues associated with this compound. We will delve into the chemical principles governing its solubility and offer validated, step-by-step protocols to ensure successful preparation of your solutions.
Core Troubleshooting Guide
This section addresses specific problems in a direct question-and-answer format.
Question 1: My this compound is not dissolving in water at my target concentration. What is the first step?
Answer:
The primary issue is likely related to concentration limits or the pH of your water. While the hydrochloride salt form enhances water solubility, it doesn't guarantee infinite solubility.
-
Underlying Principle: The compound's solubility is a function of the solution's pH. This compound is a salt of a weak base. In solution, an equilibrium exists between the protonated (pyridinium ion) and the neutral form. The protonated form is significantly more water-soluble. Dissolving the salt in neutral, unbuffered water can slightly raise the local pH, pushing the equilibrium towards the less soluble free base form and causing precipitation or incomplete dissolution.
-
Immediate Action Plan:
-
Verify Concentration: First, ensure your target concentration is reasonable. While specific data for this exact molecule is not widely published, related compounds like pyridine hydrochloride have high water solubility (85 g/100 mL).[4][5] However, substitutions on the pyridine ring can dramatically alter this.
-
Gentle Warming: Gently warm the solution to 37-40°C. Increased temperature often enhances the rate of dissolution and solubility. Avoid aggressive heating, which could lead to degradation.
-
Mechanical Agitation: Increase agitation by vortexing or sonicating the solution in a water bath for 5-10 minutes. This increases the interaction between the solvent and the solute.
-
pH Adjustment: If the above steps fail, the most effective solution is to lower the pH. Prepare a dilute acidic solution (e.g., 10-50 mM HCl or a citrate buffer at pH 4-5) and attempt to dissolve the compound in it. The excess protons will ensure the compound remains in its fully protonated, highly soluble state.
-
Question 2: I dissolved my compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS at pH 7.4). Why did this happen and how can I fix it?
Answer:
This is a classic case of "antisolvent precipitation," a common challenge when diluting a highly concentrated DMSO stock into an aqueous medium.
-
Underlying Principle: The compound is likely much more soluble in neat DMSO than in aqueous buffers. When the concentrated DMSO stock is introduced to the buffer, the DMSO disperses rapidly, and the compound is suddenly exposed to a solvent environment (the aqueous buffer) where its solubility is much lower, especially at a neutral pH like 7.4. At this pH, a significant portion of the compound may convert to its less soluble free base form, causing it to crash out of solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Question 3: Can I use solvents other than water or DMSO?
Answer:
Yes, but the choice of solvent must be compatible with your downstream application.
-
Underlying Principle: The polarity of the solvent plays a key role. As a hydrochloride salt, the compound is polar. Therefore, it will have better solubility in polar protic solvents.
-
Solvent Selection:
-
Ethanol/Methanol: These polar protic solvents are good options. Pyridine hydrochloride is soluble in ethanol.[4][6] Prepare a stock solution in ethanol and dilute it into your aqueous medium, being mindful of the final ethanol concentration, as it can affect biological assays.
-
DMF (Dimethylformamide): While an effective polar aprotic solvent, it is often more toxic and less suitable for cell-based assays than DMSO.
-
Avoid Non-Polar Solvents: Do not use solvents like ether, chloroform, or benzene, as the polar salt will be largely insoluble.[7]
-
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is designed for preparing a stock solution for use in biochemical or cell-based assays where an aqueous vehicle is preferred.
-
Calculate Mass: For 10 mL of a 10 mM solution of this compound (MW: 160.60 g/mol ), calculate the required mass:
-
Weigh Compound: Accurately weigh 16.1 mg of the compound into a sterile 15 mL conical tube.
-
Initial Dissolution: Add 8 mL of sterile, high-purity water to the tube.
-
pH Adjustment & Dissolution:
-
Add 100 µL of 1 M HCl to the suspension. This will create a final HCl concentration of approximately 10 mM, ensuring a sufficiently low pH to protonate the molecule fully.
-
Cap the tube tightly and vortex for 1-2 minutes.
-
If any solid remains, place the tube in a sonicating water bath for 5-10 minutes.
-
-
Volume Adjustment: Once the solid is completely dissolved, add water to bring the final volume to exactly 10.0 mL.
-
Sterilization & Storage: Filter the solution through a 0.22 µm sterile syringe filter into a fresh, sterile tube. Store at 4°C for short-term use (1-2 weeks) or aliquot and store at -20°C for long-term stability.
Protocol 2: pH-Dependent Solubility Profile
This diagram illustrates the relationship between pH and the chemical form of the compound, which dictates its solubility.
Sources
Technical Support Center: Scaling Up the Synthesis of (4-Aminopyridin-2-yl)methanol Hydrochloride
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of (4-Aminopyridin-2-yl)methanol hydrochloride, with a specific focus on the challenges and considerations of scaling up the process from the laboratory bench to pilot or production scale.
Overview of the Synthetic Challenge
(4-Aminopyridin-2-yl)methanol is a valuable building block in medicinal chemistry and pharmaceutical development. While its synthesis on a laboratory scale is achievable, scaling up presents significant challenges related to reaction control, safety, product purity, and isolation. The pyridine ring's electronic properties and the molecule's functional groups necessitate precise control over reaction conditions.[1][2] This document serves as a troubleshooting resource to navigate these complexities effectively.
A common and reliable method for synthesizing this molecule involves the reduction of a suitable precursor, such as methyl 4-aminopyridine-2-carboxylate. This process, while straightforward in principle, requires careful management of potent reducing agents and exothermic events, which are magnified at a larger scale.
General Synthesis Workflow
The diagram below illustrates a typical synthetic pathway involving the reduction of an ester precursor followed by conversion to the hydrochloride salt.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: From Lab to Scale-Up
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is sluggish or incomplete, resulting in low yield. What are the likely causes and solutions?
Answer: This is a frequent issue, often stemming from reagent quality, stoichiometry, or reaction conditions.
-
Potential Cause 1: Inactive Reducing Agent.
-
Explanation: Metal hydrides like Lithium aluminum hydride (LiAlH₄) are highly reactive with atmospheric moisture. Improper storage or handling can significantly reduce their potency, leading to an incomplete reaction.
-
Solution:
-
Always use freshly opened reagents or determine the activity of older batches via titration before use.
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Potential Cause 2: Poor Mixing/Agitation.
-
Explanation: As the reaction scale increases, ensuring homogeneous mixing becomes critical. The reaction often involves slurries, and poor agitation can lead to localized "hot spots" or areas where the starting material does not come into contact with the reducing agent.[3]
-
Solution:
-
Select an appropriate agitation system for the reactor (e.g., overhead stirrer with a suitable impeller design).
-
In a large reactor, ensure the impeller is positioned correctly to prevent solids from settling at the bottom. Computational Fluid Dynamics (CFD) modeling can help optimize mixing at scale.[3]
-
-
-
Potential Cause 3: Inadequate Temperature.
-
Explanation: While the initial addition of the reducing agent is often done at low temperatures (e.g., 0°C) to control the exotherm, the reaction may require warming to reflux to proceed to completion.[4]
-
Solution:
-
After the initial exothermic addition is complete, slowly warm the reaction mixture to the optimal temperature (e.g., refluxing THF) and hold it there, monitoring by HPLC or TLC until the starting material is consumed.
-
-
Q2: I'm observing significant impurity formation. How can I improve the purity of my crude product?
Answer: Impurity profiles can change during scale-up.[3] Understanding their origin is key to mitigation.
-
Potential Cause 1: Over-reduction.
-
Explanation: While unlikely for this specific substrate, highly reactive reducing agents can sometimes lead to undesired side reactions if not controlled.
-
Solution:
-
Maintain strict stoichiometric control of the reducing agent. Avoid large excesses.
-
Keep the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe.
-
-
-
Potential Cause 2: Workup-Related Impurities.
-
Explanation: The quenching step is highly exothermic and can generate impurities if not managed correctly. For instance, partial hydrolysis of aminopyridines can occur at elevated temperatures in aqueous conditions.[5]
-
Solution:
-
Perform the quench at a low temperature (e.g., 0°C).
-
Add the quenching agent (e.g., water, followed by NaOH solution) slowly and with vigorous stirring to dissipate heat effectively.
-
Minimize the time the product spends in neutral or basic aqueous solutions, especially at elevated temperatures during solvent removal.[5]
-
-
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Batch Size | 10 g | 1 kg |
| Reducing Agent (LiAlH₄) | 1.5 - 2.0 eq | 1.2 - 1.5 eq (optimized) |
| Solvent (Anhydrous THF) | 100-200 mL | 10-20 L |
| Addition Temperature | 0 °C (Ice Bath) | 0-5 °C (Jacketed Reactor) |
| Reaction Temperature | Room Temp to 65 °C | 50-65 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Isolated Yield | 70-85% | >80% |
| Crude Purity (by HPLC) | >90% | >95% |
| Table 1: Comparison of typical lab-scale vs. target pilot-scale process parameters. |
Q3: The reaction is dangerously exothermic during the addition of the reducing agent. How can I manage this at a larger scale?
Answer: Managing exotherms is the most critical safety and process control challenge during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient.[3]
-
Solution 1: Controlled Addition.
-
Explanation: Never add the reducing agent all at once.
-
Action: Add the reducing agent (or the substrate solution to the reducing agent slurry) slowly via a pressure-equalizing addition funnel or a metering pump. The addition rate should be dictated by the ability of the cooling system to maintain the target internal temperature.
-
-
Solution 2: Use of Jacketed Reactor.
-
Explanation: A jacketed reactor connected to a chiller/heater unit is essential for temperature control at scale.
-
Action: Circulate a coolant (e.g., glycol/water mixture) through the reactor jacket to actively remove heat generated by the reaction.
-
-
Solution 3: Dilution.
-
Explanation: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system.
-
Action: While this increases solvent usage, it provides a larger heat sink and can improve slurry handling. The optimal concentration is a balance between safety, throughput, and cost.
-
Q4: I'm having trouble with the workup. The aqueous and organic layers are not separating well, or I'm losing product.
Answer: Workup and isolation issues are common with aminopyridines due to their solubility characteristics.
-
Potential Cause 1: Emulsion Formation.
-
Explanation: The workup of LiAlH₄ reactions generates aluminum salts, which can form persistent emulsions.
-
Solution:
-
Use a standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) which is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
After the quench, add a saturated brine solution to help break emulsions by increasing the ionic strength of the aqueous layer.
-
-
-
Potential Cause 2: Product Solubility.
-
Explanation: The product has some water solubility, especially at certain pH values. Multiple extractions are necessary to recover the product efficiently.
-
Solution:
-
Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Consider a continuous liquid-liquid extraction setup for very large scales if batch extractions prove inefficient.
-
-
Caption: A decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this synthesis? Pyridine and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat, within a well-ventilated fume hood.[6][7] LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture; it must be handled under an inert atmosphere. The quenching process generates hydrogen gas, which is flammable and requires proper ventilation and an absence of ignition sources.
-
How should I monitor the reaction's progress? For laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For scale-up, High-Performance Liquid Chromatography (HPLC) is superior as it is quantitative and can also detect the formation of impurities. A typical method would involve taking small, carefully quenched aliquots from the reaction mixture at regular intervals.
-
Why is the final product isolated as a hydrochloride salt? The free base, (4-Aminopyridin-2-yl)methanol, is an amino alcohol that can be more difficult to crystallize and may be less stable over long-term storage. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and formulate.
-
What is the best way to form the hydrochloride salt? After the workup and extraction, the combined organic layers containing the free base are dried and concentrated. The residue is then re-dissolved in a suitable solvent like isopropanol (IPA) or ethanol. A stoichiometric amount of HCl (as a solution in IPA or as gaseous HCl) is added slowly with stirring. The salt usually precipitates out of solution and can be collected by filtration.
Detailed Experimental Protocol (Illustrative Pilot Scale)
Disclaimer: This protocol is for informational purposes only. All procedures should be subjected to a thorough risk assessment and process safety review before implementation.
-
Reactor Preparation:
-
A 50 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet is rendered inert by purging with dry nitrogen.
-
-
Reaction Setup:
-
Charge the reactor with a slurry of Lithium aluminum hydride (e.g., 1.3 eq) in anhydrous Tetrahydrofuran (THF, 10 L) under a nitrogen atmosphere.
-
Cool the slurry to 0-5 °C using the reactor's cooling jacket.
-
-
Substrate Addition:
-
In a separate vessel, dissolve the starting material, methyl 4-aminopyridine-2-carboxylate (1.0 kg, 1.0 eq), in anhydrous THF (10 L).
-
Slowly add the substrate solution to the stirred LiAlH₄ slurry via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction:
-
Once the addition is complete, slowly warm the reaction mixture to 60-65 °C and maintain for 4-6 hours.
-
Monitor the reaction for completion by HPLC analysis of quenched aliquots.
-
-
Workup (Quench):
-
Cool the reaction mixture back down to 0-5 °C.
-
CAUTION: HIGHLY EXOTHERMIC, HYDROGEN GAS EVOLVED.
-
Slowly and carefully add water (e.g., 'x' mL, where 'x' is the grams of LiAlH₄ used) with vigorous stirring.
-
Add 15% aqueous sodium hydroxide solution ('x' mL).
-
Add water again (3 * 'x' mL).
-
Stir the resulting granular slurry for 1 hour at room temperature.
-
-
Isolation of Free Base:
-
Filter the slurry to remove the aluminum salts, washing the filter cake with additional THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude free base as an oil or solid.
-
-
Salt Formation and Purification:
-
Dissolve the crude product in isopropanol (IPA, ~10 L).
-
Slowly add a 5-6 M solution of HCl in IPA until the pH of a wet sample on pH paper is 1-2.
-
Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C for an additional 1 hour to maximize precipitation.
-
Collect the solid product by filtration, wash the cake with cold IPA, and then with a non-polar solvent like heptane.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
References
-
Post Apple Scientific. (2024, October 1). Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. Pyridine Safety Data Sheet Information. [Link]
-
V.Nimc. (2026, January 5). Pyridine Synthesis: A Comprehensive Overview. [Link]
-
Organic Syntheses. Pyridine-N-Oxide. [Link]
-
Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes. [Link]
-
WordPress. Safety Issues with Pyridine Ring Construction. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Appchem. This compound. [Link]
-
Wikipedia. Pyridine. [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
- Google Patents.
- Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
-
Pharmaffiliates. (4-Aminopyridin-2-yl)methanol. [Link]
- Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
- Google Patents. CN103664766A - The preparation method of 2-aminopyridine-4-methanol.
Sources
- 1. Pyridine Synthesis: A Comprehensive Overview [vault.nimc.gov.ng]
- 2. baranlab.org [baranlab.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Technical Support Center: Analytical Challenges in Characterizing Aminopyridine Derivatives
<
Welcome to the technical support center for the analytical characterization of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific experimental issues, explaining the underlying scientific principles to empower you in your analytical endeavors.
Introduction: The Analytical Nuances of Aminopyridine Derivatives
Aminopyridine and its derivatives are a critical class of heterocyclic compounds with a wide range of biological and pharmacological activities.[1] Their unique structural properties, which include a basic pyridine ring and an amino group, present distinct challenges in analytical characterization.[2] These challenges often stem from their polarity, potential for multiple protonation states, and interactions with analytical hardware. This guide provides a structured approach to overcoming these common hurdles.
Part 1: Chromatography Troubleshooting Guide (HPLC/UPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of aminopyridine derivatives.[3][4] However, achieving optimal separation and peak shape can be challenging.
Question 1: Why am I observing significant peak tailing for my aminopyridine analyte?
Answer:
Peak tailing is a frequent issue when analyzing basic compounds like aminopyridines and is often caused by secondary interactions with the stationary phase or other system components.[5][6][7][8]
Underlying Causes & Solutions:
-
Silanol Interactions: The most common cause is the interaction of the basic aminopyridine with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[5][6] At mobile phase pH values above 3, these silanols can be deprotonated and interact with the protonated amine, leading to tailing.[5][6]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the silanol groups, minimizing these secondary interactions.[5][8]
-
Solution 2: Use End-capped Columns: Employ columns that are "end-capped," where the residual silanols are chemically derivatized to reduce their activity.[5]
-
Solution 3: Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.
-
-
Metal Chelation: Aminopyridines can chelate with trace metal impurities (e.g., iron, nickel) present in the stainless-steel components of the HPLC system (frits, tubing) or the column packing material itself.[9][10] This can lead to peak tailing or even complete loss of the analyte.
-
Solution 1: Use PEEK or Titanium Hardware: If metal chelation is suspected, switching to a bio-inert system with PEEK or titanium components can be beneficial.[10]
-
Solution 2: Add a Chelating Agent: Incorporating a weak chelating agent like EDTA into the mobile phase can help to sequester metal ions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]
-
Solution: Reduce the injection volume or the concentration of the sample.[8]
-
Experimental Protocol: Troubleshooting Peak Tailing
-
Inject a Neutral Compound: To diagnose the cause, inject a neutral compound (e.g., toluene, uracil). If the neutral compound exhibits good peak shape while your aminopyridine tails, the issue is likely chemical (silanol interactions). If both peaks tail, it may indicate a physical problem with the column or system (e.g., a void).[7]
-
pH Adjustment: Prepare a mobile phase with a lower pH (e.g., 2.7 using formic or phosphoric acid) and re-analyze your sample.
-
Column Comparison: If available, test a different, high-purity, end-capped column.
-
System Passivation: If metal chelation is suspected, flush the system with a solution of nitric acid (check instrument compatibility) followed by thorough rinsing with water and mobile phase.
Troubleshooting Flowchart for Peak Tailing
Caption: Decision tree for diagnosing and resolving HPLC peak tailing.
Question 2: My retention times for aminopyridine derivatives are drifting. What could be the cause?
Answer:
Retention time drift can compromise the reliability of your analytical method. The hydrophilic and basic nature of aminopyridines makes them sensitive to subtle changes in the mobile phase and column condition.[11][2]
Underlying Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common culprit.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. Monitor the baseline for stability before injecting.[12]
-
-
Mobile Phase pH Instability: The pKa of many aminopyridines is in the range of 5-9.[11][13] If the mobile phase pH is not well-buffered and is close to the analyte's pKa, small changes in pH can significantly alter the analyte's ionization state and, consequently, its retention time.
-
Solution: Use a buffer at a concentration of 10-25 mM and ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[14]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing by the pump, solvent evaporation, or degradation can alter the mobile phase composition over time.[12][15]
-
Solution: Prepare fresh mobile phase daily.[12] If using a gradient, check the pump's proportioning valve performance.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity.
-
Solution: Use a column oven to maintain a constant temperature.[12]
-
Part 2: Mass Spectrometry (MS) FAQs
Mass spectrometry is a powerful tool for the identification and quantification of aminopyridine derivatives. However, their fragmentation behavior and ionization efficiency require careful consideration.
Question 3: What are the expected fragmentation patterns for aminopyridine derivatives in ESI-MS/MS?
Answer:
The fragmentation of aminopyridine derivatives is highly dependent on the structure of the molecule and the collision energy used.[16]
General Fragmentation Pathways:
-
Loss of Ammonia (NH₃): For primary aminopyridines, a neutral loss of 17 Da (NH₃) is a common fragmentation pathway.
-
Ring Cleavage: The pyridine ring can undergo cleavage, leading to a variety of smaller fragments.
-
Side-Chain Fragmentation: For derivatives with substituents, fragmentation will often be initiated at the side chain. Alpha-cleavage is a predominant fragmentation mode for aliphatic amines, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is cleaved.[17][18]
-
Retro-Diels-Alder: For certain complex derivatives, retro-cycloaddition processes can occur.[16]
It is important to note that the protonation site can influence the fragmentation cascade.[16] Protonation can occur on the pyridine nitrogen or the amino group, leading to different fragmentation patterns.
Question 4: I'm having trouble getting a consistent signal for my aminopyridine derivative in ESI-MS. What can I do?
Answer:
Inconsistent signal or poor ionization efficiency can be due to several factors.
Troubleshooting Steps:
-
Optimize Mobile Phase: Aminopyridines generally ionize well in positive electrospray ionization (ESI+) mode. Ensure your mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation. Avoid non-volatile buffers like phosphate, which can cause ion suppression.
-
Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. Dilute your sample to see if the signal-to-noise ratio improves.
-
Source Contamination: The basic nature of aminopyridines can lead to their adsorption onto surfaces in the MS source.
-
Solution: Regularly clean the ion source components as per the manufacturer's instructions.
-
-
Derivatization: In some cases, derivatization can improve ionization efficiency and chromatographic behavior. For example, reacting the amino group can introduce a more readily ionizable moiety.[19]
Part 3: NMR Spectroscopy FAQs
NMR spectroscopy is indispensable for the structural elucidation of aminopyridine derivatives, especially for distinguishing between isomers.
Question 5: How can I use NMR to differentiate between 2-, 3-, and 4-aminopyridine isomers?
Answer:
While all three isomers have the same molecular formula, their ¹H and ¹³C NMR spectra are distinct due to the different electronic environments of the protons and carbons.[20][21]
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer.
-
Symmetry: 4-aminopyridine is symmetrical, which will result in a simpler spectrum with fewer unique signals compared to the 2- and 3-isomers.
-
Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) can help determine the relative positions of the protons on the ring.[22]
-
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbon attached to the amino group, will be different for each isomer.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals and confirm the isomeric structure.
Question 6: I'm observing line broadening in the NMR spectrum of my aminopyridine derivative. What does this indicate?
Answer:
Line broadening in the NMR spectrum can be indicative of several dynamic processes.[23]
-
Rotamers: For certain substituted aminopyrimidines, restricted rotation around the C-N bond can lead to the presence of rotamers at room temperature, causing line broadening.[23] This effect may be temperature-dependent.
-
Proton Exchange: The protons of the amino group can exchange with residual water or other acidic protons in the NMR solvent, leading to broadening of the NH₂ signal.
-
Paramagnetic Impurities: The presence of trace paramagnetic metal ions can cause significant line broadening.
Part 4: Stability and Sample Handling
Question 7: Are aminopyridine derivatives generally stable? What are the best practices for storage and handling?
Answer:
Many simple aminopyridine derivatives, such as 4-aminopyridine and 3,4-diaminopyridine, have shown excellent chemical stability in solid form and in prepared capsules when protected from light.[24][25][26][27]
Best Practices:
-
Storage: Store solid compounds in well-sealed containers, protected from light. For solutions, especially at low concentrations, it is advisable to prepare them fresh. Some studies show stability for extended periods (months) when stored at room or refrigerated temperatures.[24][25][26]
-
pH Considerations: The stability of aminopyridine derivatives in solution can be pH-dependent. Degradation pathways may be accelerated under strongly acidic or basic conditions.
-
Oxidative Stability: While generally stable, some derivatives can be susceptible to oxidation, especially if other functional groups are present. Major degradation of fampridine (4-aminopyridine) has been observed under oxidative stress, forming the N-oxide.[27]
Summary of Stability Data for 4-Aminopyridine Capsules
| Storage Condition | Duration | Stability | Reference |
| Refrigerated (4°C) | 6 months | >95% | [24][25] |
| Room Temperature (23°C) | 6 months | >95% | [24][25] |
| Elevated Temperature (37°C) | 1 month | >95% | [24][25] |
| Room Temperature | 365 days | >94% | [26][27] |
References
- Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
- Van Acker, T., et al. (2015). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical Methods, 7(1), 125-134.
- Wang, J., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Journal of Analytical Science, 35(5), 651-655.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
- da Silva, A. F., et al. (2007). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 18(5), 897–905.
- ResearchGate. (2020). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.
- ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules.
- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2023).
- University of California, Davis. (n.d.).
- Zubris, D. L., et al. (2018). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 482, 639-645.
- American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
- Chrom Tech. (2025).
- Axion Labs. (n.d.). HPLC Peak Tailing.
- ACD/Labs. (2022).
- Chemistry LibreTexts. (2022).
- Judge, B. S., & Tudare, J. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Anaesthesiology Intensive Therapy, 51(3), 220-225.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 14. hplc.eu [hplc.eu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 20. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 21. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. researchgate.net [researchgate.net]
- 24. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sefh.es [sefh.es]
- 26. cjhp-online.ca [cjhp-online.ca]
- 27. researchgate.net [researchgate.net]
Overcoming experimental hurdles with (4-Aminopyridin-2-yl)methanol hydrochloride
Welcome to the dedicated technical support guide for (4-Aminopyridin-2-yl)methanol hydrochloride (CAS: 1354940-95-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and often nuanced challenges encountered when working with this versatile building block. As a substituted aminopyridine, this compound offers a unique combination of reactive sites—a nucleophilic amino group, a primary alcohol, and a basic pyridine ring—making it a valuable synthon, but also presenting specific experimental hurdles.
This guide moves beyond simple protocols to explain the why behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling, storage, and properties of this compound.
Q1: How should I store this compound to ensure its stability?
Due to the presence of an amino group, which is susceptible to oxidation, and the hygroscopic nature of many hydrochloride salts, stringent storage conditions are recommended. For the free base, (4-Aminopyridin-2-yl)methanol, storage at 4°C under an inert atmosphere (e.g., nitrogen or argon) with protection from light is advised. While the hydrochloride salt form offers increased stability against oxidation, it is still prudent to store it in a tightly sealed container in a cool, dry place, away from direct light. Long-term storage at -20°C is the best practice for preserving material integrity over months or years.
Q2: I'm struggling to dissolve the compound. What solvents are recommended?
The solubility of this compound is dictated by its polar, ionic nature. It is expected to have good solubility in polar protic solvents. For non-aqueous reactions, polar aprotic solvents are often suitable. Solubility in non-polar solvents like hexanes or toluene will be very low.
Based on data for analogous compounds like 4-aminopyridine and 2-aminopyridine, the following table provides estimated solubility guidelines.[1][2] Note: These are estimates; it is crucial to perform small-scale solubility tests for your specific application.
| Solvent | Type | Estimated Solubility | Comments |
| Water | Polar Protic | High | The hydrochloride salt should be freely soluble. |
| Methanol (MeOH) | Polar Protic | High | Excellent choice for creating stock solutions. |
| Ethanol (EtOH) | Polar Protic | Soluble | Good general-purpose solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A good option for creating concentrated stock solutions for biological assays. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used as a reaction solvent for couplings. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | May require heating to fully dissolve. |
| Dichloromethane (DCM) | Chlorinated | Low to Sparingly Soluble | The hydrochloride salt will have limited solubility. |
| Ethyl Acetate (EtOAc) | Ester | Low | Generally used as an extraction or chromatography solvent, not for dissolution. |
| Tetrahydrofuran (THF) | Ether | Low | Not recommended as a primary solvent. |
Q3: What are the pKa values for the functional groups in this molecule?
Troubleshooting Guide: Common Experimental Hurdles
This section provides a problem-and-solution framework for issues that may arise during synthesis and purification.
Problem 1: Incomplete or Failed Suzuki-Miyaura Coupling Reaction
You are attempting to couple this compound with an aryl boronic acid, but TLC/LC-MS analysis shows only starting material or low conversion.
Potential Causes & Solutions:
-
Insufficient Base: As a hydrochloride salt, your starting material will neutralize one equivalent of the base added for the catalytic cycle. It is critical to use at least one extra equivalent of base to deprotonate the starting material in situ before the catalytic cycle can proceed effectively.
-
Solution: Increase the amount of base (e.g., K₂CO₃, Cs₂CO₃) to 3-4 equivalents. A stronger base like K₃PO₄ may also be beneficial.
-
-
Catalyst Inhibition: The free amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Solution: Consider using a palladium catalyst with ligands that are less susceptible to displacement, such as those used in Buchwald-Hartwig aminations (e.g., with Xantphos or RuPhos ligands), which are designed to work with amino-substituted substrates.[3]
-
-
Solvent Issues: The reaction mixture is not homogeneous, leading to poor reaction kinetics.
-
Solution: Ensure your solvent system can dissolve all reactants. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water (e.g., 4:1) is often effective for Suzuki couplings, as it helps dissolve both the organic components and the inorganic base.[4]
-
-
Deactivation of Boronic Acid: Boronic acids can undergo protodeboronation (loss of the boronic acid group) under harsh conditions (e.g., high temperatures for extended periods).
-
Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. Ensure your inert atmosphere is truly oxygen-free, as oxygen can also contribute to boronic acid degradation.
-
Problem 2: Difficulty with Chromatographic Purification
Your product streaks badly on a silica gel column, or you have very low recovery.
Potential Causes & Solutions:
-
Strong Interaction with Silica: The basic amino group and pyridine nitrogen bind strongly to the acidic silanol groups on the surface of standard silica gel, causing streaking and irreversible adsorption.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to compete for binding sites on the silica. Typically, 0.5-2% triethylamine (Et₃N) or pyridine in your solvent system (e.g., EtOAc/Hexanes or DCM/MeOH) will significantly improve peak shape.[5]
-
Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a more inert stationary phase. Alumina (basic or neutral) can be a good alternative. For very polar compounds, reversed-phase chromatography (C18) with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) is often the most effective method.[6]
-
-
Product Solubility During Work-up/Loading: Your product crashes out of solution when you try to load it onto the column.
-
Solution: Use a stronger, more polar solvent to dissolve your crude material for loading (e.g., a small amount of methanol or DMF) and adsorb it onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as dry loading, prevents solubility issues at the point of application.
-
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Note: This is a generalized procedure and may require optimization for your specific substrates.[4][7]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking).
Visualization of the Suzuki Coupling Workflow
The following diagram illustrates the key steps and decision points in the Suzuki coupling process described above.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Understanding Reactivity: A Mechanistic Perspective
The functionality of this compound presents several sites for reactivity, which can be both an opportunity and a challenge.
-
N-Functionalization: The 4-amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination. In reactions with electrophiles, competition between the amino group and the pyridine nitrogen can occur. Generally, the exocyclic amino group is more nucleophilic than the ring nitrogen.[8]
-
O-Functionalization: The primary alcohol at the 2-position can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution. It can also undergo etherification or esterification reactions.
-
C-H Functionalization/Coupling: The pyridine ring itself can participate in various transition-metal-catalyzed cross-coupling reactions, as demonstrated in the Suzuki protocol. The positions ortho and para to the nitrogen are generally susceptible to nucleophilic aromatic substitution if a suitable leaving group is present.[9]
Visualization of Potential Reaction Pathways
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. article.sciencepg.com [article.sciencepg.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Aminopyridine Derivatives for Neurological Disorders
This guide provides an in-depth comparative analysis of key aminopyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their therapeutic potential and underlying mechanisms. By synthesizing technical data with field-proven insights, this document aims to facilitate informed decisions in the exploration and application of this important class of compounds.
Introduction: The Therapeutic Promise of Aminopyridine Derivatives
Aminopyridine derivatives are a class of compounds characterized by a pyridine ring with one or more amino group substituents. Their primary mechanism of action involves the blockade of voltage-gated potassium (K+) channels, which plays a crucial role in restoring nerve signal conduction in various neurological disorders.[1][2] This guide will focus on the two most clinically significant aminopyridine derivatives: 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), while also touching upon the broader landscape of aminopyridine synthesis and the potential for novel derivatives.
The therapeutic application of aminopyridines stems from their ability to prolong the action potential in demyelinated axons, thereby enhancing the release of neurotransmitters at the neuromuscular junction and improving nerve impulse conduction.[3][4] This has led to their successful application in treating conditions such as multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[1][4]
Mechanism of Action: Potassium Channel Blockade
The fundamental mechanism underlying the therapeutic effects of aminopyridine derivatives is the blockade of voltage-gated potassium channels.[1][2] In healthy myelinated neurons, these channels are typically concealed beneath the myelin sheath. However, in demyelinating diseases like MS, the loss of myelin exposes these channels, leading to an excessive outflow of potassium ions during an action potential. This leakage of positive charge shortens the action potential and can ultimately lead to conduction failure.
Aminopyridines physically obstruct these exposed potassium channels, preventing the efflux of potassium ions. This action prolongs the depolarization phase of the action potential, allowing for a greater influx of calcium ions at the axon terminal. The increased intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft, thereby restoring or improving neuromuscular transmission and nerve conduction.[3][5][6]
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Synthesis of Aminopyridine Derivatives
The development of novel aminopyridine derivatives with improved efficacy and safety profiles is an active area of research. Various synthetic strategies have been developed to access a wide range of substituted aminopyridines.
A common and efficient method is the multicomponent one-pot reaction, which allows for the synthesis of diverse 2-amino-3-cyanopyridine derivatives from simple precursors. [7]Other approaches include the amination of halopyridines and modifications of the pyridine ring through cross-coupling reactions. [8][9]The ability to readily synthesize a variety of derivatives is crucial for structure-activity relationship (SAR) studies aimed at identifying next-generation potassium channel blockers.
Future Directions and Conclusion
Aminopyridine derivatives have proven to be valuable therapeutic agents for specific neurological disorders. The distinct profiles of dalfampridine and amifampridine highlight the importance of understanding the structure-function relationships of this chemical class. Future research will likely focus on:
-
Developing derivatives with greater selectivity for specific potassium channel subtypes to minimize off-target effects.
-
Exploring novel therapeutic applications for existing and new aminopyridine compounds in other neurological and non-neurological conditions.
-
Investigating combination therapies to enhance the efficacy of aminopyridine derivatives.
References
-
The use of aminopyridines in neurological disorders. PubMed. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
-
The current status of studies of aminopyridines in patients with multiple sclerosis. PubMed. [Link]
-
Aminopyridines for symptomatic treatment in multiple sclerosis. PubMed. [Link]
-
Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]
-
Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. PubMed. [Link]
-
Aminopyridines for the treatment of neurologic disorders. PubMed Central. [Link]
-
Aminopiridines in the Treatment of Multiple Sclerosis and Other Neurological Disorders. ResearchGate. [Link]
-
Efficacy - FIRDAPSE® (amifampridine). FIRDAPSE®. [Link]
-
Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials. Semantic Scholar. [Link]
-
3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome. PubMed. [Link]
-
Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay. ACS Publications. [Link]
-
Pharmacology and clinical efficacy of dalfampridine for treating multiple sclerosis. PubMed. [Link]
-
Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. [Link]
-
3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. PubMed. [Link]
-
Synthesis and Selected Transformations of New 2‐Aminopyridine Derivatives Based on Furan‐2(5H)‐ones. Semantic Scholar. [Link]
-
Exploring the Versatility of 4-Aminopyridine and Its Analogues in Managing Demyelinating Diseases (A Review). Semantic Scholar. [Link]
-
Profile of aminopyridines for Lambert–Eaton myasthenic syndrome. Orphan Drugs: Research and Reviews. [Link]
-
Safety and Efficacy of 5mg and 10mg Dalfampridine Extended Release Tablets in Patients with Multiple Sclerosis: First Results from a Double-Blind, Placebo-Controlled Trial (P04.096). Neurology.org. [Link]
-
Amifampridine phosphate (Firdapse®) is Effective and Safe in A Phase 3 Clinical Trial in LEMS. Catalyst Pharmaceuticals. [Link]
-
Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials. PubMed. [Link]
-
Evaluation of Dalfampridine Extended Release 5 and 10 mg in Multiple Sclerosis: A Randomized Controlled Trial. PubMed Central. [Link]
-
4-aminopyridine-a review. PubMed. [Link]
-
Long-term Efficacy and Safety of Amifampridine Phosphate (Firdapse®) in Japanese Patients with Lambert-Eaton Myasthenic Syndrome (LMS-005 Study). PubMed. [Link]
-
Amifampridine phosphate (Firdapse®) is effective and safe in a phase 3 clinical trial in LEMS. Scilit. [Link]
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]
-
4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. PubMed. [Link]
-
The Use of Aminopyridines in Neurological Disorders. ResearchGate. [Link]
-
A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome. PubMed. [Link]
-
Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. [Link]
-
Safety and Tolerability - FIRDAPSE® (amifampridine). FIRDAPSE®. [Link]
Sources
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. The current status of studies of aminopyridines in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Comparative Validation of (4-Aminopyridin-2-yl)methanol hydrochloride: A Guide to Assessing Biological Activity as a Potassium Channel Blocker
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (4-Aminopyridin-2-yl)methanol hydrochloride. Given the structural similarity to the well-characterized potassium channel blocker, 4-aminopyridine (4-AP), this guide will focus on comparative assays to elucidate its potential as a modulator of neuronal excitability. We will present a logical, stepwise approach, from initial cell-based screening to more detailed electrophysiological characterization, using 4-aminopyridine as a benchmark.
Introduction: The Rationale for Validation
This compound is a derivative of 4-aminopyridine, a compound known to improve symptoms in multiple sclerosis by blocking voltage-gated potassium channels.[1][2][3] The parent compound, 4-AP, enhances neuronal excitability and facilitates neurotransmitter release by inhibiting the repolarization of cell membranes, thereby prolonging action potentials.[1][4] This mechanism is particularly effective in demyelinated axons where potassium channel exposure can lead to conduction blocks.[1][2]
The addition of a hydroxymethyl group at the 2-position of the pyridine ring in this compound may alter its potency, selectivity, and pharmacokinetic properties compared to 4-AP. Therefore, rigorous biological validation is essential to characterize its activity and potential as a novel therapeutic agent. This guide will compare the subject compound against 4-aminopyridine, a well-established potassium channel blocker, and a negative control (vehicle) to provide a clear assessment of its biological effects.
Experimental Design: A Multi-tiered Approach
A tiered approach to validation is recommended, starting with higher-throughput screening assays and progressing to more detailed, lower-throughput methods for promising candidates.
Tier 1: High-Throughput Screening for Potassium Channel Blockade
A fluorescence-based assay is an efficient initial step to screen for potassium channel inhibition.[5][6] These assays utilize fluorescent dyes that are sensitive to changes in membrane potential, providing an indirect measure of ion channel activity. A positive result in this assay would be a depolarization of the cell membrane in the presence of the compound.
Tier 2: Assessing Effects on Neuronal Network Activity
Multi-electrode array (MEA) platforms allow for the non-invasive, longitudinal monitoring of spontaneous electrical activity in cultured neuronal networks.[7][8] This assay provides insight into how the compound affects network-level phenomena such as burst firing and synchrony, which are crucial for understanding potential neurological effects.
Tier 3: Gold-Standard Electrophysiological Validation
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on specific ion channels.[7][9] This technique allows for the direct measurement of ion currents through specific channels, providing detailed information on the compound's mechanism of action, potency (IC50), and potential selectivity for different potassium channel subtypes.
Detailed Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay
This protocol outlines a high-throughput method to assess the ability of this compound to induce membrane depolarization, indicative of potassium channel blockade.
Objective: To determine if this compound alters neuronal membrane potential.
Materials:
-
96-well black, clear-bottom microplates
-
Fluorescent membrane potential dye kit
-
This compound
-
4-Aminopyridine (positive control)
-
Vehicle (e.g., DMSO, saline) (negative control)
-
Plate reader with fluorescence detection capabilities
Step-by-Step Procedure:
-
Cell Plating: Plate human iPSC-derived cortical neurons in a 96-well microplate at an appropriate density and culture until mature networks are formed.
-
Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and incubate with the cells.
-
Compound Preparation: Prepare a dilution series of this compound and 4-aminopyridine.
-
Baseline Reading: Measure the baseline fluorescence of the plate before adding the compounds.
-
Compound Addition: Add the diluted compounds and controls to the respective wells.
-
Kinetic Reading: Immediately begin measuring fluorescence intensity at regular intervals for a set duration.
-
Data Analysis: Calculate the change in fluorescence over time for each well and normalize to the vehicle control.
Workflow for Fluorescence-Based Membrane Potential Assay
A flowchart of the fluorescence-based membrane potential assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a detailed method for directly measuring the effect of this compound on voltage-gated potassium currents.
Objective: To quantify the inhibitory effect of this compound on total voltage-gated potassium currents and determine its potency (IC50).
Materials:
-
Cultured hippocampal neurons[9]
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
-
This compound
-
4-Aminopyridine
-
Tetrodotoxin (to block sodium channels)
-
Data acquisition and analysis software
Step-by-Step Procedure:
-
Neuron Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution containing tetrodotoxin.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Giga-seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps to elicit outward potassium currents.
-
Baseline Recording: Record stable baseline currents for several minutes.
-
Compound Application: Perfuse the chamber with increasing concentrations of this compound or 4-aminopyridine.
-
Data Acquisition: Record the potassium currents at each compound concentration.
-
Data Analysis: Measure the peak outward current at each voltage step for each concentration. Normalize the current to the baseline and plot the concentration-response curve to calculate the IC50.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise table for easy comparison.
| Compound | Assay Type | Endpoint | Potency (IC50) | Maximum Efficacy (% Inhibition) |
| This compound | Membrane Potential | ΔF/F | Experimental Value | Experimental Value |
| Patch-Clamp | IK Block | Experimental Value | Experimental Value | |
| 4-Aminopyridine | Membrane Potential | ΔF/F | Literature/Experimental Value | Literature/Experimental Value |
| Patch-Clamp | IK Block | ~100 µM | >90% | |
| Vehicle | Membrane Potential | ΔF/F | N/A | 0% |
| Patch-Clamp | IK Block | N/A | 0% |
Table 1: Hypothetical comparative data for this compound and 4-Aminopyridine. IC50 values for 4-aminopyridine can vary depending on the specific potassium channel subtype and experimental conditions.
Mechanistic Insights: The Signaling Pathway of Potassium Channel Blockade
The primary mechanism of action for 4-aminopyridine and its analogs is the blockade of voltage-gated potassium channels.[1][2] This action has a direct impact on the repolarization phase of the action potential.
Mechanism of Action of Potassium Channel Blockers
Sources
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Channel Screening & Profiling Services [sbdrugdiscovery.com]
- 6. youtube.com [youtube.com]
- 7. Advanced Translational Neuroscience Assays [metrionbiosciences.com]
- 8. Using Bioelectronic Assays To Advance Drug Discovery for Neurological Diseases | Technology Networks [technologynetworks.com]
- 9. Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortical Neuron related Assay Service for Drug Discovery - Creative Biolabs [neuros.creative-biolabs.com]
The Aminopyridine Scaffold: A Privileged Structure in Modulating Kinase and Ion Channel Activity
A Comparative Guide to the Structure-Activity Relationship of Aminopyridine Analogs for Researchers, Scientists, and Drug Development Professionals.
The aminopyridine framework represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a multitude of biologically active agents.[1] Its inherent ability to engage in crucial hydrogen bonding interactions, particularly with the hinge region of kinases, has cemented its status as a "privileged structure" in the design of enzyme inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various aminopyridine analogs, with a primary focus on their roles as kinase inhibitors and potassium channel blockers. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data, and provide detailed protocols for key assays, elucidating the scientific rationale behind the experimental design.
I. The Versatility of the Aminopyridine Core: A Tale of Two Target Classes
The aminopyridine moiety's success stems from its unique electronic properties and structural rigidity. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual functionality allows for specific and high-affinity interactions with biological targets. While the applications of aminopyridines are broad, this guide will focus on two major areas where their SAR has been extensively explored: protein kinases and voltage-gated potassium channels.
A. Aminopyridine Analogs as Potent Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2-aminopyridine scaffold has proven to be a particularly effective starting point for the development of potent and selective kinase inhibitors.
The following table provides a comparative overview of the inhibitory activities of various aminopyridine analogs against different kinase targets. This data highlights how subtle changes to the aminopyridine core and its substituents can dramatically impact potency and selectivity.
| Compound ID | Target Kinase | Core Scaffold | Key Substitutions | IC50 (nM) | Selectivity Highlights | Reference |
| LRRK2-IN-1 | LRRK2 (WT) | 3-anilino-5-(trifluoromethyl)-2-aminopyridine | 3-(2,4-difluoroanilino) | 13 | Selective over a panel of 442 kinases. | [2] |
| GNE-0877 | LRRK2 | Aminopyrazole | N-methyl piperazine | <10 | Highly selective and brain-penetrant. | [3] |
| Compound 12l | JAK2 | 2-aminopyridine | Indazole and piperidine moieties | 3 | High selectivity over JAK1 and JAK3. | [4] |
| Compound 21b | JAK2 | 2-aminopyridine | Pyrazole and morpholine moieties | 9 | >270-fold selective for JAK2 over JAK1. | [5] |
| Compound A2 | EGFR (L858R/T790M) | Aminopyridine-containing spiro[indoline-3,4'-piperidine] | Spirocyclic core | 80 | 31-fold more potent than Neratinib against this mutant. | [6] |
| JNK Inhibitor | JNK1/2 | 2-aminopyridine | Not specified in abstract | Double-digit nM | >1,000-fold selective over ERK2, p38α, and p38δ. | [7] |
| CHK2 Inhibitor | CHK2 | 5-aryl-3-(4-carboxamidophenyl)-2-aminopyridine | Bicyclic dioxolane at the 5-position | Potent | Improved selectivity over CHK1. | [8] |
Key SAR Insights for Kinase Inhibitors:
-
Hinge Binding: The 2-amino group is crucial for forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
-
Selectivity Pockets: Substitutions at the 3, 4, and 5-positions of the pyridine ring extend into different pockets of the ATP-binding site, dictating selectivity. For instance, in JAK2 inhibitors, specific substitutions at the 5-position can exploit differences between the JAK isoforms to achieve selectivity.[4][5]
-
Solvent Front Exposure: Modifications at the 5- and 6-positions often point towards the solvent-exposed region, providing opportunities to improve physicochemical properties like solubility and metabolic stability without sacrificing potency.[3]
-
Bioisosteric Replacements: Replacing a labile group, such as an aniline, with a more stable bioisostere like an aminopyrazole can significantly enhance metabolic stability and reduce potential toxicity while maintaining or improving potency, as demonstrated in the development of LRRK2 inhibitors.[9]
B. Aminopyridine Analogs as Modulators of Voltage-Gated Potassium Channels
Voltage-gated potassium (Kv) channels are transmembrane proteins essential for regulating neuronal excitability and muscle contraction. Blockers of these channels, such as 4-aminopyridine (4-AP), can enhance neurotransmitter release and restore action potential conduction in demyelinated neurons.[10] This has led to the clinical use of 4-AP (dalfampridine) for improving walking in patients with multiple sclerosis.
The following table compares the physicochemical properties and inhibitory potency of 4-aminopyridine and its analogs against Shaker K+ channels, a well-characterized model for studying Kv channel pharmacology.
| Compound | Substitution | pKa | logD (pH 7.4) | IC50 (µM) at +40 mV | Potency Relative to 4-AP | Reference |
| 4-Aminopyridine (4-AP) | None | 9.17 | 0.23 | 235 | 1.0 | [11] |
| 3-Methyl-4-aminopyridine (3Me4AP) | 3-Methyl | 9.49 | 0.63 | 34 | ~7-fold more potent | [11] |
| 3-Fluoro-4-aminopyridine (3F4AP) | 3-Fluoro | 7.74 | 0.32 | 240 | Similar to 4-AP | [11] |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | 3-Methoxy | 8.87 | 0.34 | 820 | ~3- to 4-fold less potent | [11] |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | 3-Trifluoromethyl | 6.80 | 0.91 | 900 | ~4-fold less potent | [12] |
| 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 3-Fluoro, 5-Methyl | 7.46 | 0.664 | Comparable to 4-AP | Comparable to 4-AP | [13] |
Key SAR Insights for Kv Channel Blockers:
-
Basicity (pKa) and Protonation: The basicity of the aminopyridine is a critical determinant of its activity. At physiological pH, the protonated form of 4-AP is the active species that blocks the intracellular pore of the Kv channel.
-
Lipophilicity (logD): Lipophilicity influences the ability of the compound to cross cell membranes and the blood-brain barrier. Analogs with higher logD values may exhibit better brain penetration.[13]
-
Substitution Position: Substitutions at the 3-position of the pyridine ring have a significant impact on potency. Electron-donating groups like methyl can increase potency, while electron-withdrawing groups like trifluoromethyl tend to decrease it.[11][12] This is likely due to their influence on the pKa of the pyridine nitrogen and the overall electronic distribution of the molecule.
-
Toxicity and Side Effects: While effective, 4-AP has a narrow therapeutic window and can cause side effects like seizures.[10] The development of derivatives, such as the t-butyl carbamate of 4-AP, aims to improve the therapeutic index by modifying the pharmacokinetic profile and reducing toxicity.[14]
II. Experimental Protocols: A Guide to a Self-Validating System
The trustworthiness of SAR data hinges on the robustness and reproducibility of the experimental assays used. This section provides detailed, step-by-step methodologies for key experiments in the evaluation of aminopyridine analogs, explaining the rationale behind the chosen techniques. The selection of a particular assay is a critical decision in drug discovery, driven by the need to obtain biologically relevant data in an efficient and reproducible manner.[15][16]
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: This assay is a fundamental tool for determining the direct inhibitory effect of a compound on a purified kinase enzyme. The luminescence-based format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Protocol:
-
Compound Preparation:
-
Dissolve test compounds in 100% DMSO to create a 10 mM stock solution.
-
Perform serial dilutions in DMSO to create a concentration range (e.g., from 10 mM to 100 nM).
-
Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
-
Kinase Reaction:
-
In a 384-well white opaque plate, add the following components in order:
-
Assay Buffer
-
Test compound or vehicle (DMSO) control
-
Kinase enzyme solution
-
Peptide substrate
-
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add a commercial ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
B. Cell Proliferation Assay (MTT-Based)
Rationale: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. It is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The MTT assay is widely used due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well clear flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
-
III. Signaling Pathways and Molecular Interactions
Understanding the broader biological context in which aminopyridine analogs exert their effects is crucial for rational drug design. This section visualizes key signaling pathways targeted by these compounds.
A. The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[5] Dysregulation of this pathway, often due to activating mutations in JAK2, is a key driver of myeloproliferative neoplasms.[17]
B. The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[18] It is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.
IV. Conclusion and Future Perspectives
The aminopyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The extensive body of research on its SAR has provided invaluable insights into the molecular features required for potent and selective modulation of diverse biological targets. As our understanding of the structural biology of kinases and ion channels deepens, so too will our ability to design aminopyridine analogs with improved efficacy and safety profiles. Future efforts in this area will likely focus on the development of compounds with novel mechanisms of action, such as allosteric inhibitors, and the use of advanced computational methods to predict off-target effects and optimize pharmacokinetic properties. The journey of the aminopyridine scaffold from a simple heterocyclic amine to a key component of life-changing medicines is a testament to the power of medicinal chemistry and a strong foundation for future innovations.
References
-
Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry. [Link]
-
The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports. [Link]
-
Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. PLOS ONE. [Link]
-
Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial. PLoS One. [Link]
-
Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]
-
Chemical structure of the lead 2-aminopyridine derivative evaluated by Ma et al.. ResearchGate. [Link]
-
Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. Nature Chemical Biology. [Link]
-
Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. F1000Research. [Link]
-
Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PMC. [Link]
-
Selective Inhibitors of G2019S-LRRK2 Kinase Activity. ResearchGate. [Link]
-
Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Semantic Scholar. [Link]
-
Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]
-
JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?. MPN Research Foundation. [Link]
-
QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest. BMC Cancer. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie. [Link]
-
The PI3K signaling pathway and inhibitors under development and/or approved for treatment of breast cancer. ResearchGate. [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
-
Interactions analysis of JAK2 inhibitors. (A) Interactions of JAK2 binding site residues identified from known JAK2 inhibitors. ResearchGate. [Link]
-
Small-molecule inhibitors of the PI3K signaling network. Future Medicinal Chemistry. [Link]
-
The Importance of Assays in Drug Discovery and Development. Dispendix. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network. [Link]
-
Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. Frontiers in Molecular Biosciences. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry. [Link]
-
Comparative QSAR study of tyrosine kinase inhibitors. Chemical Reviews. [Link]
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial | PLOS One [journals.plos.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dispendix.com [dispendix.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the synthesis routes of different aminopyridines
A Comparative Guide to the Synthesis of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Aminopyridines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The position of the amino group on the pyridine ring—creating 2-, 3-, or 4-aminopyridine isomers—profoundly influences the molecule's chemical properties and dictates the most effective synthetic strategy. This guide provides an in-depth comparison of the primary synthesis routes for these key isomers, offering insights into the mechanistic rationale, experimental considerations, and practical applications of each method.
Synthesis of 2-Aminopyridine
The synthesis of 2-aminopyridine (2-AP) is dominated by methods that leverage the inherent electrophilicity of the C2 position, which is activated by the ring nitrogen.
The Chichibabin Reaction: A Classic Approach
First reported in 1914, the Chichibabin reaction remains a direct and historically significant method for producing 2-aminopyridines.[3] The reaction involves the nucleophilic substitution of a hydride ion from the pyridine ring by an amide anion, typically from sodium amide (NaNH₂) or potassium amide (KNH₂).[4]
Mechanism and Rationale: The pyridine nitrogen's electron-withdrawing nature makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. The potent nucleophile, NH₂⁻, adds to the C2 position to form a negatively charged σ-complex (a Meisenheimer-type adduct).[5][6] Aromaticity is restored through the elimination of a hydride ion (H⁻), which is a notoriously poor leaving group. The reaction is driven to completion because the expelled hydride is a strong base and irreversibly deprotonates the newly formed amino group or ammonia present in the reaction, evolving hydrogen gas.[6]
Figure 1: Simplified workflow of the Chichibabin reaction.
Experimental Considerations:
-
Conditions: Traditional protocols require high temperatures (100–130°C) in inert, high-boiling solvents like xylene or toluene.[3] Milder variants have been developed using liquid ammonia at lower temperatures, particularly for more reactive or sensitive substrates.[4]
-
Reagents: The purity of the sodium amide can significantly impact the reaction's success; interestingly, less pure sodium amide sometimes gives better yields, possibly due to the catalytic effect of impurities.[7]
-
Limitations: The harsh conditions can be a significant drawback, and the reaction is generally not suitable for substrates with functional groups sensitive to strong bases or high temperatures.[3]
Modern Alternatives to Chichibabin
While the Chichibabin reaction is foundational, modern organic synthesis often demands milder, more versatile, and higher-yielding methods.
1. Nucleophilic Aromatic Substitution (SNAAr) of Halopyridines: The most common modern approach involves the substitution of a leaving group, typically a halogen, at the 2-position with an amine.[8] This strategy avoids the harsh conditions of the Chichibabin reaction. 2-halopyridines are readily available and their reactivity towards nucleophilic substitution is well-established. However, uncatalyzed reactions often require high temperatures and pressures.[9]
2. Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized C-N bond formation.[10] It allows for the coupling of 2-halopyridines with a vast range of amines under relatively mild conditions.[8][11]
-
Causality: The palladium catalyst facilitates an oxidative addition/reductive elimination cycle that dramatically lowers the activation energy for the C-N bond formation compared to the uncatalyzed SNAr reaction.[12] The choice of phosphine ligand is critical and is often tailored to the specific substrates.[13]
3. Synthesis from Pyridine N-Oxides: Pyridine N-oxides serve as versatile precursors for 2-aminopyridines.[9][14] Activation of the N-oxide with an agent like phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or a phosphonium salt like PyBroP enhances the electrophilicity at the C2 position.[9][15] This allows for nucleophilic attack by an amine under much milder conditions than direct SNAr on the corresponding halopyridine.[9][16] This method offers excellent regioselectivity for the 2-position.[15]
Synthesis of 3-Aminopyridine
The C3 position of pyridine is not electronically activated towards nucleophilic attack in the same way as the C2 or C4 positions. Therefore, its synthesis requires fundamentally different strategies.
Hofmann Rearrangement of Nicotinamide
The most prevalent and industrially viable route to 3-aminopyridine is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[17]
Mechanism and Rationale: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds by treating the amide with a strong oxidizing agent, typically bromine or chlorine in a basic solution (e.g., sodium hypochlorite or hypobromite in NaOH).[18] The key step involves the rearrangement of an intermediate N-haloamide, where the pyridyl group migrates from the carbonyl carbon to the nitrogen, leading to the formation of an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields 3-aminopyridine.
Experimental Considerations:
-
Reagents: Nicotinamide, sodium hypochlorite, and sodium hydroxide are the key reagents.[17]
-
Conditions: The reaction is typically run in an aqueous solution, and temperature control is crucial for managing the exothermic reaction and preventing side reactions.[17]
-
Yields: This method is known for providing high yields (often exceeding 90%) and high purity, making it suitable for industrial-scale production.[17]
Synthesis of 4-Aminopyridine
Similar to the C2 position, the C4 position of the pyridine ring is also electron-deficient and can be targeted by nucleophiles.
Nucleophilic Substitution of 4-Halopyridines
The most direct route to 4-aminopyridine involves the nucleophilic substitution of a 4-halopyridine, most commonly 4-chloropyridine, with an amine source like ammonia.[19]
Mechanism and Rationale: The electron-withdrawing effect of the ring nitrogen extends to the C4 position (para-position), making it susceptible to nucleophilic attack. The reaction proceeds via a standard SNAr mechanism, where the amine adds to the C4 position, forming a Meisenheimer-like intermediate, followed by the elimination of the halide ion to restore aromaticity.
Experimental Considerations:
-
Conditions: The reaction of 4-chloropyridine with ammonia often requires elevated temperature and pressure.[19]
-
Catalysis: Catalysts such as iron chloride, zinc chloride, or copper salts can be used to facilitate the reaction under milder conditions.[19]
Reduction of 4-Nitropyridine Derivatives
An alternative industrial route involves the nitration of pyridine-N-oxide to form 4-nitropyridine-N-oxide, followed by reduction.[20]
-
Rationale: Direct nitration of pyridine is difficult and low-yielding. The N-oxide is used to activate the 4-position for electrophilic nitration. The subsequent reduction of the nitro group to an amine can be achieved using various methods, such as catalytic hydrogenation or reduction with iron in acetic or mineral acid.[20][21] This multi-step process can provide high overall yields.[20]
Comparative Analysis
| Synthesis Route | Target Isomer(s) | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Chichibabin Reaction | 2-AP (primarily), 4-AP | Pyridine, NaNH₂ | High Temp (100-130°C), inert solvent | Direct C-H amination, atom economical | Harsh conditions, limited functional group tolerance, safety concerns with NaNH₂[3][4] |
| Buchwald-Hartwig Amination | 2-AP, 3-AP, 4-AP | Halopyridine, Amine, Pd catalyst, Ligand, Base | Mild to moderate temp (e.g., 100°C) | Broad substrate scope, high yields, mild conditions[8][10] | High cost of catalyst and ligands, requires inert atmosphere[13] |
| From Pyridine N-Oxides | 2-AP, 4-AP | Pyridine N-oxide, Activating agent, Amine | Mild (room temp to 80°C) | Excellent regioselectivity, mild conditions, avoids harsh reagents[9][15] | Requires pre-synthesis of N-oxide, multi-step process[16] |
| Hofmann Rearrangement | 3-AP | Nicotinamide, NaOCl, NaOH | Aqueous, controlled temperature | High yield (>90%), high purity, industrially scalable, uses inexpensive materials[17] | Limited to the synthesis of 3-AP from the corresponding amide |
| SNAr of 4-Chloropyridine | 4-AP | 4-Chloropyridine, Ammonia | Elevated temperature and pressure | Direct, uses readily available starting materials[19] | Requires high pressure/temperature, potential for side reactions |
| Reduction of 4-Nitropyridine | 4-AP | 4-Nitropyridine-N-oxide, Reducing agent (e.g., Fe/H⁺) | Varies with reductant | High overall yield, suitable for large scale[20] | Multi-step synthesis, involves nitrating agents |
Detailed Experimental Protocols
Protocol 1: Chichibabin Synthesis of 2-Aminopyridine (Lab Scale)
This protocol is adapted from established methodologies and should be performed with extreme caution in a well-ventilated fume hood.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: In a dry, inert atmosphere (N₂), add dry toluene to the flask. Add sodium amide (NaNH₂) portion-wise while stirring.
-
Reaction: Heat the slurry to reflux (approx. 110°C). Slowly add a solution of dry pyridine in dry toluene dropwise over 1-2 hours.
-
Monitoring: The reaction mixture will turn dark red or brown, and hydrogen gas will evolve. The reaction progress can be monitored by observing the cessation of gas evolution. Continue refluxing for 4-6 hours.[3][5]
-
Workup: Cool the reaction mixture to room temperature. Very cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium amide.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. myttex.net [myttex.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 16. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Introduction: The Significance of the Aminopyridine Scaffold in Drug Discovery
An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Aminopyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive comparison of in silico modeling techniques with a focus on aminopyridine derivatives. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a trustworthy and authoritative resource for your research endeavors.
Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] As derivatives of pyridine, they are integral to numerous synthetic, natural, and medicinal compounds.[2] The unique structural properties of the aminopyridine ring allow it to interact with a wide range of enzymes and receptors, leading to a vast array of pharmacological effects.[2] This versatility has made the aminopyridine moiety a privileged scaffold in the design of novel therapeutics for diverse disease areas, including cancer, neurodegenerative disorders, and infectious diseases.[2][3][4]
The 2-aminopyridine structure, in particular, is a low molecular weight, functionalized moiety that serves as an excellent starting point for synthesizing diverse biologically active molecules.[5] Its simple design facilitates the production of specific products with minimal side reactions, a major advantage in drug discovery programs.[5] Given their importance, computational, or in silico, methods have become indispensable for accelerating the discovery and optimization of novel aminopyridine-based drug candidates.[6] These techniques allow for the rapid screening of virtual libraries, prediction of binding affinities, and evaluation of pharmacokinetic properties, significantly reducing the time and cost associated with traditional drug development.[7][8]
The In Silico Drug Discovery Workflow: A Conceptual Overview
Computational drug discovery follows a structured yet flexible workflow. The primary goal is to identify and optimize lead compounds by simulating their interactions with a biological target at the molecular level. This process minimizes the need for extensive and costly wet-lab experiments in the early phases.
Caption: General workflow for in silico drug discovery of aminopyridine derivatives.
Comparative Analysis of Molecular Docking Software
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a cornerstone of structure-based drug design. The choice of docking software is critical and depends on the specific research goals, available computational resources, and desired level of accuracy.
| Software | Key Algorithm(s) | Scoring Function Principle | Accessibility | Primary Strengths |
| AutoDock / Vina | Lamarckian Genetic Algorithm, Monte Carlo Simulated Annealing[9] | Empirical Free Energy Force Field[10] | Open-Source[9][10] | Widely used, well-validated, highly customizable, and free.[9][11] Vina offers improved speed and accuracy.[9] |
| Schrödinger Glide | Hierarchical search protocol; Grid-based ligand docking with energetics[9] | ChemScore, GlideScore (empirical)[12] | Commercial | High accuracy and precision, excellent for virtual screening and lead optimization.[9][12] |
| GOLD | Genetic Algorithm[12] | GOLDScore, ChemScore, ASP, CSD (empirical, knowledge-based) | Commercial | Excellent at predicting correct binding poses, handles protein flexibility.[12] |
| MOE (Molecular Operating Environment) | Triangle Matcher, Alpha PMI | London dG, GBVI/WSA dG (physics-based) | Commercial | Integrated drug discovery suite with multiple functionalities beyond docking.[13][14][15][16] |
| Surflex-Dock | Incremental construction based on a protomol (a idealized ligand) | Hammerhead (empirical) | Commercial | Integrates molecular mechanics into the docking process.[10][12] |
| SwissDock | EADock DSS engine, CHARMM forcefield[10] | FACTS (Fast Analytical Continuum Treatment of Solvation) | Web Server (Free) | User-friendly web interface, suitable for quick docking studies without local installation.[10] |
Expert Insight: For academic research and initial screening, AutoDock Vina provides a powerful and cost-effective solution.[11] Its robustness and the vast amount of available documentation make it an excellent starting point. For industry-level drug discovery programs where precision and throughput are paramount, commercial suites like Schrödinger's Glide or GOLD are often preferred due to their refined scoring functions and dedicated support.[9][10][12]
Core Methodologies: Detailed Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means including steps for preparation, execution, and, crucially, validation of the results.
Protocol 1: Molecular Docking of Aminopyridine Derivatives using AutoDock Vina
This protocol outlines the steps for docking a library of aminopyridine derivatives against a target protein, such as a protein kinase.
Objective: To predict the binding modes and estimate the binding affinity of aminopyridine derivatives in the active site of a target protein.
Step 1: Target Protein Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the AXL tyrosine kinase receptor.[17]
-
Clean the Structure: Using software like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-crystallized ligands, and co-factors.
-
Protonation and Repair: Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This step is crucial for accurately simulating electrostatic interactions.
-
File Conversion: Save the prepared protein structure as a PDBQT file, the required format for AutoDock tools.
Step 2: Ligand Preparation
-
Sketch Derivatives: Draw the 2D structures of your aminopyridine derivatives using software like ChemDraw or MarvinSketch.
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Set Torsion Angles: Define the rotatable bonds within the ligands to allow for conformational flexibility during docking.
-
File Conversion: Save the prepared ligands in PDBQT format.
Step 3: Grid Box Generation
-
Define Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file.
-
Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size of the box is critical; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.
Step 4: Docking Simulation
-
Configuration File: Create a configuration text file specifying the paths to the prepared protein and ligand files, the grid box coordinates and dimensions, and the desired exhaustiveness of the search.
-
Run Vina: Execute the AutoDock Vina software from the command line, using the configuration file as input. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[11]
Step 5: Analysis and Validation
-
Pose Analysis: Visualize the top-ranked docking poses using software like PyMOL or Discovery Studio. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the aminopyridine derivative and the protein's active site residues.[18]
-
Re-docking (Validation): A crucial validation step is to dock the original co-crystallized ligand back into the protein's active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose should ideally be less than 2.0 Å, which indicates the docking protocol is reliable.[19]
Caption: Step-by-step workflow for a molecular docking experiment.
Protocol 2: Pharmacophore Modeling and 3D-QSAR
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[20] This is often followed by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies to correlate the 3D properties of molecules with their biological activity.[20][21]
Objective: To build a predictive model that explains the structural requirements for the biological activity of aminopyridine derivatives.
-
Dataset Preparation: Compile a dataset of aminopyridine derivatives with experimentally determined biological activity data (e.g., IC50 values).
-
Conformational Analysis: Generate multiple low-energy conformations for each molecule in the dataset.
-
Pharmacophore Generation: Using software like LigandScout or Catalyst, generate pharmacophore models. A common approach involves identifying features shared by the most active compounds, such as hydrogen bond acceptors/donors, hydrophobic groups, and aromatic rings.[20][22]
-
Model Validation: The generated pharmacophore model is validated using a test set of molecules not used in model creation. A good model should be able to accurately predict the activity of these compounds.[21]
-
3D-QSAR: The validated pharmacophore model is then used to align all molecules in the dataset. 3D-QSAR methods like CoMFA and CoMSIA are used to build a statistical model correlating the steric and electrostatic fields around the aligned molecules with their activity.[18][23]
-
Contour Map Analysis: The results of the 3D-QSAR are visualized as contour maps, which highlight regions where, for example, bulky groups or positive charges would increase or decrease activity, guiding the design of more potent derivatives.[18]
Protocol 3: In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid late-stage failures.[24]
Objective: To evaluate the drug-likeness and potential toxicity of lead aminopyridine derivatives.
-
Select Platform: Utilize a web-based platform like SwissADME or pkCSM, or a commercial software package.[8][25]
-
Input Structures: Input the 3D structures of the top-ranked aminopyridine derivatives from docking studies.
-
Analyze Properties: The server will calculate a wide range of properties. Key parameters to analyze include:
-
Lipinski's Rule of Five: Assesses drug-likeness and oral bioavailability.
-
Aqueous Solubility (logS): Predicts solubility in water.
-
Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can cross into the central nervous system.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.[25]
-
Toxicity: Predicts potential for mutagenicity, carcinogenicity, or hepatotoxicity.[17][25]
-
-
Filter Candidates: Filter out compounds with predicted poor ADMET profiles (e.g., low solubility, high toxicity, or poor permeability) to prioritize candidates for synthesis and in vitro testing.[17][26]
Data Presentation: Representative Docking Results
The following table summarizes representative quantitative data from a hypothetical docking study of aminopyridine derivatives against a protein kinase target, illustrating the type of data generated.
| Compound ID | Aminopyridine Core | R-Group Substitution | Docking Score (kcal/mol) | Key Interacting Residues (H-bonds) | Predicted ADMET Profile |
| APD-01 | 2-aminopyridine | -H | -7.5 | GLU-930, LEU-932 | Good oral bioavailability, low toxicity |
| APD-02 | 2-aminopyridine | 4-fluorophenyl | -9.2 | GLU-930, LEU-932, ASP-994 | Good oral bioavailability, potential CYP2D6 inhibitor |
| APD-03 | 4-aminopyridine | 3-methoxybenzyl | -8.8 | CYS-890, LYS-745 | Moderate BBB penetration, low toxicity |
| APD-04 | 2-aminopyrimidine | 5-chloroindole | -10.1 | GLU-930, LEU-932, ASN-981 | Poor solubility, potential hERG inhibitor |
Note: Data is illustrative. Actual results will vary based on the specific target and derivatives studied. Key residues are based on findings from studies on JAK2 inhibitors.[18]
Conclusion and Future Directions
In silico modeling and docking are powerful, indispensable tools in the modern drug discovery pipeline for aminopyridine derivatives. By leveraging a combination of structure-based methods like molecular docking and ligand-based approaches such as pharmacophore modeling and QSAR, researchers can efficiently screen vast chemical spaces, prioritize candidates, and rationally design novel compounds with improved potency and safety profiles.[18][27] The key to success lies not in the blind application of these tools, but in a deep understanding of the underlying principles, careful preparation and validation of models, and the integration of computational predictions with experimental data.[28][29][30] As computational power and algorithm accuracy continue to improve, the role of in silico methods in accelerating the development of next-generation aminopyridine-based therapeutics will only expand.[2]
References
-
Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available from: [Link]
-
Reddit. Best protein protein docking software to use? Receptor-Protein : r/bioinformatics. (2024). Available from: [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Available from: [Link]
-
PubMed Central. Software for molecular docking: a review. (2017). Available from: [Link]
-
DNASTAR. NovaDock Molecular Docking Software. Available from: [Link]
-
PubMed. Comparative Pharmacophore Modeling and QSAR Studies for Structural Requirements of some Substituted 2-Aminopyridine Derivatives as Inhibitors of Nitric Oxide Synthases. (2015). Available from: [Link]
-
ResearchGate. Pharmacophore Modeling, 3D-QSAR and Molecular Docking Studies of Quinazolines and Aminopyridines as Selective Inhibitors of Inducible Nitric Oxide Synthase | Request PDF. Available from: [Link]
-
VPH Institute. In silico models for drug development: tackling the validation challenge. (2019). Available from: [Link]
-
Taylor & Francis Online. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available from: [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). Available from: [Link]
-
PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Available from: [Link]
-
PubMed. A comparison of methods for pharmacophore generation with the catalyst software and their use for 3D-QSAR: application to a set of 4-aminopyridine thrombin inhibitors. (2001). Available from: [Link]
-
Taylor & Francis Online. Validation guidelines for drug-target prediction methods. (2024). Available from: [Link]
-
PubMed. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Available from: [Link]
-
PubMed Central. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Available from: [Link]
-
SpringerLink. Applications and Limitations of In Silico Models in Drug Discovery. Available from: [Link]
-
News-Medical.Net. Validating the In-Silico Model for Toxicity Studies. (2020). Available from: [Link]
-
ResearchGate. Pharmacophore model of highly active compounds. Available from: [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Available from: [Link]
-
ResearchGate. (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and. (2024). Available from: [Link]
-
PubMed. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). Available from: [Link]
-
PubMed. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Available from: [Link]
-
PubMed. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Available from: [Link]
-
ResearchGate. Predicted ADME properties of the 12 studied molecule in comparison with the reference drug. Available from: [Link]
-
ResearchGate. ADMET prediction of Aminopyrimidine derivatives of the selected compound with best Glide Score. Available from: [Link]
-
PubMed Central. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Available from: [Link]
-
NIH. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. Available from: [Link]
-
NIH. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Available from: [Link]
-
ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). Available from: [Link]
-
Journal of Cheminformatics. a compendium of fingerprint-based ADMET prediction models. Available from: [Link]
-
ResearchGate. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2025). Available from: [Link]
-
PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
IJRPC. ADME SCREENING OF NOVEL 1,4-DIHYDROPYRIDINE DERIVATIVES. Available from: [Link]
-
CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmjpublishers.com [cmjpublishers.com]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 11. reddit.com [reddit.com]
- 12. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative Pharmacophore Modeling and QSAR Studies for Structural Requirements of some Substituted 2-Aminopyridine Derivatives as Inhibitors of Nitric Oxide Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijrpc.com [ijrpc.com]
- 25. d-nb.info [d-nb.info]
- 26. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. vph-institute.org [vph-institute.org]
- 29. tandfonline.com [tandfonline.com]
- 30. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to the Cross-Validation of (4-Aminopyridin-2-yl)methanol hydrochloride: Synthesis, Characterization, and Comparative Efficacy as a Potassium Channel Blocker
For researchers and drug development professionals navigating the landscape of neurological channel modulators, the rigorous assessment of novel compounds is paramount. This guide provides an in-depth technical comparison of (4-Aminopyridin-2-yl)methanol hydrochloride, a derivative of the well-established potassium channel blocker 4-aminopyridine (4-AP). We will delve into a proposed synthetic route, predictive analytical characterization, and a comparative analysis of its potential efficacy against established benchmarks, supported by experimental data from analogous compounds. This document is designed to serve as a practical reference for scientists seeking to validate and contextualize the performance of this promising molecule.
Introduction: The Rationale for Developing 4-Aminopyridine Analogs
4-Aminopyridine (4-AP) is a non-selective blocker of voltage-gated potassium (Kv) channels and has demonstrated clinical efficacy in treating conditions such as multiple sclerosis by improving motor function.[1] Its mechanism of action involves the blockade of exposed potassium channels in demyelinated axons, which enhances signal transduction.[1] However, the clinical utility of 4-AP can be limited by its potential for adverse effects, including seizures.[2] This has spurred the development of 4-AP derivatives with the aim of improving therapeutic windows and reducing off-target effects. This compound represents one such effort to modify the parent structure, potentially altering its pharmacokinetic and pharmacodynamic properties.
Synthesis and Characterization: A Proposed Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Proposed Synthesis Protocol
Part A: Synthesis of 4-Aminopyridine-2-carboxylic acid
This procedure is adapted from a known synthesis of the precursor compound.[3]
-
Reaction Setup: In a high-pressure reaction vessel, create a suspension of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) and 10% Palladium on carbon (Pd/C) in a 10% aqueous solution of lithium hydroxide (LiOH).
-
Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to 45 PSI. Stir the mixture at 40°C for 4 hours, then increase the temperature to 70°C and continue stirring for 12 hours.
-
Work-up and Isolation: After cooling, filter the suspension through celite to remove the catalyst. Acidify the filtrate to a pH of 3 using concentrated hydrochloric acid (HCl), which will cause the product to precipitate.
-
Purification: Collect the solid precipitate by filtration and dry under high vacuum to yield 4-aminopyridine-2-carboxylic acid.
Part B: Reduction to this compound
This proposed reduction utilizes lithium aluminum hydride (LAH), a potent reducing agent capable of converting carboxylic acids to primary alcohols.[4][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Precursor: Slowly add a solution of 4-aminopyridine-2-carboxylic acid in anhydrous THF to the LAH suspension while maintaining a controlled temperature (e.g., using an ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
-
Quenching and Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF.
-
Isolation of Free Base: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude (4-Aminopyridin-2-yl)methanol.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Predicted Analytical Characterization
While experimental data for this compound is not publicly available, we can predict the expected outcomes of standard analytical techniques based on its chemical structure and data from analogous compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆): We would expect to see distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the methanol group, a broad singlet for the amino protons, and a signal for the hydroxyl proton. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing effect of the protonated pyridine nitrogen.
-
¹³C NMR (in DMSO-d₆): The spectrum should show six distinct carbon signals: four for the pyridine ring carbons and one for the methylene carbon of the methanol group. The chemical shifts will be characteristic of an aminopyridine ring system.
2.2.2. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
An HPLC method using a C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid would be suitable for purity analysis.[6] The compound should elute as a single major peak. Mass spectrometry in positive ion mode would be expected to show a parent ion peak corresponding to the mass of the free base [(M+H)⁺].
| Analytical Technique | Predicted/Expected Results | Purpose |
| ¹H NMR | Characteristic aromatic and aliphatic proton signals. | Structural confirmation and purity assessment. |
| ¹³C NMR | Six distinct carbon signals in the aromatic and aliphatic regions. | Confirmation of the carbon skeleton. |
| HPLC | A single major peak indicating high purity. | Purity determination and quantification. |
| Mass Spectrometry | A parent ion peak corresponding to the molecular weight of the free base. | Confirmation of molecular weight and identity. |
Comparative Analysis of Biological Activity: Potassium Channel Blockade
The primary biological activity of 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium channels. To provide a meaningful comparison for this compound, we will examine published IC₅₀ values for 4-AP and other relevant derivatives on key Kv channels.
Caption: Comparative IC₅₀ values of 4-AP and its derivatives on Kv1.1 and Kv1.2 channels.
Comparative Efficacy Data
The following table summarizes the inhibitory potency (IC₅₀) of 4-aminopyridine and some of its derivatives on different voltage-gated potassium channels.
| Compound | Kv1.1 IC₅₀ (µM) | Kv1.2 IC₅₀ (µM) | Reference |
| 4-Aminopyridine (4-AP) | 170 | 230 | |
| 3,4-Diaminopyridine | ~3.4 (50x more potent than 4-AP) | Not Reported | [7] |
| Nerispirdine | 3.6 | 3.7 | [2] |
| This compound | Predicted: Potentially similar to or slightly less potent than 4-AP | Predicted: Potentially similar to or slightly less potent than 4-AP | N/A |
Analysis:
-
4-Aminopyridine serves as the benchmark compound with moderate potency on Kv1.1 and Kv1.2 channels.
-
3,4-Diaminopyridine demonstrates significantly higher potency than 4-AP, indicating that the position and number of amino groups are critical for activity.[7]
-
Nerispirdine , another 4-AP analog, also shows substantially increased potency compared to the parent compound.[2]
-
For This compound , the addition of a hydroxymethyl group at the 2-position introduces both steric bulk and a polar functional group. This modification could potentially decrease the binding affinity for the potassium channel compared to 4-AP, leading to a higher IC₅₀ value. However, it may also alter the compound's pharmacokinetic properties, such as solubility and membrane permeability, which could be beneficial.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To experimentally determine the inhibitory potency of this compound on a specific potassium channel, such as Kv1.1, the whole-cell patch-clamp technique is the gold standard. The following is a generalized protocol that can be adapted for this purpose.
Caption: A typical workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Protocol
-
Cell Preparation: Utilize a mammalian cell line (e.g., CHO or HEK293) stably expressing the human Kv1.1 channel. Culture the cells to an appropriate confluency for electrophysiological recording.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a cell with a glass micropipette (filled with internal solution) and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +40 mV for 500 ms) to elicit outward potassium currents.
-
-
Data Acquisition and Analysis:
-
Record baseline Kv1.1 currents in the absence of the test compound.
-
Perfuse the recording chamber with increasing concentrations of this compound.
-
At each concentration, record the steady-state block of the Kv1.1 current.
-
Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a rationally designed analog of 4-aminopyridine with the potential for a modified pharmacological profile. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route offers a clear path to obtaining the compound for experimental validation. While the precise inhibitory potency remains to be determined, the comparative analysis with existing 4-AP derivatives suggests that the introduction of the hydroxymethyl group may modulate its activity, potentially leading to a different therapeutic index.
Future experimental work should focus on executing the proposed synthesis and thoroughly characterizing the compound using the analytical methods outlined. Subsequent whole-cell patch-clamp electrophysiology studies are crucial to definitively determine its IC₅₀ on Kv1.1, Kv1.2, and other relevant potassium channels. A direct comparison with 4-aminopyridine in the same experimental setup will provide the most accurate measure of its relative potency. Furthermore, in vivo studies will be necessary to assess its pharmacokinetic properties, blood-brain barrier penetration, and overall efficacy and safety profile. The insights gained from such a rigorous cross-validation will be invaluable for advancing the development of novel and improved therapies for neurological disorders.
References
-
Smith, C., et al. (2009). In vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and Experimental Pharmacology and Physiology, 36(11), 1104-1109. Available at: [Link]
-
Kirsch, G. E., & Narahashi, T. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical Journal, 22(3), 507–512. Available at: [Link]
-
ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]
-
Ziemssen, T., & Kümpfel, T. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e953. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Brugarolas, P., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 10965. Available at: [Link]
-
Frontiers in Neurology. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Retrieved from [Link]
-
Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(1), 107-109. Available at: [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Pokrovskii, M. V., et al. (2015). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Research in Pharmaceutical Sciences, 10(4), 342–349. Available at: [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8565–8569. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (4-Aminopyridin-2-yl)methanol. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH... Retrieved from [Link]
-
ChemBK. (n.d.). 4-Aminopicolinic acid. Retrieved from [Link]
-
IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. Retrieved from [Link]
Sources
- 1. neurology.org [neurology.org]
- 2. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. helixchrom.com [helixchrom.com]
- 7. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (4-Aminopyridin-2-yl)methanol hydrochloride Against Established Potassium Channel Blockers
A Senior Application Scientist's Guide to Benchmarking Novel Aminopyridine Analogs
Introduction: The Therapeutic Potential of Aminopyridines as Ion Channel Modulators
The aminopyridine scaffold is a cornerstone in the development of therapeutics targeting voltage-gated potassium (Kv) channels. The parent compound, 4-Aminopyridine (4-AP), is a well-characterized, non-selective blocker of Kv channels.[1] Clinically, its extended-release formulation, dalfampridine, is approved for improving walking in patients with multiple sclerosis (MS).[2] The therapeutic effect stems from its ability to block exposed Kv channels on demyelinated axons, which enhances action potential propagation and restores a degree of nerve function.[2]
Beyond MS, the aminopyridine structure has been a fertile ground for medicinal chemistry, with derivatives being explored as inhibitors for a diverse range of targets including BACE1, EGFR, and various bacterial enzymes. This guide focuses on benchmarking a novel analog, (4-Aminopyridin-2-yl)methanol hydrochloride , against its parent compound and other classical Kv channel inhibitors. By understanding its inhibitory profile in a comparative context, researchers can better ascertain its potential selectivity and therapeutic utility.
This guide provides a head-to-head comparison based on established inhibitory data for known compounds and presents a representative experimental framework for researchers to conduct their own benchmarking studies.
Mechanism of Action: Restoring Conduction in Demyelinated Neurons
Voltage-gated potassium channels are critical for repolarizing the neuronal membrane after an action potential. In healthy myelinated axons, these channels are typically concentrated at the nodes of Ranvier. However, in demyelinating diseases like MS, the loss of the myelin sheath exposes these channels along the axon. This exposure leads to a leakage of potassium ions, which dampens the action potential and can lead to conduction failure.
Aminopyridines physically obstruct the pore of these exposed Kv channels, reducing potassium efflux. This action prolongs the duration of the action potential, allowing it to propagate more effectively across the demyelinated segment, thereby restoring nerve impulse conduction.
Caption: Mechanism of 4-Aminopyridine in restoring axonal conduction.
Comparative Inhibitory Profile
To provide a clear benchmark, this section compares the inhibitory potency (IC50) of our target compound, this compound, against 4-Aminopyridine and two other classical potassium channel blockers: 3,4-Diaminopyridine and Tetraethylammonium (TEA).
Disclaimer: As this compound is a novel compound, specific experimental IC50 values are not yet publicly available. The values presented here are hypothetical, based on a plausible scientific profile for a derivative of 4-AP, and are intended to serve as a template for comparison once experimental data is generated. They are chosen to illustrate a potentially more potent and selective profile for discussion and experimental design purposes.
| Compound | Kv1.1 IC50 (µM) | Kv1.2 IC50 (µM) | Kv1.3 IC50 (µM) | Kv1.4 IC50 (µM) | Kv3.3/3.4 IC50 (µM) | Notes |
| This compound | 120 (Hypothetical) | 180 (Hypothetical) | 150 (Hypothetical) | 300 (Hypothetical) | ~50 (Hypothetical) | Illustrates a potential profile with moderate potency and some selectivity towards Kv1.3 and Kv3 channels. |
| 4-Aminopyridine (4-AP) | 170 - 290[1][3] | 230 - 590[1][3] | 195[1][4] | 399[2] | ~80[5] | Broad-spectrum Kv channel blocker. |
| 3,4-Diaminopyridine (3,4-DAP) | Not widely reported | Not widely reported | Not widely reported | Not widely reported | ~15 (10% block at 1.5µM)[5][6] | A more potent analog of 4-AP, particularly effective on Kv3 channels.[5] |
| Tetraethylammonium (TEA) | ~340 - 27,000[7][8] | Low sensitivity[9] | 10,000[4] | Not widely reported | Not widely reported | Non-selective, classical pore blocker with generally lower potency than aminopyridines.[10] |
Experimental Protocols for Benchmarking
Accurate determination of inhibitory constants is crucial for comparing compounds. Below are detailed protocols for two standard methods: a high-throughput fluorescence-based assay and the gold-standard automated patch-clamp electrophysiology.
Protocol 1: High-Throughput Screening via Fluorescence-Based Thallium Flux Assay
This assay provides a rapid and cost-effective method for primary screening and ranking of compounds. It leverages the permeability of Kv channels to thallium ions (Tl+), which generate a fluorescent signal upon entering the cell and binding to a cytoplasmic indicator dye.
Causality: The intensity of the fluorescence signal is directly proportional to the influx of Tl+ through open potassium channels. An effective channel blocker will prevent Tl+ influx, resulting in a reduced fluorescent signal compared to a non-inhibited control.
Caption: Workflow for the Thallium Flux Assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human Kv channel subtype of interest (e.g., Kv1.3).
-
Plate the cells into black-walled, clear-bottom 384-well microplates at a density that will achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading Solution Preparation:
-
Cell Loading:
-
Remove the cell culture medium from the plates.
-
Add an equal volume of the prepared Dye Loading Solution to each well.
-
Incubate the plates for 60-90 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and benchmark inhibitors (4-AP, 3,4-DAP, TEA) in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.
-
Include vehicle-only wells (e.g., 0.1% DMSO) for 'no inhibition' controls and a high concentration of a known blocker for 'maximal inhibition' controls.
-
-
Assay Execution (Using a Fluorescence Plate Reader, e.g., FLIPR® or FlexStation®):
-
Place the cell plate and the compound plate into the instrument.
-
Set the instrument to add the compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Prepare a stimulus buffer containing a mixture of potassium sulfate and thallium sulfate. The final concentration of K+ is used to depolarize the membrane and open the voltage-gated channels.[13]
-
The instrument will then add the stimulus buffer to all wells simultaneously while kinetically reading the fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[12]
-
-
Data Analysis:
-
Measure the peak fluorescence response after the stimulus addition.
-
Normalize the data: (% Inhibition) = 100 * (1 - [Signal_Compound - Signal_MaxInhibition] / [Signal_Vehicle - Signal_MaxInhibition]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Gold-Standard Validation via Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems (e.g., SyncroPatch, IonFlux) offer higher throughput than manual patch-clamp while retaining the high data quality of direct electrophysiological measurement.[1][14] This is the definitive method for validating hits from primary screens and accurately characterizing the mechanism of inhibition.
Causality: This technique directly measures the flow of ions through the channel. A voltage protocol is applied to the cell to open the Kv channels, and the resulting potassium current is recorded. The addition of an inhibitor will directly reduce the measured current, allowing for precise quantification of the block.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the target Kv channel.
-
On the day of the experiment, detach the cells using a gentle, non-enzymatic solution and resuspend them in the appropriate extracellular solution at a concentration recommended by the instrument manufacturer.
-
-
Instrument Setup:
-
Prime the microfluidic chips of the automated patch-clamp system.
-
Prepare the intracellular solution (typically K+-based) and extracellular solution (containing Na+ and buffered to physiological pH).
-
Prepare compound solutions at various concentrations in the extracellular solution.
-
-
Automated Patching and Recording:
-
The instrument automatically aspirates cells and attempts to form a high-resistance (giga-ohm) seal between the cell membrane and the aperture in the microfluidic chip.
-
Once a seal is formed, the membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[3]
-
-
Voltage Protocol and Data Acquisition:
-
Apply a depolarizing voltage step protocol to activate the Kv channels. For example, hold the cell at -80 mV and apply a series of 500 ms depolarizing steps from -60 mV to +60 mV in 10 mV increments.
-
Record the baseline potassium current elicited by a specific voltage step (e.g., +40 mV).
-
Perfuse the first concentration of the test compound over the cell and record the current again after it reaches a steady state.
-
Repeat this process for all concentrations in an escalating manner. A washout step with the control extracellular solution should be performed at the end to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percentage of current inhibited at each concentration relative to the baseline current.
-
Plot the percentage of block against the compound concentration and fit to the Hill equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a framework for the initial characterization of this compound. By benchmarking against the well-understood profiles of 4-Aminopyridine, 3,4-Diaminopyridine, and TEA, researchers can effectively position this new molecule within the landscape of Kv channel inhibitors. The provided protocols for both high-throughput screening and gold-standard electrophysiology offer a clear path for generating the robust, quantitative data needed for this comparison.
Future studies should aim to expand the panel of Kv channels tested (e.g., other members of the Kv1, Kv2, and Kv7 families) to build a comprehensive selectivity profile. Understanding the voltage- and use-dependency of the block will further elucidate the compound's mechanism of action and help predict its physiological effects. This structured, comparative approach is essential for identifying promising new chemical entities and advancing them toward potential therapeutic applications.
References
-
Maljevic, S., et al. (2017). Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 767-780. [Link]
-
Molecular Devices. FLIPR Potassium Assay Kit Guide. [Link]
-
Molecular Devices. A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. [Link]
-
Loussouarn, G., et al. (2017). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 8, 80. [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]
-
Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & therapeutics, 111(1), 224-259. [Link]
-
Hadley, J. K., et al. (2000). Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels. British journal of pharmacology, 129(3), 413-415. [Link]
-
Kieseier, B. C., & Hartung, H. P. (2012). The potential of dalfampridine (4-aminopyridine) in multiple sclerosis. CNS drugs, 26(11), 923-930. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Kv1.3. [Link]
-
Wulff, H., et al. (2009). Voltage-gated potassium channels as therapeutic drug targets. Nature reviews Drug discovery, 8(12), 982-1001. [Link]
-
Imredy, J. P., & MacKinnon, R. (2000). Pharmacological characteristics of Kv1. 1-and Kv1. 2-containing channels are influenced by the stoichiometry and positioning of their α subunits. Biochemistry, 39(45), 13865-13871. [Link]
-
Kirsch, G. E., & Drewe, J. A. (1993). Aminopyridine block of Kv1. 1 potassium channels expressed in mammalian cells and Xenopus oocytes. Molecular pharmacology, 44(2), 321-327. [Link]
-
Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3, 4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296. [Link]
-
Weaver, C. D., et al. (2014). Development and validation of fluorescence-based and automated patch clamp–based functional assays for the inward rectifier potassium channel Kir4. 1. ASSAY and Drug Development Technologies, 12(3), 156-170. [Link]
-
Bretschneider, F., et al. (1999). External tetraethylammonium as a molecular caliper for sensing the shape of the outer vestibule of potassium channels. Biophysical journal, 76(5), 2351-2360. [Link]
-
Becchetti, A. (2011). Ion channels and transporters in cancer. 1. Ion channels and the problem of cancer. American Journal of Physiology-Cell Physiology, 301(3), C555-C567. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Kv1.3. [Link]
-
Akhtar, S., et al. (2002). Arrangement of Kv1 α subunits dictates sensitivity to tetraethylammonium. Journal of Biological Chemistry, 277(40), 37276-37282. [Link]
Sources
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. External tetraethylammonium as a molecular caliper for sensing the shape of the outer vestibule of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Pharmacological characteristics of Kv1.1- and Kv1.2-containing channels are influenced by the stoichiometry and positioning of their α subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Aminopyridines
This guide provides an in-depth, objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key aminopyridine compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the distinct profiles of these potent potassium channel blockers.
Introduction to Aminopyridines
Aminopyridines are a class of drugs known for their ability to block voltage-gated potassium channels.[1][2] This mechanism of action leads to prolonged action potentials and enhanced neurotransmitter release, making them valuable therapeutic agents for various neurological disorders.[1][3] The two most clinically significant aminopyridines are 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), each with unique properties and therapeutic applications.[1] Dalfampridine is primarily used to improve walking in patients with multiple sclerosis (MS), while amifampridine is the first-line treatment for Lambert-Eaton myasthenic syndrome (LEMS).[3][4]
This guide will delve into a detailed comparison of their pharmacokinetic and pharmacodynamic profiles, supported by experimental data and methodologies.
Pharmacokinetic Profile: A Comparative Analysis
The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is critical to its efficacy and safety. The following sections compare the pharmacokinetic parameters of dalfampridine and amifampridine.
Absorption
-
Dalfampridine: The extended-release (ER) formulation of dalfampridine is rapidly and completely absorbed from the gastrointestinal tract, with a relative bioavailability of 96% compared to an aqueous solution.[5] The ER formulation is designed to slow absorption, resulting in a lower peak concentration (Cmax) reached at a later time (Tmax) of 3 to 4 hours, without affecting the total drug exposure (AUC).[5][6] Food has a minimal, clinically insignificant effect on its absorption.[5]
-
Amifampridine: Amifampridine is also rapidly and almost completely absorbed from the gut (93–100% bioavailability).[4] Peak plasma concentrations are typically reached between 0.6 and 1.3 hours.[4] Unlike dalfampridine-ER, food does not have a clinically significant impact on the overall exposure of amifampridine.[7]
Distribution
-
Dalfampridine: Dalfampridine exhibits low plasma protein binding (97-99% unbound) and has an apparent volume of distribution of 2.6 L/kg.[5][6] A key differentiator is its lipid-soluble nature, which allows it to readily cross the blood-brain barrier.[3]
-
Amifampridine: In contrast, amifampridine is water-soluble and does not effectively cross the intact blood-brain barrier.[3] Studies in rats have shown a volume of distribution at a steady state of 2.8 ± 0.7 L/kg, with high distribution to the kidney, heart, and muscle.[8]
Metabolism
-
Dalfampridine: Metabolism of dalfampridine is limited. The primary route of metabolism is via CYP2E1 to 3-hydroxy-4-aminopyridine, which is then conjugated to a sulfate metabolite.[6] Both metabolites are pharmacologically inactive.[6]
-
Amifampridine: Amifampridine is extensively metabolized by N-acetyltransferase 2 (NAT2) to its inactive metabolite, 3-N-acetyl-amifampridine.[7][9] This metabolic pathway is subject to genetic polymorphism, leading to "slow" and "rapid" acetylator phenotypes which can significantly impact drug exposure.[10]
Excretion
-
Dalfampridine: The primary route of elimination is renal excretion, with approximately 90.3% of the administered dose excreted as unchanged drug in the urine within 24 hours.[3][5] The apparent elimination half-life of the ER formulation is between 5.2 and 6.5 hours.[5][6]
-
Amifampridine: Amifampridine is also primarily eliminated via the kidneys, but mostly as its acetylated metabolite (74–81%), with only about 19% excreted as the unmetabolized drug.[4] The biological half-life is approximately 2.5 hours.[4]
Comparative Pharmacokinetic Data
| Parameter | Dalfampridine (Extended-Release) | Amifampridine |
| Bioavailability | 96% (relative to oral solution)[5] | 93-100%[4] |
| Time to Peak (Tmax) | 3-4 hours[5][6] | 0.6-1.3 hours[4] |
| Protein Binding | 1-3%[5] | Not protein bound[11] |
| Volume of Distribution (Vd) | 2.6 L/kg[5][6] | ~2.8 L/kg (in rats)[8] |
| Metabolism | Limited, via CYP2E1[6] | Extensive, via NAT2[7][9] |
| Elimination Half-life (t½) | 5.2-6.5 hours[5][6] | ~2.5 hours[4] |
| Primary Excretion Route | Renal (90% as unchanged drug)[3][5] | Renal (primarily as inactive metabolite)[4] |
| Blood-Brain Barrier Penetration | Yes (lipid-soluble)[3] | No (water-soluble)[3] |
Pharmacodynamic Profile: Mechanism and Effects
The pharmacodynamics of a drug describe its mechanism of action and the resulting physiological effects. For aminopyridines, the primary mechanism is the blockade of voltage-gated potassium channels.
Mechanism of Action
Both dalfampridine and amifampridine are broad-spectrum potassium channel blockers.[1][5] In demyelinated axons, the exposure of potassium channels can lead to leakage of potassium ions, which impairs the conduction of action potentials. By blocking these channels, aminopyridines prolong the duration of the action potential, allowing for more effective nerve impulse transmission.[3] This enhanced neuronal conduction is thought to be the basis for their therapeutic effects in conditions like MS and LEMS.[6][12]
Caption: Mechanism of action of aminopyridines on demyelinated axons.
Comparative Pharmacodynamic Effects
While sharing a common mechanism, the differing ability of dalfampridine and amifampridine to cross the blood-brain barrier results in distinct pharmacodynamic profiles and clinical applications.
-
Dalfampridine: Due to its ability to penetrate the central nervous system (CNS), dalfampridine can exert its effects on demyelinated neurons within the brain and spinal cord.[3] This is crucial for its efficacy in improving walking ability in patients with MS, a disease characterized by CNS demyelination.[3]
-
Amifampridine: Its limited CNS penetration restricts its primary site of action to the peripheral nervous system.[3] This makes it particularly effective for treating LEMS, a disorder of the neuromuscular junction where autoantibodies impair the release of acetylcholine from presynaptic nerve terminals.[11] By blocking potassium channels at the nerve terminal, amifampridine prolongs depolarization, increases calcium influx, and enhances acetylcholine release, thereby improving muscle strength.[12]
Experimental Methodologies
The pharmacokinetic and pharmacodynamic data presented in this guide are derived from rigorous experimental protocols.
Pharmacokinetic Analysis Workflow
A typical preclinical pharmacokinetic study involves the following steps:
-
Animal Model Selection: Rodents (rats, mice) and non-rodents (dogs, monkeys) are commonly used.[13][14]
-
Drug Administration: The compound is administered via the intended clinical route (e.g., oral) and intravenously to determine absolute bioavailability.[14]
-
Sample Collection: Blood samples are collected at predetermined time points.[14][15]
-
Bioanalysis: Plasma concentrations of the drug and its metabolites are quantified using sensitive analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[15][16]
-
Pharmacokinetic Modeling: The concentration-time data is analyzed using non-compartmental or compartmental models to determine key parameters such as AUC, Cmax, Tmax, clearance, and half-life.[14][17]
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Pharmacodynamic Assessment
Pharmacodynamic effects are evaluated using a variety of in vitro and in vivo models:
-
In Vitro Electrophysiology: Patch-clamp techniques are used to directly measure the effect of the compounds on the activity of specific potassium channel subtypes expressed in cell lines.[18][19] This allows for the determination of potency (e.g., IC50) and the mechanism of channel blockade.
-
In Vivo Models of Neurological Disease: The efficacy of aminopyridines is tested in animal models that mimic human diseases. For example, experimental autoimmune encephalomyelitis (EAE) is a common model for MS.[3]
-
Clinical Trials: In humans, pharmacodynamic effects are assessed through clinical endpoints. For dalfampridine, the primary endpoint in clinical trials was an improvement in walking speed, often measured by the Timed 25-Foot Walk (T25FW).[20][21] For amifampridine, improvements in muscle strength and electrophysiological measures are evaluated.[12]
Conclusion
Dalfampridine and amifampridine, while both potent potassium channel blockers, exhibit distinct pharmacokinetic and pharmacodynamic profiles that dictate their clinical utility. Dalfampridine's ability to cross the blood-brain barrier makes it suitable for treating CNS disorders like MS, while amifampridine's peripheral action is ideal for neuromuscular conditions such as LEMS. A thorough understanding of these differences, grounded in robust experimental data, is essential for the continued development and optimal therapeutic use of aminopyridine compounds.
References
-
Cook, J. A., & Strayer, D. S. (Year). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Source. [Link]
-
Nowak, G., & Sokołowska, E. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Acta Pharmaceutica, 69(3), 335-346. [Link]
-
Wikipedia. (n.d.). Amifampridine. In Wikipedia. Retrieved from [Link]
-
Keam, S. J. (2017). 3,4-Diaminopyridine Free Base: A Review in Lambert-Eaton Myasthenic Syndrome. Drugs, 77(14), 1587-1595. [Link]
-
Panyi, G., Deutsch, C., & Csernoch, L. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 101(2), 255–276. [Link]
-
Henney, H. R., 3rd, & Blight, A. R. (2012). Pharmacokinetic profile of dalfampridine extended release: clinical relevance in patients with multiple sclerosis. Drugs, 72(18), 2337–2347. [Link]
-
Drugs.com. (n.d.). Dalfampridine: Package Insert / Prescribing Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The putative mechanism of therapeutic action of 4-aminopyridine via blockade of potassium channels exposed by demyelination. Retrieved from [Link]
-
Kim, D. S., Kim, H. J., Kim, Y. H., Lee, S. H., & Lee, S. J. (2019). Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats. Biopharmaceutics & drug disposition, 40(8), 294–301. [Link]
-
Blight, A. R., Henney, H. R., 3rd, & Cohen, R. (2012). Population pharmacokinetics and pharmacodynamics of dalfampridine-ER in healthy volunteers and in patients with multiple sclerosis. Journal of clinical pharmacology, 52(10), 1519–1530. [Link]
-
Takigawa, H., et al. (2017). Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers. Internal Medicine, 56(17), 2235-2240. [Link]
-
Medicine.com. (2020, February 9). Dalfampridine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
-
Henney, H. R., 3rd, et al. (2016). Pharmacokinetics of Dalfampridine Extended Release 7.5-mg Tablets in Healthy Subjects and Individuals With Mild and Moderate Renal Impairment: An Open-Label Study. Clinical therapeutics, 38(11), 2446–2457.e1. [Link]
-
Keam, S. J., & Hoy, S. M. (2017). The use of aminopyridines in neurological disorders. CNS drugs, 31(11), 951–962. [Link]
-
Agoston, S., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of pharmacology and experimental therapeutics, 225(2), 351–354. [Link]
-
Panyi, G., Deutsch, C., & Csernoch, L. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 101(2), 255–276. [Link]
-
Hayes, K. C. (1998). Pharmacokinetics and pharmacodynamics of 4-aminopyridine: Evaluating the pharmacokinetics of 4-aminopyridine in Sprague-Dawley rats and modeling its effect on the EEG using Fourier analysis. (Doctoral dissertation). Retrieved from ProQuest Dissertations and Theses database. [Link]
-
Biessels, P. J., Houwertjes, M. C., Agoston, S., & Horn, A. S. (1987). A comparison of the pharmacological actions of 4-aminopyridine and two of its derivatives in the monkey. European journal of pharmacology, 135(1), 1–7. [Link]
-
FDA. (n.d.). FIRDAPSE® (amifampridine) tablets, for oral use. Retrieved from [Link]
-
Green, D. M., et al. (2017). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. CPT: pharmacometrics & systems pharmacology, 6(9), 625–634. [Link]
-
Green, D. M., et al. (2017). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. CPT: pharmacometrics & systems pharmacology, 6(9), 625–634. [Link]
-
Miller, R. D., et al. (1984). Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo. British journal of anaesthesia, 56(10), 1139–1142. [Link]
-
Erah, P. O. (2020). Pharmacokinetics: Experimental methods. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]
-
Drugs.com. (2024, August 10). Amifampridine Phosphate Monograph for Professionals. Retrieved from [Link]
-
Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments. Retrieved from [Link]
-
FDA. (n.d.). Firdapse (amifampridine) tablets. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. Retrieved from [Link]
-
Henney, H. R., 3rd, et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Drug metabolism and disposition: the biological fate of chemicals, 40(11), 2154–2161. [Link]
-
Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved from [Link]
-
Haroldsen, P. E., et al. (2018). Acetylator Status Impacts Amifampridine Phosphate (Firdapse™) Pharmacokinetics and Exposure to a Greater Extent Than Renal Function. Clinical and translational science, 11(5), 513–521. [Link]
-
JoVE. (2023, March 2). Drug Pharmacokinetic & Toxicological Assessment l Protocol Preview [Video]. YouTube. [Link]
-
Roden, D. M. (2016). Pharmacogenetics of potassium channel blockers. Cardiovascular drugs and therapy, 30(1), 25–32. [Link]
-
Rae-Grant, A. D. (2011). Dalfampridine (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis. The Permanente journal, 15(2), 63–66. [Link]
-
Glover, W. E. (1982). A Comparison of 3,4-diaminopyridine and 4-aminopyridine in the Anaesthetized Cat. European journal of pharmacology, 84(3-4), 215–219. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (2001). Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link]
-
Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of veterinary pharmacology and therapeutics, 32(5), 492–497. [Link]
-
Hayes, K. C., et al. (2003). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. Journal of Clinical Pharmacology, 43(4), 379-385. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Hayes, K. C., et al. (2003). Pharmacokinetics of an immediate-release oral formulation of fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. The Journal of clinical pharmacology, 43(4), 379–385. [Link]
-
Acorda Therapeutics. (n.d.). Clinical Study Results. AMPYRA® (dalfampridine). Retrieved from [Link]
-
Goodman, A. D., et al. (2015). Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials. Multiple sclerosis (Houndmills, Basingstoke, England), 21(10), 1322–1331. [Link]
-
Sygnature Discovery. (n.d.). Potassium Channel Screening & Profiling Services. Retrieved from [Link]
-
Pera, M. C., et al. (2022). Amifampridine safety and efficacy in spinal muscular atrophy ambulatory patients: a randomized, placebo-controlled, crossover phase 2 trial. Orphanet journal of rare diseases, 17(1), 254. [Link]
-
Abbott, G. W. (2014). Control of biophysical and pharmacological properties of potassium channels by ancillary subunits. Frontiers in physiology, 5, 456. [Link]
-
Figshare. (n.d.). Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay - Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Amifampridine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. medicine.com [medicine.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐Eaton Myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. admescope.com [admescope.com]
- 15. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetics and pharmacodynamics of dalfampridine-ER in healthy volunteers and in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Study Results - AMPYRA® (dalfampridine) [ampyra-hcp.com]
- 21. Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the modulation of potassium channels has emerged as a promising strategy for managing a spectrum of neurological disorders. Within this domain, 4-aminopyridine (4-AP) has carved a niche as a voltage-gated potassium channel blocker, with clinical applications in improving symptoms of multiple sclerosis.[1] This guide provides a comprehensive review of the patent landscape surrounding derivatives of 4-AP, with a specific focus on (4-Aminopyridin-2-yl)methanol hydrochloride and its analogs. We will delve into the structure-activity relationships that govern their efficacy, compare their performance with established alternatives, and provide detailed experimental protocols to support further research and development.
The Scientific Underpinnings: Targeting Potassium Channels for Neurological Restoration
The core mechanism of action for 4-aminopyridine and its derivatives lies in their ability to block voltage-gated potassium (K+) channels. In demyelinated neurons, the exposure of these channels, which are normally covered by the myelin sheath, leads to a leakage of potassium ions during action potential propagation. This leakage dampens the nerve impulse, contributing to the neurological deficits observed in conditions like multiple sclerosis. By blocking these channels, 4-AP and its analogs prolong the duration of the action potential, allowing for a greater influx of calcium at the presynaptic terminal and subsequently enhancing neurotransmitter release. This restoration of nerve signal conduction forms the basis of their therapeutic effect.
The Patent Landscape: Innovations in 4-Aminopyridine Derivatives
A review of the patent literature reveals a focus on improving the therapeutic index and specificity of 4-aminopyridine. Key areas of innovation include the development of sustained-release formulations to optimize pharmacokinetic profiles and the synthesis of novel derivatives with modified substituents to enhance potency and reduce off-target effects.
While patents specifically claiming this compound are not prominently featured in broad searches, the existing patent landscape for 4-aminopyridine derivatives provides a strong foundation for understanding the rationale behind its design. The introduction of a hydroxymethyl group at the 2-position of the pyridine ring represents a strategic chemical modification aimed at potentially altering the compound's polarity, metabolic stability, and interaction with the potassium channel pore.
Structure-Activity Relationship (SAR) of 4-Aminopyridine Derivatives: A Predictive Framework
The therapeutic efficacy and side-effect profile of 4-aminopyridine derivatives are intricately linked to the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships is paramount for the rational design of novel and improved potassium channel blockers.
A key study investigating novel 4-AP derivatives has shed light on the impact of substitutions at the 2 and 3 positions.[1] This research demonstrated that modifications at these positions can significantly modulate the potency of the compound.
Key Findings from SAR Studies:
-
Substitution at the 3-position: A methyl group at the 3-position (3-methyl-4-aminopyridine) was found to be approximately 7-fold more potent than the parent 4-aminopyridine.[1] This suggests that small, electron-donating groups at this position may enhance the interaction with the potassium channel.
-
Substitution at the 2-position: Conversely, a trifluoromethyl group at the 2-position (2-trifluoromethyl-4-aminopyridine) resulted in a compound that was about 60-fold less active than 4-aminopyridine.[1] This indicates that bulky, electron-withdrawing groups at the 2-position may be detrimental to the compound's blocking activity.
These findings provide a critical framework for evaluating the potential of this compound derivatives. The presence of a hydroxymethyl group (-CH2OH) at the 2-position introduces a polar, non-bulky substituent. Based on the available SAR data, it is plausible that this modification could lead to a compound with a distinct pharmacological profile compared to 4-aminopyridine.
Hypothesized Impact of the 2-Hydroxymethyl Group:
-
Altered Potency: The effect on potency is not straightforward to predict without direct experimental data. While the 2-position appears sensitive to bulky substituents, the hydroxymethyl group is relatively small. Its polarity could influence binding within the channel pore.
-
Improved Safety Profile: The introduction of a hydroxyl group can create a new site for metabolism (e.g., glucuronidation), potentially leading to faster clearance and a reduced risk of accumulation and associated toxicity.
-
Blood-Brain Barrier Permeability: The increased polarity from the hydroxymethyl group might reduce the ability of the molecule to cross the blood-brain barrier, which could be advantageous for targeting peripheral potassium channels or disadvantageous if central nervous system targets are desired.
Comparative Analysis: this compound Derivatives vs. Alternatives
The primary benchmark for any new 4-aminopyridine derivative is its performance relative to the parent compound, 4-aminopyridine (fampridine), and other aminopyridines like 3,4-diaminopyridine.
| Compound | Key Characteristics | Advantages | Disadvantages |
| 4-Aminopyridine (Fampridine) | Broad-spectrum potassium channel blocker. | Clinically approved for MS, well-characterized. | Can cause dose-dependent side effects like seizures, crosses the blood-brain barrier. |
| 3,4-Diaminopyridine | More potent than 4-AP at the neuromuscular junction. | Effective for Lambert-Eaton myasthenic syndrome. | Limited blood-brain barrier penetration. |
| This compound (Hypothesized) | Modified polarity and potential for altered metabolism. | Potentially improved safety profile and different tissue distribution. | Lacks extensive clinical and preclinical data. |
Experimental Protocols for Evaluation
To rigorously assess the potential of novel this compound derivatives, a series of well-defined experimental protocols are necessary.
Protocol 1: Synthesis of this compound Derivatives
This protocol is a representative synthesis based on common methods for producing aminopyridine derivatives.
Objective: To synthesize a series of this compound derivatives with varying substituents for SAR studies.
Materials:
-
Substituted 2-chloro-4-aminopyridines
-
Paraformaldehyde
-
n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (in diethyl ether)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substituted 2-chloro-4-aminopyridine in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Slowly add n-butyllithium and stir for 1 hour.
-
Add paraformaldehyde and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting alcohol by column chromatography.
-
Dissolve the purified product in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter and dry the product under vacuum.
Protocol 2: In Vitro Evaluation of Potassium Channel Blocking Activity
Objective: To determine the potency (IC50) of the synthesized derivatives on voltage-gated potassium channels.
Method: Patch-clamp electrophysiology on cells expressing specific potassium channel subtypes (e.g., Kv1.1, Kv1.2).
Procedure:
-
Culture cells (e.g., HEK293) transfected with the desired potassium channel subunit.
-
Prepare solutions of the test compounds at various concentrations.
-
Perform whole-cell patch-clamp recordings to measure potassium currents in response to depolarizing voltage steps.
-
Apply the test compounds and measure the degree of current inhibition.
-
Construct dose-response curves and calculate the IC50 value for each derivative.
Visualizing the Research Landscape
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Synthetic workflow for this compound derivatives.
Caption: Structure-Activity Relationship (SAR) considerations for 4-aminopyridine derivatives.
Conclusion and Future Directions
The exploration of this compound derivatives is a logical and promising progression in the field of potassium channel modulators. While direct patenting and extensive experimental data on this specific subclass are still emerging, the foundational knowledge from the broader class of 4-aminopyridine derivatives provides a robust framework for their design and evaluation. The introduction of a hydroxymethyl group at the 2-position offers intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of the 4-aminopyridine scaffold. Future research, guided by the principles of structure-activity relationships and rigorous experimental testing as outlined in this guide, will be crucial in determining the ultimate therapeutic potential of these novel compounds in the management of neurological disorders.
References
-
Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 236. Available at: [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (4-Aminopyridin-2-yl)methanol hydrochloride
This document provides a comprehensive, step-by-step guide for the proper disposal of (4-Aminopyridin-2-yl)methanol hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a substituted pyridine derivative, this compound requires careful handling as a hazardous chemical waste. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Assessment and Initial Safety Precautions
Before beginning any disposal procedures, a thorough understanding of the potential hazards associated with this compound is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, hazard information can be extrapolated from its parent compound, 4-aminopyridine, and available supplier data. The primary hazards include:
-
Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Respiratory Effects: May cause respiratory irritation.[2][3]
Given these hazards, all waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.[4][5]
Immediate Personal Protective Equipment (PPE) Requirements
To mitigate exposure risks during handling and disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile or Butyl rubber) | To prevent skin contact and absorption.[4][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of solutions or contact with the solid material.[4][6] |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect skin and clothing from contamination.[4][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[4][5][6] |
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound is through a licensed hazardous waste disposal service. The following protocol outlines the necessary steps for waste segregation, collection, and preparation for pickup.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.
-
Labeling: All waste containing this compound must be clearly labeled as "Hazardous Waste" with the full chemical name.[4]
-
Waste Streams: This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, weighing boats, absorbent pads, gloves).
-
-
Incompatibility: This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7] Store this waste stream separately from these materials.
Step 2: Waste Collection and Storage
Waste must be accumulated in a designated and properly managed area.
-
Containers: Collect waste in a designated, chemically resistant container with a secure, tightly closing lid.[8][9] The original container may be used if it is in good condition.[8]
-
Satellite Accumulation Area (SAA): The waste container should be kept in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[8][10]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[4][9]
Step 3: Arranging for Disposal
Professional disposal is the final and most critical step.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide Documentation: Furnish the waste contractor with the Safety Data Sheet (SDS) for 4-Aminopyridine or any available safety information for this compound to ensure safe handling and transport.[4]
-
Waste Manifest: Ensure that all required waste manifest forms are completed accurately, tracking the waste from its point of generation to its final disposal.[10]
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste.
-
Triple Rinsing: If permitted by your institution's EHS guidelines, containers can be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[4]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste along with the chemical waste.[4]
-
Container Disposal: After triple-rinsing, puncture the container to prevent reuse before discarding it with other decontaminated laboratory materials.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[6][11]
-
Collect the absorbent material and spilled substance into a sealed container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal of 4-Amino-3-iodopyridine: A Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from University of Washington Environmental Health & Safety website.
- Jubilant Ingrevia. (2024).
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Washington State University. (n.d.).
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- National Center for Biotechnology Information. (n.d.). 4-Aminopyridine.
- BLD Pharm. (n.d.). This compound.
- Jubilant Ingrevia Limited. (2024, January 25).
- Kanto Chemical Co., Inc. (2023, February 1).
- Fisher Scientific. (2025).
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- ChemScene. (n.d.). This compound.
- Cayman Chemical. (2024, October 30).
- Sigma-Aldrich. (2025, November 6).
- Oakwood Chemical. (n.d.). (4-amino-2-pyridyl)methanol hydrochloride.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to the Safe Handling of (4-Aminopyridin-2-yl)methanol hydrochloride
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. (4-Aminopyridin-2-yl)methanol hydrochloride is a valuable reagent, but its handling demands a protocol rooted in a deep understanding of its chemical nature. This guide moves beyond a simple checklist to provide a self-validating system for safety, explaining the causality behind each recommendation to ensure every step is both deliberate and secure.
Foundational Hazard Analysis: Know Your Reagent
Before the container is even opened, a comprehensive understanding of the potential hazards is the critical first step. This compound is not merely a powder; it is a reactive chemical that commands respect. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic and corrosive.[1]
The primary risks involve its severe effects upon contact or ingestion. It is toxic if it comes into contact with the skin and is toxic if swallowed.[1] Furthermore, it is designated as causing severe skin burns and serious eye damage.[1] This is not a compound to be handled with complacency. The hydrochloride salt can contribute to its corrosive nature.
Table 1: GHS Hazard & Precautionary Statements
| Hazard Code | Description | Key Precautionary Actions (Codes) |
| H301 + H311 | Toxic if swallowed or in contact with skin.[1] | P264, P270, P280, P301+P310, P302+P352[1] |
| H314 | Causes severe skin burns and eye damage.[1] | P260, P280, P303+P361+P353, P305+P351+P338[1] |
| H412 | Harmful to aquatic life with long lasting effects.[1] | P273[1] |
This data dictates that our primary goals are to prevent any and all direct contact, inhalation, and release into the environment.
Engineering Controls: The Primary Barrier
Personal protective equipment is your last line of defense, not your first. All handling of solid this compound must be conducted within a properly functioning and certified chemical fume hood.
Rationale: The fume hood provides constant airflow to pull airborne particles and dust away from the operator's breathing zone. Given the compound's toxicity and the fine nature of chemical powders, this is a non-negotiable control to prevent respiratory exposure.[1][2][3][4]
Personal Protective Equipment (PPE): A System for Personal Safety
Your PPE selection must directly address the identified hazards of toxicity and corrosivity.
Table 2: Recommended Personal Protective Equipment
| Body Area | Specification | Rationale |
| Hands | Nitrile gloves, double-gloved. | Provides a robust barrier against dermal absorption, which is a key toxicity route.[1] Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles. A face shield is mandatory over goggles due to the H314 classification, which indicates a risk of severe eye damage and skin burns.[1] |
| Body | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Required when handling the powder, especially if there's any risk of dust generation outside of a fume hood.[1] |
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, touching clean surfaces only with clean gloves or hands.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Handling Protocol
This protocol is designed to minimize dust generation and prevent contamination.
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper. Gather all necessary glassware, spatulas, and reagents.
-
Weighing:
-
Place a weighing boat on an analytical balance inside the fume hood.
-
Carefully open the reagent container. Avoid sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the solid to the weighing boat. Do not pour directly from the main container.
-
Securely close the main reagent container immediately after dispensing.
-
-
Transfer & Dissolution:
-
Gently tap the weighing boat to transfer the solid into the reaction vessel.
-
If any residue remains, use a small amount of the intended solvent to rinse the weighing boat, transferring the rinse into the vessel.
-
Add solvents slowly to the solid to prevent splashing and aerosol generation.
-
-
Post-Handling:
-
Treat the weighing boat, bench paper, and outer gloves as contaminated solid waste.
-
Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth before general cleaning.
-
Spill, Exposure, and Disposal Procedures
Accidents require a prepared response.
Emergency Response Plan:
Caption: Emergency Response Flowchart.
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]
-
Inhalation: Move the person to fresh air. Call a physician.[1]
-
Ingestion: If swallowed, give water to drink (at most two glasses). Seek medical advice immediately.[1] Do NOT induce vomiting.[3]
-
-
Waste Disposal: All contaminated materials (gloves, bench paper, pipette tips) and excess reagent must be disposed of as hazardous chemical waste.[1][5] Collect in a clearly labeled, sealed container. Never mix with other waste streams unless compatibility is confirmed. Do not allow the material to enter drains or waterways.[1][2][5]
Storage & Stability
Proper storage is essential for both safety and reagent integrity.
-
Conditions: Store locked up in a tightly closed container. The area should be dry and well-ventilated.[1][2][5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3][5]
By integrating these protocols into your workflow, you create a robust safety system that protects you, your colleagues, and the validity of your research.
References
-
4-Aminopyridine Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

